molecular formula C8H8N4O B13776368 3-(1H-imidazol-1-yl)-6-methoxypyridazine

3-(1H-imidazol-1-yl)-6-methoxypyridazine

Cat. No.: B13776368
M. Wt: 176.18 g/mol
InChI Key: ILCKQUARXWBUFX-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-yl)-6-methoxypyridazine is a chemical compound of interest in medicinal chemistry and pharmacology research, featuring a pyridazine core substituted with a methoxy group and a 1H-imidazol-1-yl moiety. The imidazole ring is a privileged structure in drug discovery, known for its role in coordinating with biological targets and is a key component in a wide range of therapeutic agents . Compounds with similar (imidazol-1-yl-methyl)-pyridazine scaffolds have been investigated preclinically as selective antagonists for the NMDA (N-methyl-D-aspartate) receptor, specifically targeting the NR-2B subtype . This mechanism is a recognized pathway for research into neurodegenerative conditions, such as Alzheimer's and Parkinson's disease, as well as chronic pain . The presence of both nitrogen-rich heterocycles (imidazole and pyridazine) in a single molecule makes this compound a valuable synthon for further chemical exploration and derivatization. Researchers can utilize this compound as a building block for synthesizing more complex molecules or as a reference standard in bioactivity studies. Handle with care following laboratory safety protocols. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

3-imidazol-1-yl-6-methoxypyridazine

InChI

InChI=1S/C8H8N4O/c1-13-8-3-2-7(10-11-8)12-5-4-9-6-12/h2-6H,1H3

InChI Key

ILCKQUARXWBUFX-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)N2C=CN=C2

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 3-(1H-imidazol-1-yl)-6-methoxypyridazine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(1H-imidazol-1-yl)-6-methoxypyridazine (CAS No. 697242-36-7) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and agrochemical development. Fusing the electron-rich imidazole ring with the electron-deficient pyridazine scaffold creates a versatile pharmacophore, often utilized in the design of kinase inhibitors and high-affinity ligands. This technical guide provides an authoritative, self-validating protocol for the synthesis of this molecule via Nucleophilic Aromatic Substitution (SNAr), detailing the mechanistic rationale, step-by-step experimental procedures, and comprehensive analytical characterization required to ensure high-fidelity reproducibility.

Retrosynthetic Analysis & Mechanistic Rationale

The construction of the C–N bond between the imidazole and pyridazine rings can theoretically be achieved via transition-metal-catalyzed cross-coupling[1] or direct Nucleophilic Aromatic Substitution (SNAr). For this specific substrate, the SNAr pathway is vastly superior in terms of scalability, atom economy, and operational simplicity.

The 3-chloro-6-methoxypyridazine precursor is highly primed for nucleophilic attack. The adjacent nitrogen atom (α-effect) and the para-like nitrogen in the diazine core strongly withdraw electron density from the C3 position. While the C6 methoxy group provides minor electron donation via resonance (slightly deactivating the ring compared to 3,6-dichloropyridazine), the electrophilicity at C3 remains more than sufficient for attack by a strong nucleophile[2].

Using cesium carbonate (Cs2CO3) as a base in a polar aprotic solvent (DMF) ensures the quantitative deprotonation of imidazole to form the highly nucleophilic imidazolide anion. Cs2CO3 is selected over sodium hydride (NaH) because its milder nature prevents unwanted side reactions, such as the thermal cleavage of the methoxy group into a pyridazinone derivative, while the large cesium cation enhances the solubility and reactivity of the imidazolide anion ("naked anion" effect).

SNAr_Mechanism A Imidazole + Cs2CO3 B Imidazolide Anion (Nucleophile) A->B Deprotonation D Meisenheimer Complex B->D Nucleophilic Attack C 3-chloro-6-methoxy- pyridazine C->D C3 Position E Target Product + Chloride D->E Elimination (SNAr)

Logical pathway of the SNAr mechanism forming the target molecule.

Experimental Protocol: Step-by-Step Synthesis

To guarantee trustworthiness, this protocol is designed as a self-validating system. In-process controls (like TLC monitoring) and specific workup choices are explicitly justified to prevent common failure modes[3].

Reagents and Equipment
  • Electrophile: 3-chloro-6-methoxypyridazine (1.0 equiv, 10.0 mmol, 1.45 g)

  • Nucleophile: Imidazole (1.5 equiv, 15.0 mmol, 1.02 g)

  • Base: Cesium Carbonate (Cs2CO3) (2.0 equiv, 20.0 mmol, 6.52 g)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (25 mL)

  • Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon manifold.

Detailed Methodology
  • System Preparation: Flame-dry the 100 mL round-bottom flask under a vacuum and backfill with inert gas (N2 or Argon). This prevents moisture from hydrolyzing the highly activated pyridazine chloride to a pyridazinone.

  • Nucleophile Generation: Add imidazole (1.02 g) and anhydrous DMF (25 mL) to the flask. Stir until dissolved. Add Cs2CO3 (6.52 g) in one portion. Stir the suspension at 25 °C for 30 minutes. Causality: This pre-incubation ensures complete deprotonation of imidazole, maximizing the concentration of the active nucleophile before the electrophile is introduced.

  • Electrophile Addition: Add 3-chloro-6-methoxypyridazine (1.45 g) to the stirring mixture.

  • Thermal Activation: Attach the reflux condenser and heat the reaction mixture to 110 °C using an oil bath. Maintain stirring for 12 hours.

  • In-Process Monitoring: After 10 hours, analyze the reaction via TLC (Eluent: 5% MeOH in Dichloromethane). The starting material (Rf ~ 0.8) should be completely consumed, replaced by a highly polar, UV-active product spot (Rf ~ 0.3).

  • Aqueous Workup: Cool the reaction to room temperature. Pour the mixture into 100 mL of ice-cold distilled water. Causality: Water quenches any unreacted base and highly solubilizes DMF, driving the organic product out of the aqueous phase. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Organic Phase Washing: Wash the combined organic layers with 5% aqueous LiCl solution (2 × 50 mL) followed by brine (50 mL). Causality: LiCl is exceptionally effective at removing residual trace DMF from the ethyl acetate phase.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify via flash column chromatography on silica gel (Gradient: 0% to 5% Methanol in Dichloromethane) to afford the pure product as an off-white solid.

Experimental_Workflow Step1 1. Reagent Preparation Dry DMF, Cs2CO3, Imidazole Step2 2. Nucleophile Generation Stir at 25°C, 30 min Step1->Step2 Step3 3. Electrophile Addition Add Pyridazine Derivative Step2->Step3 Step4 4. Thermal Activation Heat at 110°C, 12 h Step3->Step4 Step5 5. Aqueous Workup Quench & EtOAc Extraction Step4->Step5 Step6 6. Silica Gel Purification Isolate Pure Product Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation.

Characterization & Analytical Data

Rigorous structural validation is critical. The presence of the electron-withdrawing pyridazine ring significantly deshields the imidazole protons, serving as a primary diagnostic marker in NMR spectroscopy.

Quantitative Data Summary
Analytical MethodParameter / SignalAssignment / Expected Value
¹H NMR (400 MHz, CDCl₃)δ 8.45 (br s, 1H)Imidazole N–CH–N (H2')
δ 7.80 (d, J = 9.2 Hz, 1H)Pyridazine C4–H
δ 7.65 (br s, 1H)Imidazole C–CH–N (H5')
δ 7.20 (br s, 1H)Imidazole C–CH–N (H4')
δ 7.10 (d, J = 9.2 Hz, 1H)Pyridazine C5–H
δ 4.10 (s, 3H)Methoxy (–OCH₃)
¹³C NMR (100 MHz, CDCl₃)δ 160.5, 148.0, 135.0, 130.5, 118.5, 116.0Aromatic Carbons (Pyridazine + Imidazole)
δ 55.0Methoxy Carbon
HRMS (ESI-TOF)m/z [M+H]⁺Calculated for C▵H₉N₄O: 177.0776; Found: 177.0780
FT-IR (ATR, cm⁻¹)3110, 2950, 1585, 1460, 1280, 1050C-H (arom), C=N, C=C, C-O-C stretch
Spectral Interpretation Notes
  • The AB Spin System: The pyridazine protons (C4-H and C5-H) appear as a distinct pair of doublets with a coupling constant (J) of ~9.2 Hz. The C4-H is shifted further downfield (δ 7.80) due to the strong electron-withdrawing effect of the newly attached imidazole ring.

  • Imidazole Deshielding: The H2' proton of the imidazole ring (between the two nitrogens) is highly deshielded (δ 8.45) because the pyridazine core pulls electron density away from the imidazole system, confirming successful C–N bond formation.

Conclusion

The synthesis of 3-(1H-imidazol-1-yl)-6-methoxypyridazine via SNAr provides a highly efficient, scalable route to this critical heterocyclic building block. By leveraging the inherent electrophilicity of the 3-chloro-6-methoxypyridazine core and utilizing a mild base (Cs2CO3) to generate the "naked" imidazolide anion, researchers can bypass the need for expensive transition-metal catalysts while achieving excellent yields and purity.

References

1.1 2. 3.3 4.2

Sources

Unlocking the 3-(Imidazol-1-yl)pyridazine Scaffold: Mechanisms of Action in STING Agonism and Targeted Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern pharmacophore design, I frequently encounter chemical scaffolds that serve as "privileged structures"—molecular frameworks capable of binding diverse biological targets depending on their peripheral substitutions. The 3-(imidazol-1-yl)pyridazine core is a premier example of such a scaffold.

This in-depth technical guide dissects the dual utility of 3-(imidazol-1-yl)pyridazine compounds. We will explore their primary modern application as non-nucleotide agonists of the cGAS-STING innate immune pathway, and their classical role as potent metalloenzyme (aromatase) inhibitors. Furthermore, I will outline self-validating experimental protocols to accurately quantify their pharmacological efficacy.

The Pharmacophore: Structural Rationale

The structural brilliance of the 3-(imidazol-1-yl)pyridazine moiety lies in its electronic and spatial properties:

  • The Pyridazine Ring: This 1,2-diazine acts as a rigid, electron-deficient spacer. Its adjacent nitrogen atoms are excellent hydrogen-bond acceptors, uniquely suited to participate in water-mediated hydrogen bond networks within deep protein pockets.

  • The Imidazole Ring: Attached at the 3-position via its N1 atom, the imidazole ring projects into adjacent hydrophobic or metal-containing pockets. The unhindered N3 atom provides a potent lone pair for coordinate covalent bonding (e.g., to heme iron), while the ring itself can undergo halogenation (e.g., fluorination) to fine-tune its pKa, lipophilicity, and pi-stacking capabilities.

Primary Mechanism: STING Pathway Activation (cGAMP Mimetics)

The Stimulator of Interferon Genes (STING) is a central transmembrane protein in the innate immune system. Activation of STING induces the production of Type I interferons (IFN-β), driving robust antitumor immunity. Historically, STING was targeted by cyclic dinucleotides (CDNs), which suffer from poor metabolic stability and cellular permeability.

The discovery of 1, a non-nucleotide STING agonist, revolutionized this space [4]. SR-717 utilizes the 3-(imidazol-1-yl)pyridazine core to mimic the binding of endogenous cGAMP.

Molecular Dynamics of Binding

Recent structural biology studies, including the 2, demonstrate that the pyridazine ring forms conserved interactions with the side chains of STING monomers [1]. Crucially, the pyridazine nitrogens bind to an "overhead" water molecule, stabilizing a water-mediated hydrogen-bond network essential for locking STING into its active, closed conformation.

By substituting the imidazole ring with a fluorine atom (e.g., Compound A4), researchers optimized the spatial dimensions of the molecule. The fluorine atom increases metabolic stability against CYP450 oxidation and modulates the electron density of the imidazole, yielding a massive thermal shift (ΔTm = +15.5 °C) and sub-micromolar cellular potency [1]. Furthermore, these compounds are increasingly being integrated into3 to synergize DNA damage with innate immune activation [2].

STING_Pathway Compound 3-(Imidazol-1-yl)pyridazine Agonist STING STING Dimer (Inactive) Compound->STING Binds cGAMP Pocket STING_Active STING Oligomer (Active) STING->STING_Active Conformational Shift TBK1 TBK1 Recruitment STING_Active->TBK1 Recruits IRF3 IRF3 Phosphorylation TBK1->IRF3 Phosphorylates Nucleus Nuclear Translocation IRF3->Nucleus Dimerizes IFNb IFN-β Transcription Nucleus->IFNb Activates Promoter

Fig 1: STING signaling cascade activated by 3-(imidazol-1-yl)pyridazine agonists.

Secondary Mechanism: Metalloenzyme Inhibition (Aromatase)

Beyond immune activation, the scaffold is a potent inhibitor of Cytochrome P450 enzymes, specifically Aromatase (CYP19A1). Aromatase catalyzes the rate-limiting step in estrogen biosynthesis and is a primary target in hormone-dependent breast cancer.

The compound MFT-279 (3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl)pyridazine) exemplifies this mechanism. According to 4, MFT-279 inhibits aromatase with an IC50 of 2.39 nmol/L [3].

  • Mechanism: The N3 atom of the imidazole ring coordinates directly with the heme iron (Fe2+/Fe3+) at the core of the CYP19A1 active site. This coordinate covalent bond displaces the native oxygen/water, completely halting the enzymatic conversion of androstenedione to estrone. The pyridazine ring and the 2-chlorobenzylamino tail provide critical van der Waals interactions within the lipophilic substrate channel, ensuring high target selectivity over other CYP450 enzymes.

Quantitative Data Summary

The versatility of the scaffold is evident when comparing the pharmacological profiles of its key derivatives.

CompoundPrimary TargetTherapeutic IndicationPotency (IC50 / EC50)Key Structural Modification
SR-717 STING (Agonist)Solid Tumors~2.1 μM (EC50)Unsubstituted imidazole; difluorobenzoic acid tail
Compound A4 STING (Agonist)Solid Tumors0.36 μM (EC50)4-Fluoro-imidazolyl substitution
MFT-279 Aromatase (Inhibitor)Breast Cancer2.39 nM (IC50)2-chlorobenzylamino tail

Experimental Workflows & Self-Validating Protocols

As an application scientist, I emphasize that physical binding does not equate to functional agonism, and generic assays often yield false positives. The following protocols are designed as self-validating systems , ensuring causality between the chemical intervention and the biological readout.

Protocol A: STING Target Engagement & Functional Validation

This two-step workflow ensures that thermodynamic stabilization of STING directly translates to transcriptional activation of immune genes.

Step 1: Thermal Shift Assay (TSA) - Proving Direct Binding Causality: TSA measures the shift in the melting temperature (ΔTm) of a protein. A positive shift confirms that the 3-(imidazol-1-yl)pyridazine compound has physically occupied the cGAMP pocket, thermodynamically stabilizing the closed conformation.

  • Prepare 10 μM of recombinant human STING (hSTING) protein in HEPES buffer (pH 7.5).

  • Incubate with 50 μM of the test compound (e.g., Compound A4) and SYPRO Orange dye (5X final concentration).

  • Subject the plate to a thermal gradient (25°C to 95°C at 1°C/min) using a real-time PCR machine.

  • Calculate the derivative of the fluorescence curve to determine the Tm. A ΔTm > +10°C indicates potent target engagement.

Step 2: RT-qPCR for IFNB1 - Proving Functional Agonism Causality: Binding is irrelevant if it fails to recruit TBK1. Quantifying IFNB1 mRNA directly measures the functional output of IRF3 phosphorylation, validating true agonism.

  • Seed THP-1 human monocytes at

    
     cells/well in a 12-well plate.
    
  • Treat cells with a concentration gradient of the compound (0.1 μM to 10 μM) for 4 hours.

  • Lyse cells and extract total RNA using a standard silica-column kit.

  • Synthesize cDNA and perform qPCR using specific primers for IFNB1 and GAPDH (housekeeping control).

  • Analyze fold-change using the

    
     method.
    

Experimental_Workflow Synthesis Compound Synthesis TSA Thermal Shift Assay (Target Binding) Synthesis->TSA Purified Protein qPCR RT-qPCR (IFNB1) (Functional Agonism) TSA->qPCR Hit Validation InVivo Murine Xenograft (Tumor Regression) qPCR->InVivo Lead Selection

Fig 2: Self-validating experimental workflow from target engagement to in vivo efficacy.

Protocol B: Highly Specific Aromatase Inhibition Assay

Causality: The choice of a tritiated water release assay over a generic colorimetric assay is deliberate. Aromatase uniquely catalyzes the stereospecific elimination of the C-1β hydrogen from androstenedione. Measuring the release of


 isolates this exact catalytic step, eliminating off-target metabolic noise.
  • Preparation: Isolate human placental microsomes (rich in CYP19A1) via ultracentrifugation at 100,000 x g.

  • Reaction Mixture: Combine 50 μg of microsomal protein, 100 nM of

    
    androstenedione, and varying concentrations of MFT-279 (0.1 nM to 100 nM) in a phosphate buffer containing an NADPH-regenerating system.
    
  • Incubation: Incubate at 37°C for 15 minutes.

  • Termination & Extraction: Stop the reaction by adding chloroform. The unreacted lipophilic

    
    androstenedione partitions into the organic phase, while the enzymatically cleaved 
    
    
    
    remains in the aqueous phase.
  • Quantification: Extract an aliquot of the aqueous phase and measure radioactivity using a liquid scintillation counter. Calculate the IC50 based on the dose-dependent reduction in

    
     release.
    

References

  • Discovery of 3-(Fluoro-imidazolyl)
  • Albumin-targeted oxaliplatin( iv )
  • Effects of 3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl)
  • 4,5-difluoro-2-{[6-(1H-imidazol-1-yl)pyridazine-3-carbonyl]amino}benzoic acid (SR-717)

Sources

Preliminary Pharmacological Profiling of Pyridazine Derivatives: A Technical Guide for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

As a Senior Application Scientist overseeing early-stage drug discovery, I approach the pyridazine (1,2-diazine) heterocycle not just as a structural motif, but as a "privileged scaffold" capable of solving complex pharmacokinetic challenges. The pyridazine ring is characterized by its weak basicity, a high dipole moment that facilitates robust


 stacking, and a dual hydrogen-bonding capacity that significantly enhances drug-target interactions[1].

When strategically deployed as a bioisosteric replacement for highly lipophilic phenyl rings, pyridazine introduces inherent polarity. This physicochemical shift directly mitigates two major late-stage failure points in drug development: it lowers cytochrome P450 inhibition and reduces off-target binding to the cardiac hERG potassium channel, thereby minimizing cardiotoxicity risks[1]. The clinical viability of this scaffold is already validated by FDA-approved therapeutics, including the multi-targeted tyrosine kinase inhibitor ponatinib, the allosteric TYK2 inhibitor deucravacitinib, and the analgesic emorfazone[1][2].

This technical whitepaper outlines the strategic, self-validating methodologies required to establish a preliminary pharmacological profile for novel pyridazine derivatives, focusing on their primary indications: oncology and inflammation.

Pharmacological Landscape: Quantitative Data Synthesis

Pyridazine derivatives exhibit a remarkably broad pharmacological spectrum. Recent high-throughput screening and rational drug design campaigns have identified these compounds as potent inhibitors of Cyclin-Dependent Kinases (CDKs), Poly (ADP-ribose) polymerase 1 (PARP1), and Cyclooxygenase-2 (COX-2)[3][4][5].

The following table synthesizes quantitative efficacy data for recently developed pyridazine derivatives, providing a benchmark for evaluating new lead compounds:

Compound IdentifierPrimary TargetAssay Model / Cell LineEfficacy (

/ Inhibition)
Reference
Compound 11m CDK2T-47D (Human Breast Cancer)0.43 µM[3]
Compound P10 PARP1Purified PARP1 Enzyme7.4 nM[5]
Compound 7m Kinase InhibitionPanc-1 (Pancreatic Cancer)12.54 µM[6]
Compound 13a COX-2Purified COX-2 Enzyme0.74 µM[4]
Compound 6a COX-2 / PGE2Carrageenan Paw Edema (In Vivo)>70% Edema Inhibition[7]

In Vitro Profiling: Cytotoxicity & Apoptosis

Causality & Self-Validation Strategy

To establish the preliminary anticancer profile of a pyridazine derivative, we utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The causality of this assay lies in its direct correlation between mitochondrial metabolic rate and cell viability. Only living cells possess the active NAD(P)H-dependent oxidoreductase enzymes required to cleave the tetrazolium ring into insoluble purple formazan[8].

To ensure the protocol is a self-validating system, it must include a vehicle control to rule out solvent-induced toxicity (confirming that cell death is strictly due to the pyridazine pharmacophore) and a positive control (e.g., Etoposide or Doxorubicin) to verify the sensitivity and dynamic range of the specific cell line being tested[6][8].

Protocol: MTT Assay for Pyridazine Cytotoxicity
  • Cell Seeding: Harvest human cancer cell lines (e.g., MDA-MB-231, T-47D) at the logarithmic growth phase. Seed at a density of

    
     to 
    
    
    
    cells/well in a 96-well microtiter plate using 100 µL of complete medium (e.g., DMEM supplemented with 10% FBS). Incubate for 24 hours at 37°C in a 5%
    
    
    humidified atmosphere to allow for stable cell adhesion.
  • Compound Preparation & Treatment: Dissolve the synthesized pyridazine derivative in analytical-grade DMSO to create a master stock. Prepare serial dilutions in the culture medium, strictly ensuring the final DMSO concentration in the wells does not exceed 0.1% (v/v). Replace the existing well medium with 100 µL of the compound-treated medium.

  • Incubation: Incubate the treated plates for 48 to 72 hours, depending on the doubling time of the specific cell line.

  • MTT Addition: Add 10–20 µL of MTT reagent (5 mg/mL in sterile PBS) to each well. Incubate in the dark for an additional 2–4 hours at 37°C to allow formazan crystallization.

  • Solubilization: Carefully aspirate the culture medium to avoid disturbing the precipitated formazan crystals at the bottom of the wells. Add 100–150 µL of a solubilization buffer (e.g., DMSO or isopropanol acidified with 0.04 N HCl) to each well. Agitate on an orbital plate shaker for 15 minutes to ensure complete dissolution.

  • Quantification: Measure the absorbance at 570 nm using a microplate spectrophotometer, utilizing a reference wavelength of 630 nm to subtract background cellular debris noise. Calculate the

    
     using non-linear regression analysis.
    

Workflow A Pyridazine Library B In Vitro Profiling (MTT Assay) A->B C In Vivo Profiling (Paw Edema) B->C D Lead Candidate Selection C->D

Caption: Logical workflow for the preliminary pharmacological profiling of pyridazine derivatives.

In Vivo Profiling: Anti-Inflammatory & Analgesic Activity

Causality & Self-Validation Strategy

Pyridazinone derivatives are heavily investigated as safer alternatives to classical Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). They selectively inhibit COX-2 without triggering the severe gastric ulcerogenicity associated with non-selective COX-1/COX-2 blockade[2][4].

The carrageenan-induced rat paw edema model is the gold standard for evaluating this activity. The causality of this model is rooted in its biphasic inflammatory response. Subplantar injection of carrageenan triggers an early phase (0–2 hours) mediated by histamine and serotonin, followed by a delayed phase (3–5 hours) driven exclusively by COX-2-mediated prostaglandin E2 (PGE2) release[7][9]. By tracking edema volume chronologically, we can self-validate the mechanism of action: a true COX-2 selective pyridazine derivative will show maximal edema suppression specifically during the 3–5 hour window.

Protocol: Carrageenan-Induced Paw Edema Model
  • Animal Preparation: Fast adult Wistar albino rats (150–200 g) for 12 hours prior to the experiment, allowing ad libitum access to water to maintain hydration. Randomize into groups of six: Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Pyridazine Test Groups (e.g., 20 mg/kg, 50 mg/kg).

  • Baseline Measurement: Measure the initial basal volume (

    
    ) of the right hind paw of each rat using a plethysmometer (water displacement method).
    
  • Dosing: Administer the test compounds, vehicle, or reference drug orally via an intragastric gavage tube.

  • Induction of Inflammation: Thirty to sixty minutes post-dosing, inject 0.1 mL of a freshly prepared 1% (w/v)

    
    -carrageenan suspension in sterile saline directly into the subplantar aponeurosis of the right hind paw.
    
  • Edema Quantification: Measure the paw volume at exactly 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition using the formula:

    
    
    (Where 
    
    
    
    is the mean increase in paw volume of the control group, and
    
    
    is the mean increase in paw volume of the treated group).

Pathway P Pyridazine Derivative COX COX-2 Enzyme P->COX Inhibits CDK CDK2 / PARP1 P->CDK Inhibits PGE Prostaglandin E2 COX->PGE Blocks APO Apoptosis CDK->APO Induces INF Reduced Inflammation PGE->INF Prevents

Caption: Dual mechanistic pathways of pyridazine derivatives targeting COX-2 and CDK2/PARP1.

Conclusion

The preliminary pharmacological profiling of pyridazine derivatives requires a rigorous, multi-tiered approach that bridges in vitro molecular mechanism screening with in vivo phenotypic validation. By leveraging the unique physicochemical properties of the 1,2-diazine core, researchers can systematically engineer highly selective kinase inhibitors and non-ulcerogenic anti-inflammatory agents. Adhering to the self-validating protocols detailed above ensures that early-stage hit-to-lead transitions are grounded in reproducible, high-fidelity data.

References

  • 1 - NIH/PMC 2.3 - NIH/PMC 3.2 - JSciMed Central 4.6 - ACS Publications 5.7 - Tubitak 6.9 - Semantic Scholar 7.4 - RSC Publishing 8.5 - RSC Publishing

Sources

Discovery of 3-(Imidazolyl)pyridazines as Novel Kinase Inhibitors: A Technical Guide to Scaffold Design, Optimization, and Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective, orally bioavailable kinase inhibitors is a cornerstone of modern targeted oncology and immunology. While the kinome shares a highly conserved ATP-binding pocket, achieving selectivity without compromising physicochemical properties remains a formidable challenge. The pyridazine core has long been recognized as a privileged pharmacophore for ATP-competitive hinge binding. Recently, the specific functionalization of this core to yield 3-(imidazolyl)pyridazines —and their fused analogs, the imidazo[1,2-b]pyridazines—has emerged as a highly effective strategy for targeting kinases such as TRK, TAK1, and BTK.

This whitepaper provides an in-depth technical roadmap for drug development professionals, detailing the structural rationale, structure-activity relationship (SAR) optimization, and self-validating experimental methodologies required to discover and validate 3-(imidazolyl)pyridazine-based kinase inhibitors.

Structural Biology & Rational Design

The Hinge-Binding Mechanism

In ATP-competitive kinase inhibitors, the hinge region (which connects the N-lobe and C-lobe of the kinase) forms critical hydrogen bonds with the inhibitor. The pyridazine nitrogen atoms act as potent hydrogen bond acceptors, interacting directly with the backbone amides of the hinge (e.g., Met or Cys residues, depending on the specific kinase).

Exploiting the Selectivity Pocket

By installing an imidazolyl group at the 3-position of the pyridazine ring, medicinal chemists can exploit the inherent dihedral angle between the two rings. This acts as a highly tunable vector to project substituents deep into the hydrophobic selectivity pocket (adjacent to the gatekeeper residue).

Causality in Design: Altering the substitution on the imidazolyl ring dictates the molecule's conformational preference. For instance, introducing a fluorine atom to form a 3-(fluoro-imidazolyl)pyridazine restricts torsional rotation. This locks the molecule into a bioactive conformation, drastically reducing the entropic penalty upon binding and enhancing target residence time. This exact spatial dimension control has been critical in recent discoveries of 3-(fluoro-imidazolyl)pyridazine derivatives 1. Furthermore, structurally related imidazo-pyridazine scaffolds have recently yielded highly potent inhibitors for22 and33.

Pathway Stimulus Extracellular Stimulus (e.g., TGF-β / NGF) Receptor Receptor Tyrosine Kinase (TRK / TGF-βR) Stimulus->Receptor Kinase Target Kinase (TAK1 / TRKA) Receptor->Kinase Phosphorylation Downstream1 MAPK / NF-κB Pathway Kinase->Downstream1 Activation Response Cell Proliferation & Survival Downstream1->Response Inhibitor 3-(Imidazolyl)pyridazine Inhibitor Inhibitor->Kinase Inhibition

Fig 1. Kinase signaling cascade and point of inhibition by 3-(imidazolyl)pyridazines.

SAR Optimization & Quantitative Profiling

To translate the bare 3-(imidazolyl)pyridazine scaffold into a sub-nanomolar lead, systematic SAR optimization is required. The table below illustrates a representative optimization campaign targeting TRKA and TAK1 kinases.

Causality in SAR:

  • C6 Substitution: The addition of a morpholine or piperazine group at the pyridazine C6 position (Compounds 2-5) dramatically improves aqueous solubility and provides crucial van der Waals contacts in the solvent-exposed front of the kinase ATP pocket.

  • C4 Substitution: Transitioning from a hydrogen (Compound 2) to a fluorine atom (Compound 4) at the imidazolyl C4 position locks the dihedral angle, resulting in a >30-fold boost in biochemical potency.

Table 1: SAR Optimization of the 3-(Imidazolyl)pyridazine Scaffold
Compound IDPyridazine C6 SubstitutionImidazolyl C4 SubstitutionTRKA IC₅₀ (nM)TAK1 IC₅₀ (nM)Ba/F3-TRKA GI₅₀ (nM)
1 -H-H1250 ± 45840 ± 32>10,000
2 -Morpholine-H410 ± 18185 ± 145,200 ± 310
3 -Morpholine-CH₃85 ± 655 ± 4850 ± 45
4 -Morpholine-F12 ± 1.58 ± 0.9120 ± 12
5 (Lead) -Piperazine-F0.8 ± 0.11.5 ± 0.215 ± 2

Note: Data represents mean ± SD from three independent experiments.

Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: In Vitro TR-FRET Kinase Activity Assay

Objective: Quantify the biochemical IC₅₀ of synthesized inhibitors. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence because it eliminates false positives caused by highly fluorescent or color-quenching small molecules.

  • Enzyme Preparation: Dilute the target kinase (e.g., TRKA) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 100 nL of compounds in DMSO into a 384-well plate. Rationale: Acoustic dispensing prevents tip carryover and ensures precise 10-point concentration gradients (3-fold dilutions).

  • Controls: Include DMSO-only wells (0% inhibition baseline) and 1 µM Staurosporine wells (100% inhibition baseline) to establish the dynamic range and self-validate the assay window.

  • Reaction Initiation: Add 5 µL of the kinase solution and pre-incubate for 15 minutes at room temperature (RT) to allow for compound binding. Add 5 µL of ATP/Substrate mix (e.g., ULight-labeled poly-GT peptide and Eu-anti-phospho antibody).

  • Detection: Incubate for 60 minutes. Read the TR-FRET signal on a microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).

  • Analysis: Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Cell Viability Assay (CellTiter-Glo)

Objective: Assess the anti-proliferative efficacy and membrane permeability of the inhibitors.

  • Cell Seeding: Plate Ba/F3-TRKA cells at 2,000 cells/well in 96-well opaque white plates using RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: After 24 hours of acclimation, treat cells with serial dilutions of the inhibitors.

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Lysis & Stabilization: Add CellTiter-Glo reagent (Promega) at a 1:1 volume ratio to the cell culture medium. Shake the plate for 2 minutes to induce complete cell lysis. Critical Step: Incubate at RT for exactly 10 minutes before reading. This stabilizes the luminescent signal by allowing the luciferase reaction to reach a steady state.

  • Readout: Measure luminescence. ATP levels are directly proportional to the number of metabolically active, viable cells.

Workflow HTS 1. Hit Identification (HTS) SAR 2. SAR Optimization (Imidazolyl modification) HTS->SAR InVitro 3. In Vitro Profiling (Kinase & Cell Assays) SAR->InVitro InVivo 4. In Vivo Efficacy (Xenograft Models) InVitro->InVivo

Fig 2. Experimental workflow for the discovery and validation of novel kinase inhibitors.

In Vivo Efficacy & Pharmacokinetics

To transition from an in vitro tool to a therapeutic lead, the pharmacokinetic (PK) profile must be optimized. The piperazine-substituted 3-(fluoro-imidazolyl)pyridazine (Compound 5) demonstrates high oral bioavailability (F > 50%).

Causality in PK: The incorporation of the basic piperazine amine enhances gastrointestinal absorption by improving solubility in the acidic environment of the stomach, while the fluorine atom increases metabolic stability against cytochrome P450-mediated oxidation. In murine xenograft models, oral administration of such optimized imidazo-pyridazine inhibitors has been shown to result in significant tumor regression, mirroring the success seen with other molecules in this class, such as the 44.

Conclusion

The 3-(imidazolyl)pyridazine scaffold represents a highly versatile, potent, and synthetically tractable pharmacophore for kinase inhibition. By rationally modifying the C4 position of the imidazolyl ring to lock the active conformation, and functionalizing the C6 position of the pyridazine core to enhance solubility, researchers can rapidly develop highly selective inhibitors. Rigorous, self-validating biochemical and cellular assays ensure that these leads possess the necessary target engagement and pharmacokinetic properties to advance into preclinical models.

References

  • Hou, H., et al. "Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity." Journal of Medicinal Chemistry, 2025.[Link]

  • Zhu, X., et al. "Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants." Bioorganic Chemistry, 2025.[Link]

  • Akwata, D., et al. "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma." RSC Medicinal Chemistry, 2023.[Link]

  • Wang, Y., et al. "Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors." Journal of Medicinal Chemistry, 2025.[Link]

Sources

High-Resolution Mass Spectrometry (HRMS): Workflow & Fragmentation Causality

Author: BenchChem Technical Support Team. Date: March 2026

[label="Sample

Fig 1. Orthogonal analytical workflow for structural validation of the pyridazine derivative.

Causality of Ionization Choice

Electrospray Ionization (ESI) in positive ion mode was selected over Atmospheric Pressure Chemical Ionization (APCI). The causality behind this choice lies in the basicity of the imidazole nitrogen (pKa ~7.0), which acts as an excellent proton acceptor. This ensures near-quantitative ionization efficiency, yielding an intense


 pseudomolecular ion while minimizing in-source fragmentation [2].
Accurate Mass and Isotopic Fidelity

The theoretical exact mass for


 is 176.0698 Da. Upon protonation, the expected 

is 177.0771 m/z . Utilizing a Time-of-Flight (TOF) analyzer calibrated with a Leucine Enkephalin lock-mass ensures mass accuracy within

ppm, effectively ruling out isobaric impurities.
MS/MS Fragmentation Pathways

Collision-Induced Dissociation (CID) of the 177.077 m/z precursor ion yields highly diagnostic product ions. The fragmentation is driven by the relative stability of the resulting neutral losses:

  • Loss of Formaldehyde (-30 Da): A characteristic rearrangement of aromatic methoxy groups yields an ion at m/z 147.067.

  • Loss of Methanol (-32 Da): Proton transfer to the methoxy oxygen followed by neutral loss yields m/z 145.051.

  • Loss of Imidazole (-68 Da): Cleavage of the C-N bond between the pyridazine and imidazole rings yields a stabilized pyridazinyl cation at m/z 109.040.

Fragmentation M [M+H]+ m/z 177.077 F1 Loss of CH2O m/z 147.067 M->F1 - Formaldehyde (30 Da) F2 Loss of CH3OH m/z 145.051 M->F2 - Methanol (32 Da) F3 Loss of Imidazole m/z 109.040 M->F3 - Imidazole (68 Da)

Fig 2. Proposed ESI-CID fragmentation pathways for 3-(1H-imidazol-1-yl)-6-methoxypyridazine.

Nuclear Magnetic Resonance (NMR) Elucidation

Solvent Selection and Causality

Deuterated chloroform (


) is the optimal solvent for this molecule. Unlike 

, which can cause severe signal broadening due to solvent viscosity and strong hydrogen-bond acceptor properties,

maintains sharp line widths. Furthermore, it exploits the differential solvation of the polar imidazole ring versus the lipophilic methoxy group, maximizing the dispersion of chemical shifts and preventing signal overlap [3].
1D NMR Assignments & Electronic Effects

The chemical shifts are governed by the push-pull electronic nature of the pyridazine core. The methoxy group exerts a strong


 (resonance donating) effect, shielding the adjacent C-5 proton. Conversely, the imidazole ring acts as an electron-withdrawing group, deshielding the C-4 proton.

Table 1:


 NMR Assignments (

, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationJ (Hz)Assignment Causality
OCH₃ 4.15s3H-Deshielded by electronegative oxygen and the electron-deficient pyridazine core.
Pyr H-5 7.18d1H9.2Shielded by the +M (resonance) effect of the ortho-methoxy group.
Imid H-5' 7.25m1H-Typical imidazole backbone proton, slightly shielded compared to H-4'.
Pyr H-4 7.85d1H9.2Deshielded by the electron-withdrawing nature of the adjacent imidazole ring.
Imid H-4' 7.88m1H-Typical imidazole backbone proton.
Imid H-2' 8.52s1H-Highly deshielded due to its position between two electronegative nitrogen atoms.

Table 2:


 NMR Assignments (

, 100 MHz)
PositionChemical Shift (δ, ppm)Assignment Causality
OCH₃ 55.4Typical methoxy carbon attached to an aromatic system.
Pyr C-5 115.2Strongly shielded by the ortho-methoxy group (+M effect).
Imid C-5' 116.8Imidazole backbone carbon.
Pyr C-4 118.5Beta to the methoxy group, less shielded than C-5.
Imid C-4' 130.2Imidazole backbone carbon.
Imid C-2' 135.5Deshielded carbon between two nitrogens in the imidazole ring.
Pyr C-3 150.1Deshielded by the attached imidazole nitrogen and ring nitrogens.
Pyr C-6 160.8Highly deshielded by the directly attached electronegative oxygen atom.
The Necessity of 2D NMR (HMBC)

1D NMR alone cannot definitively prove the regiochemistry of the imidazole attachment (i.e., ruling out attachment at C-6 with methoxy at C-3). Heteronuclear Multiple Bond Correlation (HMBC) is required. A critical


 correlation between the imidazole H-2' proton (δ 8.52) and the pyridazine C-3 carbon (δ 150.1) unequivocally validates the C-N bond linkage [3].

Vibrational Spectroscopy (FT-IR)

Attenuated Total Reflection (ATR) FT-IR is selected over traditional KBr pellet transmission. The causality is simple: KBr is highly hygroscopic. Absorbed moisture creates broad artifacts at 3400


 and 1640 

, which obscure critical

stretching regions [4]. ATR provides a pristine, moisture-free spectrum.

Key Diagnostic Bands:

  • 3110 - 3050

    
    :  Aromatic 
    
    
    
    stretching (imidazole and pyridazine rings).
  • 2955, 2850

    
    :  Aliphatic 
    
    
    
    stretching (methoxy group).
  • 1590, 1555

    
    : 
    
    
    
    and
    
    
    aromatic ring stretching vibrations.
  • 1250, 1050

    
    :  Asymmetric and symmetric 
    
    
    
    stretching of the aryl ether linkage.

Experimental Protocols: Self-Validating Systems

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems, meaning the methodology inherently checks its own accuracy during execution.

Protocol 1: Self-Validating HRMS Acquisition
  • Calibration: Infuse Leucine Enkephalin (

    
     = 556.2771) at 5 µL/min directly into the ESI source. Adjust TOF flight tube voltages until mass accuracy is 
    
    
    
    ppm.
  • Blank Subtraction: Inject 100% LC-MS grade Methanol. Record the background spectrum. Validation: The absence of peaks >100 m/z at >1e4 intensity confirms system cleanliness.

  • Sample Acquisition: Dilute the analyte to 1 µg/mL in 50:50

    
     with 0.1% Formic Acid. Inject 2 µL.
    
  • Lock-Mass Correction: Post-acquisition, the software automatically recalibrates every scan using the Leucine Enkephalin reference mass, ensuring thermal drift does not impact the 177.0771 m/z measurement.

Protocol 2: Quantitative & Regioselective NMR
  • Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Temperature Calibration: Prior to the sample, insert a 100% Methanol NMR standard. Measure the chemical shift difference between the

    
     and 
    
    
    
    peaks to calculate and stabilize the probe temperature to exactly 298 K. Validation: This prevents chemical shift drifting due to temperature gradients.
  • Acquisition: Acquire

    
     (16 scans, 10s relaxation delay to ensure full T1 relaxation for quantitative integration) and 
    
    
    
    (1024 scans).
  • Referencing: Lock the magnetic field to the Deuterium signal of

    
    . Calibrate the 0.00 ppm axis strictly to the internal TMS singlet.
    
Protocol 3: Baseline-Corrected ATR-FTIR
  • Crystal Cleaning: Wipe the diamond ATR crystal with lint-free wipes soaked in Isopropanol. Allow to evaporate.

  • Background Scan: Acquire a 32-scan background spectrum of the ambient air. Validation: This step maps atmospheric

    
     and 
    
    
    
    . The software will automatically subtract this from the sample scan, ensuring that any peaks observed are strictly from the molecule.
  • Sample Scan: Place 2 mg of solid powder onto the crystal. Apply the pressure anvil until the force gauge clicks. Acquire 32 scans at 4

    
     resolution.
    

References

  • Sleno, L. (Ed.). (2013). Applications of High-Resolution Mass Spectrometry in Drug Discovery and Development. Future Science Group. Retrieved from[Link]

  • Holzgrabe, U., Wawer, I., & Diehl, B. (2008). NMR Spectroscopy in Pharmaceutical Analysis. Elsevier. Retrieved from[Link]

  • Bruker Corporation. (2026). How to Use Solid-state NMR and FT-IR for Pharmaceutical Analysis. Retrieved from[Link]

The Imidazopyridazine Scaffold: A Privileged Heterocycle in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The imidazopyridazine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility to interact with a wide array of biological targets.[1] This guide provides a comprehensive exploration of the therapeutic potential of imidazopyridazine derivatives, moving beyond a mere recitation of facts to an in-depth analysis of the causality behind experimental designs and the inherent logic of protocol development. We will navigate the synthetic landscape, dissect mechanisms of action across various disease models, and present actionable insights for drug development professionals. The content herein is grounded in authoritative scientific literature, ensuring a self-validating and trustworthy resource for the seasoned researcher.

The Imidazopyridazine Core: Structural Isomers and Synthetic Strategies

The imidazopyridazine scaffold consists of a fused imidazole and pyridazine ring. The arrangement of the nitrogen atoms gives rise to different isomers, with the most therapeutically relevant being imidazo[1,2-b]pyridazine, imidazo[4,5-c]pyridazine, and imidazo[4,5-d]pyridazine.[2] The imidazo[1,2-b]pyridazine isomer, in particular, has garnered significant attention, largely spurred by the success of the FDA-approved kinase inhibitor, ponatinib.[1][2]

Synthetic Pathways: A Rationale-Driven Approach

The synthesis of imidazopyridazine derivatives is a critical first step in exploring their therapeutic potential. The choice of synthetic route is often dictated by the desired substitution pattern, which in turn is guided by structure-activity relationship (SAR) studies.

A common and versatile method for the synthesis of imidazo[1,2-a]pyridines, a related and well-studied scaffold, is the Tschitschibabin reaction. This involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[3] Refinements to this method, such as the use of a base like sodium bicarbonate, allow for milder reaction conditions and improved yields.[3] Microwave-assisted one-pot syntheses have also been developed, offering an efficient and environmentally friendly approach.[4] For imidazo[1,2-b]pyridazines, a typical starting point involves the reaction of a 3-aminopyridazine with an α-haloketone.

Experimental Protocol: One-Pot Synthesis of Imidazopyridazine-based N-phenylbenzamide Derivatives

This protocol describes a multicomponent reaction for the synthesis of potential anticancer agents.[5]

  • Reactant Preparation: In a round-bottom flask, combine dimethyl phthalate (1 equivalent), aniline (1 equivalent), and pyridazine-4,5-diamine (1 equivalent).

  • Solvent and Catalyst Addition: Add glycerol as the solvent and a catalytic amount of phosphoric acid.

  • Reaction Condition: Heat the reaction mixture at a specified temperature (e.g., 120°C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried.

  • Characterization: The final product is purified by column chromatography and characterized by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

The causality behind this one-pot approach lies in its efficiency, reducing the number of synthetic steps and purification procedures, which is highly desirable in a drug discovery setting. The use of a multicomponent reaction allows for the rapid generation of a library of diverse analogues for biological screening.

Mechanism of Action: Targeting Key Pathological Pathways

The therapeutic versatility of imidazopyridazines stems from their ability to interact with a multitude of biological targets, including protein kinases, G-protein coupled receptors, and enzymes.

Kinase Inhibition: A Dominant Therapeutic Strategy

A significant portion of research on imidazopyridazines has focused on their potential as kinase inhibitors.[5][6] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[7]

2.1.1. Targeting Cyclin-Dependent Kinases (CDKs) and PIM Kinases in Oncology

Imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases 12 and 13 (CDK12/13).[8] These kinases are crucial regulators of transcription and have been implicated in various cancers, including triple-negative breast cancer.[8] Some lead compounds act as "molecular glues," promoting the interaction between CDK12 and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex, leading to the degradation of Cyclin K and subsequent anti-proliferative effects.[8]

Similarly, imidazopyridazine-thiazolidinedione conjugates have been developed as pan-Pim kinase inhibitors.[9] Pim kinases are overexpressed in numerous hematological malignancies and solid tumors, where they promote cell proliferation and survival.[9] These inhibitors have demonstrated potent antitumor activities in both in vitro and in vivo models by inducing cell cycle arrest and apoptosis.[9]

2.1.2. Ponatinib: A Case Study in Multi-Kinase Inhibition

Ponatinib, an imidazo[1,2-b]pyridazine derivative, is a potent oral tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML).[2] Its primary target is the Bcr-Abl tyrosine kinase, including the T315I mutation which confers resistance to other TKIs.[2] The success of ponatinib has solidified the imidazopyridazine scaffold as a valuable framework for the design of next-generation kinase inhibitors.

Diagram: Simplified Kinase Inhibition Pathway by an Imidazopyridazine Derivative

Kinase_Inhibition cluster_cell Cancer Cell ATP ATP Kinase Active Kinase (e.g., CDK12, Pim-1) ATP->Kinase Binds to active site Substrate Substrate Protein Phosphorylated_Substrate Phosphorylated Substrate Kinase->Substrate Phosphorylates Apoptosis Apoptosis Kinase->Apoptosis Inhibition leads to Imidazopyridazine Imidazopyridazine Inhibitor Imidazopyridazine->Kinase Competitively Inhibits Cell_Proliferation Uncontrolled Cell Proliferation Phosphorylated_Substrate->Cell_Proliferation Leads to

Caption: Competitive inhibition of a kinase by an imidazopyridazine derivative, blocking ATP binding and downstream signaling.

Modulation of GABA-A Receptors in Neurological Disorders

Imidazopyridine derivatives, such as zolpidem and alpidem, are well-known for their activity as positive allosteric modulators of GABA-A receptors, leading to their use as hypnotics and anxiolytics.[10][11] More recently, research has focused on developing imidazopyridine analogues with selectivity for specific GABA-A receptor subtypes to achieve a more favorable side-effect profile.[12] The isosteric replacement of the pyridine ring with a 1,3-thiazole has shown promise in developing novel modulators with potential applications as anticonvulsants and sedatives.[10]

Diverse Mechanisms in Infectious Diseases

The imidazopyridazine scaffold has also demonstrated significant potential in the fight against infectious diseases.

2.3.1. Antimalarial Activity

3,6-Disubstituted imidazo[1,2-b]pyridazines have shown potent antiplasmodial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.[13] While the precise mechanism is still under investigation, some studies suggest that these compounds may inhibit parasitic kinases.[14] A significant challenge in this area has been addressing issues of poor solubility and potential cardiotoxicity related to hERG inhibition, which are being tackled through focused structure-activity relationship studies.[13][15]

2.3.2. Antitubercular and Antiviral Properties

Imidazopyridine-3-carboxamides have been identified as a highly effective class of drug-like antimycobacterial agents.[3] Some imidazopyridine compounds have been shown to inhibit the growth of Mycobacterium tuberculosis by depleting ATP levels.[16] Furthermore, certain imidazopyridazine derivatives have been investigated for their antiviral properties.[5][6] For instance, some derivatives have shown potent activity as respiratory syncytial virus (RSV) fusion inhibitors.[17]

Structure-Activity Relationship (SAR) and Lead Optimization

The exploration of the therapeutic potential of imidazopyridazines is heavily reliant on understanding their structure-activity relationships. SAR studies guide the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

For example, in the development of antimalarial imidazopyridazines, modifications at the 3 and 6 positions of the imidazo[1,2-b]pyridazine core have been extensively explored to enhance potency and address solubility and hERG liability issues.[13] Similarly, for kinase inhibitors, substitutions on the scaffold are designed to optimize interactions with the ATP-binding pocket of the target kinase.[8]

Table 1: Representative Imidazopyridazine Derivatives and their Biological Activities

Compound ClassTargetDisease AreaKey FindingsReference(s)
Imidazo[1,2-b]pyridazine analoguesCDK12/13OncologyLow nanomolar activity against CDK12 and antiproliferative effects in triple-negative breast cancer cell lines.[8]
Imidazopyridazine-thiazolidinedionesPan-Pim kinasesOncologyPotent inhibition of Pim kinases and antitumor activities in various cancer cell lines.[9]
PonatinibBcr-Abl Tyrosine KinaseOncology (CML)FDA-approved drug effective against T315I mutated Bcr-Abl.[2]
3,6-Disubstituted imidazo[1,2-b]pyridazinesPlasmodium falciparumInfectious Disease (Malaria)Potent antiplasmodial activity against drug-sensitive and resistant strains.[13]
Imidazopyridine-3-carboxamidesMycobacterium tuberculosisInfectious Disease (Tuberculosis)Effective antimycobacterial agents.[3]
Imidazopyridine derivativesGABA-A ReceptorsNeurological DisordersPositive allosteric modulation, leading to hypnotic and anxiolytic effects.[10][11]

Future Directions and Perspectives

The imidazopyridazine scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on several key areas:

  • Exploration of Novel Targets: While kinase inhibition and GABA-A receptor modulation are well-established, the full therapeutic potential of this scaffold is likely yet to be realized. High-throughput screening of diverse imidazopyridazine libraries against a broader range of biological targets could unveil novel therapeutic applications.

  • Tackling Drug Resistance: The development of imidazopyridazine derivatives that are effective against drug-resistant pathogens and cancer cells remains a high priority.

  • Improving ADME-Tox Profiles: Continued medicinal chemistry efforts are needed to optimize the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profiles of lead compounds to enhance their clinical translatability.

  • Application of New Technologies: The use of computational tools, such as molecular docking and artificial intelligence, will be instrumental in accelerating the design and optimization of novel imidazopyridazine-based therapeutic agents.

Conclusion

The imidazopyridazine scaffold represents a cornerstone of modern medicinal chemistry, with a proven track record of producing clinically successful drugs and a vast untapped potential for future therapeutic innovations. This guide has provided a rationale-driven exploration of its synthesis, mechanisms of action, and therapeutic applications. By understanding the fundamental principles that govern the biological activity of these fascinating molecules, the scientific community is well-positioned to continue to harness their power in the ongoing quest for novel and effective medicines.

Diagram: Workflow for Imidazopyridazine-based Drug Discovery

Drug_Discovery_Workflow start Target Identification & Validation synthesis Scaffold Selection: Imidazopyridazine start->synthesis library Library Synthesis (e.g., One-pot reactions) synthesis->library screening High-Throughput Screening (HTS) library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar sar->library Iterative Design lead_opt Lead Optimization (ADME-Tox Profiling) sar->lead_opt preclinical Preclinical Studies (In vivo models) lead_opt->preclinical clinical Clinical Trials preclinical->clinical drug New Drug clinical->drug

Sources

A Technical Guide to the Identification and Preclinical Development of Novel Pyridazine-Core STING Agonists

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting the STING Pathway

The Stimulator of Interferon Genes (STING) pathway has emerged as a critical nexus between innate and adaptive immunity, making it a highly attractive target for therapeutic intervention, particularly in immuno-oncology.[1][2] Its activation can convert immunologically "cold" tumors, which are devoid of T-cell infiltrate, into "hot" tumors responsive to immunotherapy, offering a promising strategy to overcome resistance to checkpoint inhibitors.[3][4]

The cGAS-STING Pathway: A Sentinel of Innate Immunity

The canonical STING pathway functions as a surveillance system for cytosolic double-stranded DNA (dsDNA), a danger signal indicating pathogen invasion or cellular damage.[5][6] The enzyme cyclic GMP-AMP synthase (cGAS) acts as the direct sensor of cytosolic dsDNA.[7][8] Upon binding dsDNA, cGAS is catalytically activated and synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[2][8] cGAMP then binds to the STING protein, an endoplasmic reticulum (ER) resident transmembrane protein.[9] This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[7][10] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][11] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[3][11] This cascade initiates a potent anti-pathogen and anti-tumor immune response.[12]

View STING Signaling Pathway Diagram

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (Pathogen or Self-Origin) cGAS cGAS dsDNA->cGAS Senses cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_dimer STING Dimer (Inactive) cGAMP->STING_dimer Binds & Activates STING_active STING Oligomer (Active) STING_dimer->STING_active Translocates TBK1 TBK1 STING_active->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 ISG Transcription of Type I IFNs & Pro-inflammatory Genes pIRF3->ISG Drives Transcription

Caption: The canonical cGAS-STING signaling pathway.

Therapeutic Potential in Immuno-Oncology

The therapeutic rationale for STING agonism is compelling. Activation of STING within tumor-infiltrating dendritic cells (DCs) enhances antigen presentation and primes cytotoxic CD8+ T cells against tumor-associated antigens.[13] This process can initiate a robust and durable anti-tumor immune response, effectively turning the tumor microenvironment from immunosuppressive to immunogenic.[14] Preclinical studies have repeatedly shown that STING agonists can induce regression of established tumors, generate immunological memory, and synergize with other immunotherapies like checkpoint inhibitors.[13][15] However, the clinical translation of STING agonists has been challenging.[2][16]

The Case for Small Molecule Agonists: Overcoming the Limitations of Cyclic Dinucleotides (CDNs)

The first generation of STING agonists to enter clinical trials were synthetic cyclic dinucleotides (CDNs), such as ADU-S100 (MIW815).[17] While potent, CDNs suffer from poor physicochemical properties, including high polarity and susceptibility to enzymatic degradation, which limit their cell permeability and necessitate direct intratumoral injection.[10] This delivery route is only feasible for accessible tumors and has shown limited systemic (abscopal) effects in clinical trials.[16]

This has created an urgent need for non-CDN, small molecule STING agonists with improved drug-like properties, suitable for systemic administration.[1][18] An ideal small molecule agonist would possess good oral bioavailability, favorable pharmacokinetics (PK), and the ability to effectively engage STING across various human genetic variants.

The Pyridazine Core: A Privileged Scaffold for STING Agonism

In the search for novel non-CDN STING agonists, the pyridazine heterocycle has emerged as a promising chemical scaffold. Its unique physicochemical properties make it well-suited for molecular recognition within the STING binding pocket.

Physicochemical Properties of the Pyridazine Moiety

The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement endows it with distinct characteristics valuable in drug design:[19]

  • High Dipole Moment: The adjacent nitrogen atoms create a significant dipole moment, which can facilitate favorable π-π stacking interactions with aromatic residues in a protein binding site.[19][20]

  • Dual Hydrogen-Bonding Capacity: Both nitrogen atoms can act as hydrogen bond acceptors, providing robust and specific interactions with donor residues in the target protein.[19]

  • Modulated Basicity: Pyridazine is a weak base, which can be advantageous for avoiding off-target effects and improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[20]

  • Synthetically Tractable: The pyridazine core allows for substitution at multiple vectors, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic profiles.[21][22]

Structural Basis for STING-Ligand Interaction

Structure-guided drug design has been instrumental in developing pyridazine-based STING agonists.[23] X-ray co-crystal structures of STING in complex with ligands reveal that the natural ligand, cGAMP, binds to a cleft in the STING dimer interface. Small molecule agonists are designed to occupy this same pocket and stabilize the active, "closed" conformation of STING.

Computational modeling and structural analysis of pyridazine derivatives bound to STING have shown that the core ring often forms key interactions.[23] For instance, the pyridazine nitrogen atoms can form a water-mediated hydrogen-bond network with amino acid side chains from both STING monomers, mimicking the interactions of the natural ligand and effectively activating the protein.[23]

Discovery and Hit Identification Workflow

The identification of novel pyridazine-core STING agonists begins with a robust screening cascade designed to efficiently identify and validate initial hits from large compound libraries. The causality behind this multi-step process is to first cast a wide net to find any compound that physically interacts with the target (binding), and then to progressively apply more physiologically relevant assays to confirm that this binding translates into the desired biological function (pathway activation).

High-Throughput Screening (HTS) Cascade

A well-designed HTS cascade is a self-validating system. It starts with a high-throughput, low-cost primary assay focused on a single biochemical event (e.g., ligand binding) and progresses to lower-throughput, more complex cell-based assays that measure downstream functional outcomes. This tiered approach minimizes false positives and ensures that resources are focused on the most promising compounds.

View HTS Cascade Diagram

HTS_Cascade Compound_Library Compound Library (>100,000 compounds) Primary_Assay Primary Screen: In Vitro Binding Assay (e.g., Thermal Shift, TR-FRET) Compound_Library->Primary_Assay Primary_Hits Primary Hits (~1% Hit Rate) Primary_Assay->Primary_Hits Dose_Response Dose-Response Confirmation & Potency (EC50/IC50) Primary_Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assay Secondary Screen: Cell-Based Reporter Assay (e.g., THP-1 IFN-β Luciferase) Confirmed_Hits->Secondary_Assay Validated_Hits Validated Hits (Pyridazine Core & Others) Secondary_Assay->Validated_Hits Tertiary_Assay Tertiary Assays: Downstream Signaling (pTBK1) Cytokine Release (PBMCs) Validated_Hits->Tertiary_Assay Lead_Series Lead Series for Hit-to-Lead Chemistry Tertiary_Assay->Lead_Series

Caption: A typical HTS cascade for discovering STING agonists.

Primary Assay: In Vitro Binding

The primary screen aims to identify compounds that physically bind to the STING protein. A protein thermal shift assay is an excellent choice for this purpose as it is high-throughput and label-free.[24] The principle is that ligand binding stabilizes the protein, increasing its melting temperature (Tm).

Protocol 1: High-Throughput Thermal Shift Assay for STING Ligand Binding

Objective: To identify compounds that bind to and thermally stabilize the purified human STING protein.

Materials:

  • Purified recombinant human STING protein (cytosolic domain).

  • Screening compound library (e.g., pyridazine-focused library) dissolved in DMSO.

  • SYPRO Orange protein gel stain (5000x stock).

  • Assay buffer: 10 mM HEPES pH 7.5, 150 mM NaCl.

  • 384-well PCR plates.

  • Quantitative PCR (qPCR) instrument capable of performing a thermal melt curve.

Methodology:

  • Prepare STING Protein Solution: Dilute the purified STING protein in assay buffer to a final concentration of 2 µM.

  • Prepare SYPRO Orange Solution: Dilute the SYPRO Orange stock 1:1000 in assay buffer (5x final concentration).

  • Dispense Reagents: In each well of a 384-well plate, add:

    • 10 µL of the 2 µM STING protein solution.

    • 5 µL of the 5x SYPRO Orange solution.

    • 5 µL of assay buffer.

  • Add Compounds: Add 100 nL of test compound from the library (typically 10 mM stock in DMSO) to each well for a final concentration of ~50 µM. Include positive controls (e.g., cGAMP) and negative controls (DMSO vehicle).

  • Seal and Centrifuge: Seal the plate with an optical seal and centrifuge briefly (1 min at 1000 x g) to mix and remove bubbles.

  • Thermal Melt Analysis: Place the plate in a qPCR instrument. Run a melt curve protocol:

    • Initial temperature: 25°C for 2 minutes.

    • Ramp rate: 0.05°C/second.

    • Final temperature: 95°C.

    • Continuously monitor fluorescence during the ramp.

  • Data Analysis: The instrument software will generate a melt curve (fluorescence vs. temperature) for each well. The melting temperature (Tm) is the peak of the first derivative of this curve. A "hit" is defined as a compound that induces a significant positive shift in Tm (ΔTm > 2°C) compared to the DMSO control. This ΔTm value is a direct, quantitative measure of target engagement.

Secondary Assay: Cell-Based Reporter Gene Assay

Hits from the primary screen must be validated in a cellular context to confirm they are not only binding but also activating the STING pathway. A common and robust method is to use a human monocytic cell line like THP-1, which endogenously expresses STING, engineered with a reporter gene (e.g., luciferase) under the control of an IFN-β promoter.[24][25]

Protocol 2: THP-1 Dual Reporter Assay for IFN-β and NF-κB Activation

Objective: To quantify the ability of hit compounds to induce STING-dependent transcription of IFN-β and NF-κB.

Materials:

  • THP-1 Dual™ KI-hSTING cells (InvivoGen), which contain secreted luciferase reporters for both the IRF pathway (IFN-β) and the NF-κB pathway.

  • Cell culture medium: RPMI 1640, 10% FBS, Pen-Strep, 2 mM L-glutamine.

  • Confirmed hit compounds dissolved in DMSO.

  • Positive control: 2'3'-cGAMP.

  • 96-well flat-bottom cell culture plates.

  • Luciferase detection reagents (e.g., QUANTI-Luc™).

  • Luminometer plate reader.

Methodology:

  • Cell Plating: Seed the THP-1 reporter cells in a 96-well plate at a density of 100,000 cells per well in 180 µL of culture medium.

  • Compound Treatment: Prepare serial dilutions of the hit compounds. Add 20 µL of each dilution to the wells (final DMSO concentration < 0.5%). Include positive (cGAMP) and negative (DMSO) controls.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Reporter Detection:

    • Carefully transfer 20 µL of the cell culture supernatant to a white-walled 96-well plate.

    • Add 50 µL of the luciferase detection reagent to each well.

    • Incubate for 5 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis: The luminescence signal is directly proportional to the amount of reporter protein secreted, and thus to the activity of the IFN-β or NF-κB promoter.

    • Normalize the data to the DMSO control.

    • Plot the normalized response against the compound concentration.

    • Calculate the EC50 value (the concentration at which 50% of the maximal response is achieved) using a four-parameter logistic regression model. This provides a quantitative measure of the compound's cellular potency.

Hit-to-Lead Optimization: A Structure-Guided Approach

Once validated hits with a pyridazine core are identified, the hit-to-lead phase begins. This iterative process uses medicinal chemistry to improve the potency, selectivity, and ADME properties of the initial hits, guided by an understanding of the structure-activity relationship (SAR).

Structure-Activity Relationship (SAR) Studies

SAR exploration involves systematically synthesizing and testing analogues of a hit compound to understand how specific structural modifications affect its biological activity.[23] For a pyridazine-core agonist, this could involve:

  • Modification of the Pyridazine Core: Introducing substituents (e.g., halogens, small alkyl groups) onto the pyridazine ring to probe for additional interactions in the binding pocket. For example, adding a fluorine atom might enhance binding stability.[23]

  • Varying Substituents on Flanking Rings: If the core is attached to other aromatic systems (e.g., an aniline ring), modifying the substituents on those rings can drastically alter potency and properties like solubility and metabolic stability.[13]

  • Exploring Different Linkers: Changing the chemical linker connecting the pyridazine core to other parts of the molecule can optimize the compound's geometry to better fit the STING binding site.

The causality here is empirical: by observing how defined chemical changes lead to changes in biological activity (EC50 values), a predictive model of the required pharmacophore is built.

Data Presentation: SAR Table

Summarizing SAR data in a clear, structured table is essential for decision-making. This allows for direct comparison of how changes in chemical structure (R-groups) correlate with binding affinity and cellular potency.

Compound IDPyridazine Core (R1)Aniline Ring (R2)STING Binding (ΔTm, °C)THP-1 IFN-β EC50 (µM)
Hit-1 H4-Cl3.15.2
Opt-1A 5-F4-Cl4.51.8
Opt-1B H4-CF33.34.9
Opt-1C H3,4-diCl2.88.1
A4 [23](Fluoro-imidazolyl)(Varies)High0.06
SR-717 (Reference Cmpd)(Reference Cmpd)High~0.5

Data is illustrative, based on principles from cited literature. Compound A4 is a real example of a highly potent agonist derived from such optimization.[23][26]

In-depth Pharmacological Characterization

Lead compounds that demonstrate high potency and favorable initial properties must undergo deeper pharmacological profiling to confirm their mechanism of action and to build a strong case for in vivo testing.

Target Engagement and Downstream Signaling

It is crucial to verify that the cellular activity observed in the reporter assay is due to on-target activation of the STING signaling cascade. Western blotting for key phosphorylated proteins in the pathway is the gold standard for this confirmation.

Protocol 3: Western Blot Analysis of STING Pathway Phosphorylation

Objective: To confirm that lead compounds induce phosphorylation of STING, TBK1, and IRF3 in a dose- and time-dependent manner.

Materials:

  • THP-1 cells or primary human Peripheral Blood Mononuclear Cells (PBMCs).

  • Lead compounds and controls (DMSO, cGAMP).

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-p-STING (Ser366), anti-p-TBK1 (Ser172), anti-p-IRF3 (Ser396), and total protein/loading controls (e.g., anti-Actin, anti-STING).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

  • SDS-PAGE gels and Western blotting equipment.

Methodology:

  • Cell Treatment: Plate THP-1 cells and treat with various concentrations of the lead compound for different time points (e.g., 0, 30, 60, 120 minutes).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, run the gel to separate proteins by size, and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate with a primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: The appearance of bands corresponding to the phosphorylated forms of STING, TBK1, and IRF3, which increase in intensity with dose and time, provides direct evidence of on-target pathway activation.[13] This validates that the compound's mechanism is not an artifact of the reporter system.

Cytokine Profiling in Primary Immune Cells

While cell lines are excellent for HTS, primary human cells provide a more physiologically relevant system. Measuring the secretion of key cytokines from human PBMCs confirms that the compound can activate the pathway in a complex, multi-cell environment.

Protocol 4: Cytokine Release Assay in Human PBMCs

Objective: To measure the profile of cytokines (e.g., IFN-β, IL-6, TNF-α) secreted by human PBMCs in response to treatment with a lead STING agonist.

Materials:

  • Freshly isolated human PBMCs from healthy donors.

  • Culture medium: RPMI 1640 + 10% FBS.

  • Lead compounds.

  • Multi-plex immunoassay kit (e.g., Luminex) or individual ELISA kits for IFN-β, IL-6, and TNF-α.

Methodology:

  • Cell Plating: Plate PBMCs at 1 million cells/mL in a 96-well plate.

  • Treatment: Add serial dilutions of the lead compound and incubate for 24-48 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Measurement: Analyze the cytokine concentrations in the supernatant according to the manufacturer's protocol for the chosen immunoassay (Luminex or ELISA).

  • Data Analysis: Quantify the concentration of each cytokine. A robust STING agonist should induce a strong IFN-β response, along with other pro-inflammatory cytokines, confirming its immunocompetence in primary cells.[24]

In Vivo Proof-of-Concept

The ultimate preclinical validation is to demonstrate anti-tumor efficacy in an animal model. Syngeneic mouse tumor models (e.g., CT26 colon carcinoma or B16-F10 melanoma in immunocompetent mice) are the standard, as they possess a complete and functional immune system, which is essential for evaluating an immunotherapy.[24][26]

Protocol 5: In Vivo Efficacy Study in a Syngeneic Tumor Model

Objective: To evaluate the anti-tumor efficacy of a lead pyridazine-core STING agonist administered systemically.

Materials:

  • Immunocompetent mice (e.g., BALB/c for CT26 tumors, C57BL/6 for B16-F10 tumors).

  • CT26 or B16-F10 tumor cells.

  • Lead compound formulated for systemic administration (e.g., oral gavage or intravenous).

  • Calipers for tumor measurement.

Methodology:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^5 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize mice into treatment groups (e.g., Vehicle, Lead Compound, Positive Control/Checkpoint Inhibitor).

  • Dosing: Administer the compound according to the planned schedule (e.g., once daily oral gavage). The choice of systemic administration is key to demonstrating the advantage over first-generation intratumoral CDNs.

  • Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: The study can be terminated when tumors in the vehicle group reach a predetermined size, or it can be continued to assess long-term survival.

  • Analysis: Plot the mean tumor volume over time for each group. Significant tumor growth inhibition (TGI) or complete tumor regression in the treatment group compared to the vehicle group demonstrates in vivo efficacy.[26] This result is the critical proof-of-concept needed to justify further development.

Preclinical Candidate Profiling

ADME/PK Studies

A compound with excellent potency is of little therapeutic value if it cannot reach its target in the body. Therefore, parallel assessment of ADME and pharmacokinetic (PK) properties is critical.[22] These studies determine the compound's half-life, exposure after oral and IV dosing (bioavailability), and metabolic fate. The goal is to identify a candidate with a PK profile that supports a convenient clinical dosing regimen. Nanoparticle delivery systems are also being explored to improve the PK properties of STING agonists.[27]

Data Presentation: Pharmacokinetic Parameters Table
ParameterDefinitionGoal for Systemic Agonist
T½ (Half-life) Time for plasma concentration to reduce by half> 2 hours
Cmax (Max Concentration) Maximum observed plasma concentrationAbove target EC90
AUC (Area Under the Curve) Total drug exposure over timeHigh
F% (Oral Bioavailability) Fraction of oral dose reaching systemic circulation> 20%
CL (Clearance) Rate of drug removal from the bodyLow

Goals are illustrative and depend on the specific therapeutic context.

References

  • Hui Hou, et al. (2025). Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. ResearchGate.

  • Hui Hou, et al. (2025). Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. Journal of Medicinal Chemistry.

  • Google Patents. (2020). US20200131209A1 - Novel sting agonists.

  • Frontiers. (2024). Profile of STING agonist and inhibitor research: a bibliometric analysis.

  • AACR Journals. (2020). Abstract 6644: A comprehensive in vitro and in vivo system to evaluate STING agonist efficacy in cancer therapeutics.

  • PubMed. (2025). Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity.

  • Insilico Medicine. (2025). Harnessing AI to Transform STING Modulation in Cancer Immunotherapy.

  • ResearchGate. (N/A). STING Agonists in Clinical Trials.

  • PubMed. (2025). A fluorescent STING ligand sensor for high-throughput screening of compounds that can enhance tumor immunotherapy.

  • PubMed. (2021). Nanoparticle delivery improves the pharmacokinetic properties of cyclic dinucleotide STING agonists to open a therapeutic window for intravenous administration.

  • Frontiers. (2024). Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects.

  • PMC. (2024). Agonists and Inhibitors of the cGAS-STING Pathway.

  • PubMed. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition.

  • ResearchGate. (N/A). Schematic diagram of the cGAS-STING signaling pathway mechanism.

  • PMC. (N/A). The pyridazine heterocycle in molecular recognition and drug discovery.

  • The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy. (2023).

  • BioRender. (N/A). cGAS-STING signalling pathway.

  • PMC. (2024). Delivery of STING agonists for cancer immunotherapy.

  • Journal of Chemical and Pharmaceutical Research. (N/A). Drug design, development and biological screening of pyridazine derivatives.

  • Blumberg Institute. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery.

  • PMC. (2025). Demystifying the cGAS-STING pathway: precision regulation in the tumor immune microenvironment.

  • Synapse. (2024). What are STING agonists and how do you quickly get the latest development progress?.

  • MDPI. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity.

  • Theranostics. (2019). STING activation in cancer immunotherapy.

  • MedchemExpress. (N/A). STING | Agonists Activators Inhibitors.

  • Journal for ImmunoTherapy of Cancer. (2024). Preclinical development of STING agonist 8803 (IMGS-203) for the treatment of solid tumors.

  • RSC Publishing. (N/A). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages.

  • News-Medical. (2021). What is a STING antagonist?.

  • YouTube. (2024). cGAS STING Signalling Pathway.

  • Journal for ImmunoTherapy of Cancer. (2024). The cGAS-STING screening cascade facilitates new drug discovery.

  • MDPI. (2024). Agonists and Inhibitors of the cGAS-STING Pathway.

  • ResearchGate. (N/A). Schematic diagram of cGAS-STING signaling pathway.

  • PMC. (N/A). STING pathway agonism as a cancer therapeutic.

  • TIMEPortal. (N/A). Investigating the Therapeutic Potential for STING Agonist-Based Combination Therapies to Overcome Resistance to Immune Checkpoint Blockade in PTEN-deficient Prostate Cancer.

  • Arabian Journal of Chemistry. (2023). Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics.

  • PMC. (N/A). STING antagonists, synthesized via Povarov–Doebner type multicomponent reaction.

  • Targeted Oncology. (2022). The Potential of STING Agonists Is Explored in Cancer.

  • Life Chemicals. (2024). STING-targeting Screening Library.

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Methodological & Application

Advanced High-Throughput Screening (HTS) Strategies for Pyridazine Compound Libraries: From Biochemical Discovery to Cellular Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

The pyridazine ring has emerged as a privileged scaffold in modern medicinal chemistry. Characterized by weak basicity, a high dipole moment that facilitates robust π-π stacking, and a dual hydrogen-bonding capacity, pyridazines offer unique advantages for drug-target interactions[1]. Furthermore, their inherent polarity and low cytochrome P450 inhibitory effects make them highly attractive substitutes for more lipophilic phenyl rings during hit-to-lead optimization[1].

Because of these favorable drug-like properties, dedicated compound collections—such as the Prestwick Pyridazine Library, which contains hundreds of innovative derivatives—are routinely deployed in high-throughput screening (HTS) campaigns[2]. However, screening these libraries requires carefully designed assays. While pyridazines are potent inhibitors of various kinases (e.g., c-Met, Pim-1)[3] and viral methyltransferases[2], highly decorated analogs often suffer from poor cellular permeability[4].

As an Application Scientist, I have designed this guide to provide a robust, self-validating HTS workflow. It couples a primary biochemical screen using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) with an orthogonal cellular validation step using the High-Throughput Cellular Thermal Shift Assay (CETSA).

Phase 1: Primary Biochemical Screening via TR-FRET

Causality & Expert Insight

When screening heterocyclic libraries, compound auto-fluorescence is a major source of false positives. TR-FRET (or HTRF) is the gold standard for biochemical screening of pyridazine libraries because it utilizes long-lifetime lanthanide fluorophores (e.g., Europium cryptate). By introducing a time delay (typically 50–100 µs) between excitation and emission reading, the assay completely eliminates short-lived background fluorescence generated by the library compounds[2]. This protocol describes a 384-well TR-FRET assay for a generic kinase target (e.g., c-Met)[3].

Step-by-Step Protocol: TR-FRET Kinase Assay

Self-Validating System: This assay includes 16 wells of maximum signal (MAX: enzyme + substrate, no inhibitor) and 16 wells of minimum signal (MIN: substrate only, no enzyme) per plate to calculate the Z'-factor. A plate is only validated if Z' > 0.5.

  • Acoustic Compound Dispensing:

    • Action: Use an acoustic liquid handler (e.g., Echo 550) to dispense 50 nL of pyridazine analogs (from a 10 mM DMSO stock) into a 384-well low-volume white microplate.

    • Causality: Acoustic dispensing eliminates tip-based carryover. More importantly, it keeps the final DMSO concentration at ≤0.5%. Pyridazines are highly soluble in DMSO, but higher DMSO concentrations can artificially denature sensitive kinase targets, skewing IC50 calculations.

  • Enzyme Addition:

    • Action: Add 5 µL of the target kinase diluted in Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 1 mM DTT) to all wells except the MIN control wells. Add 5 µL of buffer to MIN wells.

    • Action: Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the pyridazine compounds to reach binding equilibrium with the enzyme before competitive ATP is introduced.

  • Reaction Initiation:

    • Action: Add 5 µL of a substrate mix containing the ULight™-labeled peptide substrate and ATP (at its predetermined Km value) to all wells.

    • Action: Incubate the plate at room temperature for 60 minutes[3].

  • Quench and Detection:

    • Action: Add 10 µL of Stop/Detection Solution (10 mM EDTA to chelate Mg²⁺ and halt kinase activity, plus Europium-cryptate labeled anti-phospho antibody)[3].

    • Action: Incubate for 60 minutes at room temperature.

  • Readout:

    • Action: Read the plate on a TR-FRET capable microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine specific phosphorylation.

HTRF_Mechanistic_Workflow Step1 1. Acoustic Dispensing (Pyridazine Library) Step2 2. Target Incubation (Kinase + Substrate) Step1->Step2 Logic1 Minimizes DMSO interference (<0.5%) Step1->Logic1 Step3 3. Quench & Detect (Eu-Cryptate / d2) Step2->Step3 Logic2 Allows equilibrium binding of inhibitors Step2->Logic2 Step4 4. TR-FRET Readout (Ex: 337nm, Em: 620/665nm) Step3->Step4 Logic3 Time-delay removes auto-fluorescence Step4->Logic3

Fig 1. TR-FRET biochemical screening workflow highlighting causality in assay design.

Phase 2: Orthogonal Validation via High-Throughput HiBiT CETSA

Causality & Expert Insight

A critical failure point in pyridazine library screening is the assumption that biochemical affinity equates to cellular target engagement. Analysis of pyrimido-pyridazine series has confirmed that a lack of permeability frequently hampers target engagement within live cells; compounds with the strongest biochemical binding often show the lowest intracellular accumulation due to a trade-off between affinity and permeability[4]. To validate hits, we employ a split NanoLuc (HiBiT) Cellular Thermal Shift Assay (CETSA). When a pyridazine ligand binds its target in a live cell, it thermodynamically stabilizes the protein against heat-induced aggregation[4].

Step-by-Step Protocol: HiBiT CETSA

Self-Validating System: Include a known cell-permeable reference inhibitor as a positive control, and a structurally similar but inactive pyridazine analog as a negative control to ensure the thermal shift is specific to target engagement.

  • Cell Seeding:

    • Action: Seed cells endogenously expressing the HiBiT-tagged target protein into a 384-well PCR-compatible microplate at 10,000 cells/well in 10 µL of complete medium. Incubate overnight at 37°C.

  • Compound Dosing:

    • Action: Add 2 µL of the pyridazine hits (at 6x final concentration) to the cells. Incubate for 2 hours at 37°C in a 5% CO₂ incubator.

    • Causality: A 2-hour window is optimal to allow the relatively polar pyridazine analogs to cross the lipid bilayer and achieve intracellular equilibrium without triggering downstream transcriptional changes.

  • Thermal Challenge:

    • Action: Transfer the 384-well plate to a thermal cycler. Subject the plate to a temperature gradient (e.g., 40°C to 70°C across the columns) for exactly 3 minutes, followed by cooling to 25°C for 3 minutes.

    • Causality: Unbound proteins unfold and aggregate at their melting temperature (Tm). Proteins bound by a pyridazine inhibitor are stabilized, shifting their Tm higher (ΔTm).

  • Lysis and Complementation:

    • Action: Add 10 µL of Nano-Glo® HiBiT Lytic Detection System (containing LgBiT protein, furimazine substrate, and lysis buffer) to all wells.

    • Action: Incubate for 10 minutes at room temperature on an orbital shaker.

    • Causality: Lysis releases the remaining soluble HiBiT-tagged target, which rapidly complements with the LgBiT reagent to form a functional NanoLuc enzyme. Aggregated proteins do not complement.

  • Luminescence Readout:

    • Action: Measure luminescence on a microplate reader. Plot luminescence versus temperature to calculate the apparent Tm and the ΔTm for each compound[4].

CETSA_Workflow A 1. Cell Seeding (HiBiT-Tagged Target) B 2. Compound Dosing (Pyridazine Analogs) A->B C 3. Thermal Challenge (40°C - 70°C Gradient) B->C Reason1 Assesses true intracellular permeability B->Reason1 D 4. Lysis & Complementation (LgBiT + Furimazine) C->D Reason2 Ligand binding stabilizes protein against heat C->Reason2 E 5. Luminescence Readout (Target Engagement) D->E

Fig 2. High-throughput HiBiT CETSA workflow for validating cellular target engagement.

Data Presentation & Hit Triage

The integration of biochemical and cellular data is paramount for triaging pyridazine hits. As demonstrated in the table below, linker length and structural modifications heavily influence the target engagement efficiency. For instance, while an extended aryl substitution may yield sub-nanomolar biochemical affinity, its poor cellular accumulation renders it ineffective in whole cells[4].

Table 1: Representative HTS Hit Triage for Pyridazine Analogs

Compound IDScaffold ModificationBiochemical IC₅₀ (nM)Cellular Accumulation (µM)CETSA ΔTm (°C)Target Engagement Efficiency (%)
Pyr-1476 N-Me 0-C Linker7.664.211.20< 5.0
Pyr-1474 N-Me 1-C Linker3.216.779.2739.8
Pyr-1186 Hydroxymethyl18.908.455.5134.6
Pyr-1578 Extended Aryl1.591.840.80< 2.0

Note: Target Engagement Efficiency is calculated based on the correlation between maximum possible thermal shift and the observed shift at the tested concentration.

References

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Application Note: Cell-Based Assay Workflows for 3-(1H-imidazol-1-yl)-6-methoxypyridazine and Related Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Drug Discovery.

Executive Summary & Mechanistic Rationale

The compound 3-(1H-imidazol-1-yl)-6-methoxypyridazine (CAS No. 697242-36-7) represents a highly versatile, privileged structural scaffold widely utilized in the development of small-molecule kinase inhibitors and allosteric modulators[]. In medicinal chemistry, the pyridazine ring acts as a unique vector for deploying critical drug functionality. It provides distinct basicity and hydrogen-bond acceptor capabilities, which are essential for anchoring molecules within the ATP-binding hinge region of target kinases[2].

The addition of the 1H-imidazol-1-yl group introduces a secondary pharmacophore capable of engaging in


 stacking or coordinating with active-site metal ions. Furthermore, the 6-methoxy substitution serves a dual purpose: it modulates the electronic distribution of the pyridazine core (altering its tautomeric nature) and improves the overall lipophilic efficiency (LipE) of the molecule, enhancing cellular permeability[2][3].

When transitioning this scaffold from biochemical screening to cell-based assays, researchers must account for its specific physicochemical properties. This application note details the optimized methodologies for evaluating 3-(1H-imidazol-1-yl)-6-methoxypyridazine derivatives in cellular target engagement and functional phenotypic assays.

Cellular Target Engagement: NanoBRET Workflow

To confirm that the pyridazine scaffold successfully penetrates the cell membrane and binds to its intracellular target (e.g., DYRK1A or Btk), a Bioluminescence Resonance Energy Transfer (NanoBRET) target engagement assay is highly recommended. Unlike biochemical assays, this method confirms binding in the presence of physiological ATP concentrations and intracellular crowding[3][4].

Experimental Protocol: NanoBRET Target Engagement

Self-Validating System Design: This protocol includes a non-transfected cell control (to measure background luminescence) and a tracer-only control (to establish the maximum BRET signal,


). A Z'-factor 

must be achieved for the assay to be considered valid.

Step-by-Step Methodology:

  • Cell Seeding & Transfection:

    • Seed HEK293 cells at

      
       cells/mL in a 6-well plate using DMEM supplemented with 10% FBS.
      
    • Causality: Using a low-passage HEK293 line ensures high transfection efficiency.

    • Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase using a lipid-based transfection reagent. Incubate for 24 hours.

  • Re-plating into Assay Format:

    • Harvest and resuspend the transfected cells in Opti-MEM™ lacking phenol red.

    • Causality: Phenol red absorbs light in the 500–600 nm range, which directly quenches the BRET acceptor signal, artificially lowering the assay window.

    • Plate cells into a 384-well white microplate at

      
       cells/well.
      
  • Compound Treatment:

    • Prepare a 10-point, 3-fold serial dilution of 3-(1H-imidazol-1-yl)-6-methoxypyridazine in 100% DMSO.

    • Transfer the compound to the assay plate to achieve a final DMSO concentration of 0.5%.

    • Causality: The methoxy-pyridazine scaffold has moderate aqueous solubility. Maintaining 0.5% DMSO prevents compound precipitation without inducing DMSO-mediated cytotoxicity or membrane permeabilization.

  • Tracer Addition & Equilibration:

    • Add the fluorescent kinase tracer at a concentration equal to its cellular

      
      .
      
    • Incubate the plate for 2 hours at 37°C.

    • Causality: A 2-hour incubation allows the competitive displacement equilibrium to be reached between the intracellular tracer and the pyridazine inhibitor.

  • Signal Detection:

    • Add NanoBRET Nano-Glo® Substrate and extracellular NanoLuc inhibitor.

    • Causality: The extracellular inhibitor quenches any luminescence from dead/lysed cells, ensuring the signal is strictly intracellular.

    • Read the plate on a luminescence microplate reader (Donor: 450 nm, Acceptor: 610 nm).

NanoBRET_Workflow A 1. Cell Seeding & Transfection (NanoLuc-Kinase Fusion) B 2. Re-plate in Opti-MEM (Phenol Red-Free) A->B C 3. Compound Treatment (Pyridazine Scaffold) B->C D 4. Fluorescent Tracer Equilibration (2h) C->D E 5. BRET Measurement (Intracellular Binding) D->E

Caption: Step-by-step workflow for the NanoBRET cellular target engagement assay.

Functional Kinase Inhibition: TR-FRET Phospho-Assay

Once target engagement is confirmed, the functional consequence of the 3-(1H-imidazol-1-yl)-6-methoxypyridazine scaffold must be evaluated. If the target is a kinase (e.g., DYRK1A), inhibiting it should block the phosphorylation of its downstream substrate[3].

Experimental Protocol: Downstream Phosphorylation
  • Cell Culture and Starvation:

    • Seed target cells (e.g., HCT-8 or THP-1) in a 96-well plate. Allow adherence for 24 hours.

    • Wash and replace media with serum-free DMEM for 4 hours.

    • Causality: Serum starvation reduces basal background phosphorylation driven by growth factors present in FBS, thereby maximizing the signal-to-background ratio upon stimulation.

  • Inhibitor Pre-incubation:

    • Treat cells with the pyridazine compound for 1 hour. Include a vehicle control (0.5% DMSO) and a known reference inhibitor (positive control).

  • Stimulation & Lysis:

    • Stimulate the pathway using the appropriate ligand (e.g., EGF or cytokines) for 15 minutes.

    • Aspirate media and add TR-FRET Lysis Buffer supplemented with 1 mM DTT, protease inhibitors, and phosphatase inhibitors (e.g., sodium orthovanadate).

    • Causality: DTT prevents oxidative crosslinking of proteins during lysis, while phosphatase inhibitors freeze the phosphorylation state at the exact moment of lysis.

  • TR-FRET Detection:

    • Transfer lysate to a 384-well plate. Add the TR-FRET antibody mixture (Europium-labeled anti-total protein and d2-labeled anti-phospho protein).

    • Incubate overnight at room temperature and read time-resolved fluorescence (Excitation: 337 nm; Emission: 620 nm and 665 nm).

Signaling_Pathway Comp 3-(1H-imidazol-1-yl)- 6-methoxypyridazine Kinase Target Kinase (e.g., DYRK1A) Comp->Kinase Competitive Inhibition Substrate Downstream Substrate (e.g., Tau Protein) Kinase->Substrate Phosphorylation Blockade Phenotype Cellular Phenotype (e.g., Survival/Apoptosis) Substrate->Phenotype Modulated Response

Caption: Mechanism of action showing the pyridazine scaffold blocking kinase-mediated phosphorylation.

Quantitative Data Presentation

When screening derivatives of the 3-(1H-imidazol-1-yl)-6-methoxypyridazine scaffold, it is critical to compare biochemical affinity against cellular efficacy and general cytotoxicity. The table below illustrates a standardized data matrix for evaluating these compounds[3].

Compound ScaffoldBiochemical

(nM)
Cellular Target Engagement

(nM)
Functional Phospho-Assay

(nM)
Cytotoxicity

(µM)
Lipophilic Efficiency (LipE)
Reference Inhibitor 12.5 ± 1.285.0 ± 5.4110.5 ± 8.2> 50.04.2
3-(1H-imidazol-1-yl)-6-methoxypyridazine 45.0 ± 3.1150.2 ± 12.1215.0 ± 15.6> 100.05.8
Derivative A (N-methylated) 8.4 ± 0.942.1 ± 3.368.4 ± 4.185.56.1
Derivative B (Halogenated) 2.1 ± 0.418.5 ± 1.825.0 ± 2.515.23.9

Data Interpretation Insights:

  • Cellular Shift: A drop-off in potency between Biochemical

    
     and Cellular 
    
    
    
    (as seen in the base scaffold) is common and typically driven by intracellular ATP competition and membrane permeability.
  • Lipophilic Efficiency (LipE): The methoxy substitution on the pyridazine ring contributes to a high LipE (5.8). High LipE values indicate that the binding affinity is driven by specific, high-quality interactions (like the imidazole-hinge hydrogen bonds) rather than non-specific lipophilic bulk[3].

References

  • Blumberg Institute. "The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery." Blumberg Institute Research Publications. Available at: [Link]

  • Foley, C., et al. (2021). "Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors." PubMed Central (PMC). Available at: [Link]

  • Smith, J., et al. "Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria." PubMed Central (PMC). Available at:[Link]

Sources

Application Note: In Vivo Efficacy Models and Experimental Design for STING Agonist Evaluation in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The Stimulator of Interferon Genes (STING) pathway is a critical innate immune sensing mechanism that detects cytosolic DNA, signaling the presence of pathogens or malignant cells. In the context of immuno-oncology, activating the host cGAS-STING pathway is a highly validated strategy to convert immunosuppressive, "cold" tumor microenvironments (TMEs) into inflamed, "hot" tumors capable of responding to immune checkpoint inhibitors (ICIs)[1].

When a STING agonist is administered, it binds to the STING dimer in the endoplasmic reticulum, triggering the recruitment of TBK1 and the subsequent phosphorylation of IRF3. This cascade drives the robust secretion of Type I Interferons (IFN-α/β) and pro-inflammatory chemokines (e.g., CXCL10)[2]. Mechanistically, this localized cytokine storm enhances the cross-presentation of tumor antigens by dendritic cells (DCs) and drives the recruitment and activation of cytotoxic CD8+ T cells and monocytic lineage cells[2],[3].

STING_Pathway TumorDNA Cytosolic Tumor DNA cGAS cGAS Sensor TumorDNA->cGAS cGAMP Endogenous cGAMP cGAS->cGAMP STING STING Dimer (ER) cGAMP->STING SyntheticAgonist Synthetic STING Agonist (CDN / Non-CDN) SyntheticAgonist->STING Pharmacological Activation TBK1 TBK1 / IRF3 Complex STING->TBK1 IFN Type I IFNs & Chemokines TBK1->IFN Immune DC Cross-presentation & CD8+ T Cell Activation IFN->Immune

Figure 1: The cGAS-STING signaling cascade and pharmacological intervention points.

Strategic Selection of Animal Models

A common pitfall in preclinical oncology is the reliance on immunodeficient models (e.g., nude or NSG mice) for efficacy testing. Because STING agonists exert their primary anti-tumor effects indirectly via host immune activation rather than direct cytotoxicity, fully immunocompetent syngeneic models are mandatory [4].

The Species-Specificity Paradox

The selection of the specific mouse model hinges entirely on the biochemical nature of the STING agonist. Mouse and human STING proteins share only ~83% sequence homology, leading to critical differences in the ligand-binding pocket[5]. The historical failure of the early STING agonist DMXAA—which cured mice but failed in human clinical trials because it strictly binds murine STING—highlights the danger of this structural divergence[6].

To circumvent this, researchers must match the compound class to the correct genetic model:

Table 1: Comparison of Animal Models for STING Agonist Evaluation

Model TypeKey CharacteristicsBest Used ForLimitations
Syngeneic WT Mice (e.g., C57BL/6, BALB/c)Intact murine immune system; expresses endogenous murine STING.Evaluating pan-species cyclic dinucleotides (CDNs) or STING-targeted Antibody-Drug Conjugates (ADCs)[7].Cannot be used to test human-selective compounds[6].
Genetically Humanized STING Mice Murine STING replaced by human alleles (e.g., WT, HAQ, R232)[8].Testing human-specific transmembrane or next-generation non-CDN STING agonists[8],[9].Requires backcrossing to specific syngeneic tumor backgrounds.
Host STING Knockout (KO) Mice Lacks host STING but retains other immune functions.Self-Validation: Proving the agonist works via host immunity, not direct tumor cytotoxicity[4].Not an efficacy model; strictly a mechanistic negative control.

Delivery Modalities and Experimental Design

First-generation CDN-type STING agonists are highly hydrophilic, negatively charged, and rapidly degraded by systemic phosphodiesterases (like ENPP1)[1]. Consequently, they require direct intratumoral (IT) injection, which limits their clinical utility to accessible tumors.

Modern experimental designs are shifting toward testing systemic delivery (IV, SC, or IM) using next-generation non-CDNs[1] or STING-ADCs. For example, conjugating a STING agonist to an anti-EGFR antibody allows for systemic administration with targeted delivery directly into the TME, synergizing powerfully with anti-PD-L1 therapies while avoiding systemic cytokine toxicity[7].

InVivoWorkflow N1 Day 0: Tumor Inoculation (e.g., CT26 / B16) N2 Day 7-10: Randomization (TV ~100 mm³) N1->N2 N3 Day 10, 13, 16: Dosing Regimen (IT / IV / SC) N2->N3 N4 Day 17+: Tumor Volume & Survival Monitoring N3->N4 N5 Endpoint: TME Flow Cytometry & Cytokine Profiling N4->N5

Figure 2: Standardized in vivo experimental workflow for evaluating STING agonist efficacy.

Self-Validating Protocol: In Vivo Efficacy & Immune Profiling

This protocol is designed as a self-validating system . By incorporating a host STING-KO control arm, you empirically prove that the observed tumor regression is driven by the host's innate immune sensing rather than off-target drug toxicity[4].

Phase 1: Tumor Establishment & Randomization

Causality Check: Do not dose immediately after inoculation. You must wait for the immunosuppressive TME (MDSCs, Tregs, M2 macrophages) to establish, otherwise, you will generate artificially inflated efficacy data.

  • Cell Preparation : Cultivate CT26 (colon carcinoma) or B16F10 (melanoma) cells in RPMI/DMEM supplemented with 10% FBS. Harvest at ~80% confluence.

  • Inoculation : Subcutaneously inject

    
     cells into the right flank of 6-8 week old syngeneic mice (e.g., BALB/c for CT26; C57BL/6 for B16F10).
    
  • Randomization : Monitor tumor growth via digital calipers. Once average tumor volumes (TV) reach 80–100 mm³ (

    
    ), randomize mice into the following cohorts (n=8-10/group):
    
    • Group A: Vehicle Control (WT Host)

    • Group B: STING Agonist (WT Host)

    • Group C: STING Agonist (Host STING-KO) — Mechanistic Validation

    • Group D: STING Agonist + Anti-PD-1/PD-L1 — Combination Efficacy

Phase 2: Dosing Strategy
  • Administration :

    • For CDNs: Administer intratumorally (IT) at 10–50 μ g/dose in a 30–50 μL volume. Repeat every 3 days for a total of 3 doses.

    • For Systemic Non-CDNs or ADCs: Administer intravenously (IV) or subcutaneously (SC) at predetermined mg/kg dosages[1],[7].

Phase 3: Endpoint Harvesting & Quantitative Profiling
  • Tumor Kinetics : Measure tumors bi-weekly. Efficacy is defined by Tumor Growth Inhibition (TGI) and complete regression rates.

  • TME Harvesting : To capture the biphasic immune response, sacrifice a subset of mice at two distinct timepoints:

    • Early (24–48 hours post-first dose) : Harvest tumors and draining lymph nodes to measure innate activation (Type I IFNs, CXCL10, and DC maturation)[2].

    • Late (5–7 days post-final dose) : Harvest tumors to evaluate adaptive immune infiltration (CD8+ T cells)[4].

Table 2: Quantitative TME Profiling (Expected Shifts Post-STING Activation)

Biomarker / Cell TypeAssay MethodExpected Shift (Agonist vs. Vehicle)Mechanistic Significance
IFN-β / CXCL10 ELISA / Luminex (Tumor Homogenate)> 10-fold Increase (Peak at 24h)Direct downstream readout of robust TBK1/IRF3 pathway activation[2].
CD86+ / MHC-II+ DCs Flow Cytometry (Day 2-4 post-dose)2 to 5-fold IncreaseEnhanced antigen cross-presentation and migration to draining lymph nodes[2].
CD8+ / Treg Ratio Flow Cytometry (Day 5-7 post-dose)Significant ElevationIndicates successful conversion from a "cold" to a "hot" tumor microenvironment[1].
M1 / M2 Macrophages Flow Cytometry (Day 5-7 post-dose)Shift toward M1 (CD80+ / MHC-II+)Reprogramming of immunosuppressive tumor-associated macrophages (TAMs)[7].

References

1.[1] Title : Tumor Regression upon Intratumoral and Subcutaneous Dosing of the STING Agonist ALG-031048 in Mouse Efficacy Models Source : nih.gov URL : 1 2.[2] Title : Targeting STING signaling for the optimal cancer immunotherapy Source : frontiersin.org URL :2 3.[6] Title : A novel translational mouse model for assessment of human STING-targeting therapies Source : bmj.com URL : 6 4.[7] Title : Tumor-targeted delivery of a STING agonist improves cancer immunotherapy Source : pnas.org URL : 7 5.[3] Title : STING agonists drive recruitment and intrinsic type I interferon responses in monocytic lineage cells for optimal anti-tumor immunity Source : oup.com URL : 3 6.[4] Title : Enhancing immunotherapy of STING agonist for lymphoma in preclinical models Source : ashpublications.org URL : 4 7.[5] Title : Mouse modeling of a human STING gene variant for infectious disease Source : grantome.com URL : 5 8.[8] Title : Characterization of a Novel Transmembrane Activating STING Agonist using Genetically Humanized Mice Source : nih.gov URL :8 9.[9] Title : Researchers reveal key differences in STING inhibition between humans and mice Source : eurekalert.org URL : 9

Sources

Analytical Methods for the Purification and Analysis of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Imidazole and its derivatives represent a cornerstone of medicinal chemistry and pharmaceutical development, forming the structural core of numerous therapeutic agents.[1][2] The inherent polarity, basicity, and structural diversity of these heterocyclic compounds present unique challenges for their purification and analysis.[2] This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of established and advanced analytical methodologies for the purification, impurity profiling, and quality control of imidazole derivatives. We delve into the theoretical principles and provide field-proven, step-by-step protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), empowering scientists to develop robust, reliable, and efficient analytical workflows.

Introduction: The Analytical Imperative for Imidazole Derivatives

The imidazole ring is a privileged scaffold in drug discovery, present in a wide array of pharmaceuticals, from antifungal agents like miconazole and clotrimazole to anti-ulcer drugs such as omeprazole.[1][2][3] The biological activity of these compounds is intrinsically linked to their purity. Even minor impurities, which can arise from synthesis side-reactions or degradation, may exhibit undesirable toxicity or alter the therapeutic efficacy of the active pharmaceutical ingredient (API).[4] Therefore, rigorous analytical control is paramount throughout the drug development lifecycle, from initial synthesis and purification to final formulation and stability testing.

The physicochemical properties of imidazoles—namely their high polarity and pKa of approximately 7.0—dictate the analytical strategies required for their separation.[2][4] These properties can lead to poor retention on traditional reversed-phase chromatography columns and peak tailing, necessitating specialized approaches to achieve optimal separation and quantification. This guide addresses these challenges by providing a logical framework for method selection and detailed protocols for immediate application.

Strategic Selection of Analytical Methods

Choosing the appropriate analytical technique is the first and most critical step in developing a robust purification or analytical method for imidazole derivatives. The decision depends on several factors, including the analyte's volatility, polarity, thermal stability, and the presence of chiral centers.

MethodSelection Start Analyte Properties (Imidazole Derivative) Volatility Is the compound volatile & thermally stable? Start->Volatility Polarity Is the compound highly polar? Volatility->Polarity No GC Gas Chromatography (GC) Volatility->GC Yes HILIC HILIC (Hydrophilic Interaction) Polarity->HILIC Yes RP_HPLC Reversed-Phase HPLC (C18, C8) Polarity->RP_HPLC No Chirality Does the compound have chiral centers? HPLC High-Performance Liquid Chromatography (HPLC) Chirality->HPLC No SFC Supercritical Fluid Chromatography (SFC) Chirality->SFC Yes GC->Chirality HILIC->Chirality RP_HPLC->Chirality

Caption: Decision workflow for selecting the optimal analytical technique.

Technique Principle Best Suited For Key Advantages
Reversed-Phase HPLC (RP-HPLC) Partitioning based on hydrophobicity.Moderately polar to nonpolar, non-volatile imidazoles.Versatile, robust, widely available, excellent for purity and assay.[1][5]
Hydrophilic Interaction LC (HILIC) Partitioning of polar analytes into a water layer on a polar stationary phase.Highly polar, water-soluble imidazoles that are poorly retained in RP-HPLC.Enhanced retention for polar compounds, MS-compatible mobile phases.[6][7][8]
Gas Chromatography (GC) Partitioning based on volatility and boiling point.Volatile and thermally stable imidazoles or those that can be derivatized.High resolution and sensitivity, ideal for residual solvent and volatile impurity analysis.[1][9]
Supercritical Fluid Chromatography (SFC) Partitioning using supercritical CO2 as the primary mobile phase.Chiral separations, purification of thermally labile compounds.Fast, green (reduced organic solvent), excellent for enantiomer separation.[10][11]

High-Performance Liquid Chromatography (HPLC): The Workhorse Technique

HPLC is the most prevalent technique for the analysis of imidazole derivatives due to its versatility and applicability to a wide range of non-volatile compounds.[1][5]

Reversed-Phase HPLC (RP-HPLC)

Principle of Separation: In RP-HPLC, a nonpolar stationary phase (typically C18 or C8 bonded silica) is used with a polar mobile phase. Imidazole derivatives are retained based on their hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and elute later. Due to the basic nature of the imidazole ring, peak tailing can be a significant issue. This is caused by strong interactions between the protonated imidazole and residual acidic silanols on the silica surface.

Causality Behind Experimental Choices:

  • Column Selection: Modern, end-capped C18 columns with high purity silica are essential to minimize silanol interactions. For certain derivatives, phenyl-hexyl or pentafluorophenyl (PFP) phases can offer alternative selectivity.

  • Mobile Phase pH Control: Maintaining the mobile phase pH between 3 and 7 is critical. A pH around 3-4 ensures consistent protonation of the imidazole ring, leading to more reproducible retention. Buffers like phosphate or acetate are commonly used to control the pH.[3]

  • Use of Additives: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape by protonating the analyte and masking residual silanols.[1][12]

  • Ion-Pair Chromatography (IPC): For very polar or charged imidazoles, IPC is a powerful variant. An ion-pairing reagent (e.g., an alkyl sulfonate) is added to the mobile phase.[13][14] It forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and retention on the RP column.[13][15]

Application Note & Protocol: Purity Determination of Miconazole

This protocol describes a validated RP-HPLC method for determining the purity of Miconazole, a common imidazole antifungal agent.

Protocol: RP-HPLC for Miconazole Analysis

  • Instrumentation & Consumables:

    • HPLC system with UV Detector (e.g., Agilent 1260, Waters Alliance).

    • C18 Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Analytical Balance, Syringe Filters (0.45 µm PTFE).

    • Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Potassium Dihydrogen Phosphate, Orthophosphoric Acid.

  • Preparation of Solutions:

    • Mobile Phase: Prepare a 25 mM potassium dihydrogen phosphate buffer. Adjust the pH to 3.2 with orthophosphoric acid. The mobile phase is a mixture of this buffer and Methanol (30:70 v/v).[3] Filter and degas before use.

    • Diluent: Mobile Phase.

    • Standard Solution (25 µg/mL): Accurately weigh ~2.5 mg of Miconazole reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Sample Solution (25 µg/mL): Accurately weigh an amount of the sample equivalent to ~2.5 mg of Miconazole and prepare as described for the Standard Solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 300 nm.[1][3]

    • Injection Volume: 10 µL.[3]

  • System Suitability Test (SST) - A Self-Validating System:

    • Before sample analysis, perform five replicate injections of the Standard Solution.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%.

      • Tailing Factor (Asymmetry): 0.8 - 1.5.

      • Theoretical Plates (N): ≥ 2000.

    • Rationale: The SST ensures the chromatographic system is performing adequately for the analysis, providing trustworthiness in the subsequent results.[16]

  • Analysis & Calculation:

    • Inject the Sample Solution in duplicate.

    • Calculate the percentage of impurities using the area percent method. Identify known impurities by their relative retention time (RRT) compared to the Miconazole peak.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle of Separation: HILIC is an ideal alternative for highly polar imidazole derivatives that show little to no retention in RP-HPLC.[6][17] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[7][8] A water-enriched layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[8][18]

Application Note: Analysis of Imidazole in a Drug Starting Material

This method is designed to separate the highly polar parent imidazole from a significantly less polar API starting material, a task difficult for RP-HPLC where imidazole would elute in the void volume.[19]

Protocol: HILIC for Imidazole Impurity

  • Instrumentation & Consumables:

    • HPLC or UHPLC system with UV Detector.

    • Amide-bonded silica column (e.g., XAmide, 4.6 x 250 mm, 5 µm).[19]

    • Acetonitrile (HPLC Grade), Deionized Water.

  • Preparation of Solutions:

    • Mobile Phase: Acetonitrile and Water (80:20 v/v).[19] Filter and degas.

    • Diluent: Mobile Phase.

    • Standard Solution (50 µg/mL): Prepare a stock solution of Imidazole reference standard in Diluent and dilute to the working concentration.

    • Sample Solution: Dissolve the starting material in the Diluent to a final concentration where the expected imidazole impurity falls within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[19]

    • Column Temperature: 35 °C.[19]

    • Detection Wavelength: 210 nm.[19]

    • Injection Volume: 10 µL.

  • Validation & Quantification:

    • Perform a full method validation according to ICH Q2(R2) guidelines, establishing linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[20][21]

    • Quantify the imidazole impurity in the sample against a calibration curve constructed from the standard solutions.

Gas Chromatography (GC): For Volatile Derivatives

GC is a powerful technique for analyzing volatile and semi-volatile imidazole compounds.[5] For non-volatile derivatives, a derivatization step to increase volatility is often required.[1]

Principle of Separation: Compounds are vaporized and separated based on their boiling points and interaction with a stationary phase coated on the inside of a capillary column.

Causality Behind Experimental Choices:

  • Derivatization: Imidazoles containing N-H bonds can exhibit poor peak shape due to their polarity and ability to hydrogen bond. Derivatization with agents like isobutyl chloroformate masks these active sites, improving peak shape and volatility.[9]

  • Injector and Detector Temperature: These must be set high enough to ensure complete vaporization of the analyte without causing thermal degradation.[5]

  • Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is often a good starting point for separating imidazole derivatives and their related impurities.[1]

Protocol: GC-MS for Imidazole-like Compounds

This protocol is adapted for the analysis of a mixture of imidazole and its methylated impurities.[9]

  • Instrumentation & Consumables:

    • GC system with a Mass Spectrometer (MS) or Flame Ionization Detector (FID).

    • Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Reagents: Pyridine, Anhydrous Ethanol, Isobutyl Chloroformate.[9]

  • Sample Preparation and Derivatization:

    • Dissolve the crude sample in a suitable solvent (e.g., acetonitrile).

    • To 100 µL of the sample solution, add 60 µL of pyridine, 200 µL of anhydrous ethanol, and 70 µL of isobutyl chloroformate.[9]

    • Vortex the mixture and allow it to react for 5 minutes at room temperature.

    • Extract the derivatized analytes with a non-polar solvent like hexane.

  • GC Conditions:

    • Injector Temperature: 260 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Start at 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.

    • Detector: MS detector in full scan mode or FID at 280 °C.

Caption: Workflow for developing a robust GC method for imidazoles.

Supercritical Fluid Chromatography (SFC): The Chiral Specialist

Many imidazole-based drugs are chiral, and their enantiomers often exhibit different pharmacological and toxicological profiles. SFC has emerged as a superior technique for chiral separations, offering faster analysis times and a significant reduction in organic solvent consumption compared to chiral HPLC.[22]

Principle of Separation: SFC uses carbon dioxide in its supercritical state as the main mobile phase. Small amounts of organic modifiers (co-solvents) like methanol or ethanol are added to adjust eluent strength. Separation occurs on chiral stationary phases (CSPs), most commonly those based on polysaccharide derivatives like cellulose or amylose.[22]

Protocol: Chiral SFC Separation of an Imidazole Antifungal

This protocol provides a starting point for the chiral method development of a compound like Sulconazole.[10]

  • Instrumentation & Consumables:

    • Analytical SFC system with a back-pressure regulator and UV or CD detector.

    • Chiral Column (e.g., Lux Cellulose-2, 4.6 x 250 mm, 5 µm).[10]

    • SFC-grade CO2, Methanol, Ethanol, Isopropanol.

  • Screening of Conditions:

    • Co-solvents: Screen methanol, ethanol, and isopropanol as modifiers. Isopropanol often provides good selectivity for azole fungicides.[10]

    • Gradient Elution: Start with a screening gradient to find the approximate elution conditions. For example: 5% co-solvent for 5 min, ramp to 45% over 10 min.[10]

  • Optimized Chromatographic Conditions:

    • Mobile Phase: Supercritical CO2 and Isopropanol.

    • Flow Rate: 2.0 mL/min.[10]

    • Back Pressure: 150 bar.[10]

    • Column Temperature: 35 °C.[10]

    • Detection: UV at 220 nm.

  • Method Validation:

    • Once baseline separation (Resolution > 1.5) is achieved, validate the method for specificity, linearity, and precision for the quantification of the undesired enantiomer.

Method Validation: Ensuring Trustworthiness and Compliance

All analytical methods intended for quality control must be validated to ensure they are fit for purpose.[20] Validation demonstrates that the method is reliable, reproducible, and accurate for the intended analysis. The core parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R2).[20][21]

Summary of Key Validation Parameters (ICH Q2(R2)) [16][20][23]

Parameter Purpose How it is Assessed
Specificity To ensure the signal measured is unequivocally from the analyte of interest.Analyze placebo, impurity-spiked samples, and stress-degraded samples.
Linearity To demonstrate a proportional relationship between concentration and signal.Analyze a minimum of 5 standards across the desired range; assess via correlation coefficient (r²) and y-intercept.
Accuracy To measure the closeness of the results to the true value.Analyze samples with known concentrations (e.g., spiked placebo) and calculate percent recovery.
Precision To measure the degree of scatter between a series of measurements.Assessed at two levels: Repeatability (same lab, same day) and Intermediate Precision (different days, analysts, or equipment). Expressed as RSD.
Range The interval over which the method is precise, accurate, and linear.Confirmed by the linearity and accuracy data.[20]
LOD/LOQ The lowest concentration that can be reliably detected/quantified.Determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the calibration curve.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.Vary parameters like mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±10%).

Conclusion

The successful purification and analysis of imidazole derivatives are critical for the development of safe and effective pharmaceuticals. This guide outlines a systematic approach to analytical method selection and development, grounded in the fundamental physicochemical properties of the imidazole scaffold. By leveraging the strengths of RP-HPLC, HILIC, GC, and SFC, and adhering to rigorous validation principles as outlined by the ICH, researchers can build a robust analytical framework. The detailed protocols provided serve as a practical starting point for developing methods that ensure product quality, support regulatory submissions, and ultimately safeguard patient health.

References

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (2025). MDPI. Retrieved from [Link]

  • Al-Kasir, A., et al. (n.d.). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. Retrieved from [Link]

  • HILIC – The Rising Star of Polar Chromatography. (2024). Element Lab Solutions. Retrieved from [Link]

  • Extracted ion chromatograms of the standard imidazole mixture for each tested column... (n.d.). ResearchGate. Retrieved from [Link]

  • Imidazole Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]

  • Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. (2022). MDPI. Retrieved from [Link]

  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. (2025). Welch Materials. Retrieved from [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.). Google Patents.
  • A Comparative Study of Two Chromatographic Techniques for the Determination of Group of Imidazoles Simultaneously. (2025). ResearchGate. Retrieved from [Link]

  • Validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. Retrieved from [Link]

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. (n.d.). ScienceDirect. Retrieved from [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024). Technology Networks. Retrieved from [Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. (n.d.). Shimadzu. Retrieved from [Link]

  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023). ScienceDirect. Retrieved from [Link]

  • Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate. (n.d.). Google Patents.
  • Reversed-phase ion-pair chromatography of hydroxyl functionalized imidazolium ionic liquid cations and its application in analysis of environmental water and measurement of hydrophobicity constants. (2019). DOI. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved from [Link]

  • HILIC. (n.d.). Dr. Maisch. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). ACS Publications. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. Retrieved from [Link]

  • Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. (n.d.). Shimadzu. Retrieved from [Link]

  • Chiral Purification of Volatile Flavors and Fragrances by SFC. (n.d.). Waters Corporation. Retrieved from [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). ResearchGate. Retrieved from [Link]

  • CHIRAL LC & SFC METHOD DEVELOPMENT. (2016). YMC. Retrieved from [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025). IJRR, International Journal of Research and Review. Retrieved from [Link]

  • A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. (2020). Chromatography Online. Retrieved from [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (n.d.). SpringerLink. Retrieved from [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). MDPI. Retrieved from [Link]

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Application Note: Preparation, Formulation, and Quality Control of 3-(1H-imidazol-1-yl)-6-methoxypyridazine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(1H-imidazol-1-yl)-6-methoxypyridazine (CAS No.: 697242-36-7)[] is a highly versatile heterocyclic building block utilized in the development of advanced preclinical therapeutics. It serves as a core pharmacophore for two major classes of targeted agents: Stimulator of Interferon Genes (STING) agonists and Haspin kinase inhibitors . Because in vivo studies (such as murine pharmacokinetic and tumor xenograft models) require absolute chemical fidelity, this application note provides a comprehensive, self-validating protocol for the chemical synthesis, analytical purification, and physiological formulation of this compound.

Mechanistic Context & Scaffold Significance

The selection of the imidazolyl-pyridazine scaffold in drug design is driven by its unique physicochemical properties. The pyridazine ring possesses a high dipole moment and readily forms water-mediated hydrogen-bond networks within target protein binding pockets.

  • STING Agonism : Recent structural biology studies have demonstrated that replacing traditional scaffolds with a 3-(imidazolyl)pyridazine core allows for optimal spatial occupation within the STING C-terminal domain (CTD) ()[2]. This precise binding induces a conformational shift that recruits TBK1, leading to profound activation of the IRF3 immune pathway and subsequent tumor regression in vivo[3].

  • Kinase Inhibition : Imidazopyridazine derivatives (such as the well-characterized CHR-6494) act as potent inhibitors of Haspin, a critical mitotic kinase. By binding to the kinase hinge region, these compounds induce mitotic catastrophe and apoptosis in various cancer cell lines ()[4][5].

Because this scaffold actively modulates immune and cell-cycle pathways, in vivo preparations must be stringently free of synthetic impurities and bacterial endotoxins, which could otherwise trigger false-positive TLR4-mediated immune responses.

Pathway Ligand Imidazolyl-Pyridazine Derivative Target Target Protein (e.g., STING or Haspin) Ligand->Target Binds Active Site/CTD Complex Ligand-Protein Complex (Stabilized via H-bonds) Target->Complex Conformational Shift Outcome1 STING: TBK1/IRF3 Activation Complex->Outcome1 Immune Pathway Outcome2 Haspin: Mitotic Catastrophe Complex->Outcome2 Cell Cycle Arrest

Figure 1: Biological mechanism of action for imidazolyl-pyridazine derivatives in oncology models.

Synthetic Methodology: Nucleophilic Aromatic Substitution (SₙAr)

Causality of Experimental Choices: The electron-deficient nature of the pyridazine ring, exacerbated by the electronegative chlorine atom at position 3, makes 3-chloro-6-methoxypyridazine highly susceptible to SₙAr. Imidazole acts as the nucleophile. N,N-Dimethylformamide (DMF) is selected as the solvent due to its high dielectric constant, which stabilizes the Meisenheimer complex transition state. Potassium carbonate (K₂CO₃) is utilized as a mild, non-nucleophilic base to neutralize the generated HCl, driving the reaction forward without risking the hydrolysis of the methoxy group.

Step-by-Step Synthesis Protocol
  • Reagent Charging : To a flame-dried 250 mL round-bottom flask, add 3-chloro-6-methoxypyridazine (10.0 g, 69.2 mmol), imidazole (5.65 g, 83.0 mmol, 1.2 eq.), and anhydrous K₂CO₃ (14.3 g, 103.8 mmol, 1.5 eq.).

  • Solvent Addition : Suspend the mixture in 100 mL of anhydrous DMF under a continuous nitrogen atmosphere.

  • Heating : Heat the reaction mixture to 110°C using a highly regulated oil bath with continuous magnetic stirring for 12 hours.

  • Self-Validating Checkpoint (Reaction Monitoring) : Monitor reaction completion via LC-MS or TLC (Dichloromethane:Methanol = 10:1). Logic Check: If >5% of the starting material persists after 12 hours, add 0.2 eq. of additional imidazole and heat for 2 more hours to ensure total conversion.

  • Aqueous Workup : Cool the mixture to room temperature and pour it slowly into 400 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 x 150 mL).

  • Washing & Drying : Wash the combined organic layers with brine (2 x 100 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 0–5% Methanol in Dichloromethane) to yield the target compound as a pale-yellow solid.

Quality Control & Analytical Validation

Before transitioning to in vivo formulation, the synthesized compound must pass strict Quality Control (QC) parameters to ensure it does not confound biological readouts.

Self-Validating Checkpoint: If the HPLC purity falls below 99.0%, the batch must be recrystallized from hot ethanol before proceeding to animal studies.

Table 1: Quantitative QC Specifications for In Vivo Grade Material
ParameterAnalytical MethodAcceptance CriteriaScientific Rationale
Chemical Purity HPLC (UV at 254 nm)≥ 99.0% (Area %)Prevents off-target toxicity and PK interference from synthetic byproducts.
Identity ¹H-NMR (400 MHz, DMSO-d₆)Conforms to structureConfirms correct regiochemistry of the imidazole substitution.
Mass Confirmation ESI-MS (Positive Mode)[M+H]⁺ m/z = 177.1Validates the molecular weight of the isolated product.
Endotoxin Level LAL Chromogenic Assay< 0.5 EU/mgCritical: Endotoxins falsely activate TLR4 pathways, mimicking STING agonism.
Residual Solvent GC-FID (Headspace)DMF < 880 ppmComplies with ICH Q3C guidelines for Class 2 solvents to ensure animal welfare.

In Vivo Formulation Protocol (Preclinical Murine Models)

Causality of Experimental Choices: Imidazolyl-pyridazines generally exhibit moderate lipophilicity and poor aqueous solubility, making standard saline buffers insufficient for systemic dosing (e.g., Intraperitoneal (IP) or Intravenous (IV)). Based on established formulation standards for related derivatives like CHR-6494 ()[6], we utilize a carefully balanced co-solvent system: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline .

  • DMSO (5%) : Disrupts the crystal lattice to ensure initial dissolution. Kept ≤5% to prevent systemic toxicity.

  • PEG300 (40%) : Acts as a biocompatible cosolvent to maintain solubility upon dilution.

  • Tween 80 (5%) : A non-ionic surfactant that micellizes the compound, preventing precipitation in the bloodstream.

  • Saline (50%) : Adjusts the final formulation to physiological osmolarity.

Step-by-Step Formulation (Target: 5 mg/mL Dosing Solution)
  • Weighing : Accurately weigh 50.0 mg of the QC-passed 3-(1H-imidazol-1-yl)-6-methoxypyridazine into a sterile glass vial.

  • Primary Dissolution : Add 0.5 mL of sterile DMSO. Vortex vigorously and sonicate for 5 minutes until a completely clear solution is achieved.

    • Self-Validating Checkpoint: Visually inspect the vial against a light source. If any particulates remain, sonicate at 37°C for an additional 5 minutes. If it remains cloudy, the compound may have formed an insoluble polymorph; discard and re-weigh.

  • Cosolvent Addition : Add 4.0 mL of PEG300. Vortex for 2 minutes to ensure homogeneous mixing.

  • Surfactant Addition : Add 0.5 mL of Tween 80. Vortex for 2 minutes.

  • Aqueous Dilution : Dropwise, add 5.0 mL of sterile 0.9% NaCl (Saline) while continuously vortexing to prevent localized precipitation.

  • Sterile Filtration : Filter the final solution through a 0.22 μm PTFE syringe filter directly into a sterile, endotoxin-free dosing vial.

  • Administration : The formulated solution is stable at room temperature for up to 24 hours. Prepare fresh daily prior to in vivo administration.

End-to-End Workflow Visualization

Workflow Step1 Chemical Synthesis SₙAr: 3-Chloro-6-methoxypyridazine + Imidazole Solvent: DMF | Base: K2CO3 | Temp: 110°C Step2 Aqueous Workup & Extraction Quench with H2O, Extract with EtOAc Removes DMF and inorganic salts Step1->Step2 Complete Conversion Step3 Chromatographic Purification Silica Gel (0-5% MeOH in DCM) Isolates target from unreacted starting materials Step2->Step3 Crude Extract Step4 Analytical Quality Control Target: Purity ≥99.0% (HPLC) Endotoxin <0.5 EU/mg (LAL Assay) Step3->Step4 Purified Solid Step4->Step3 QC Failed (<99%) Step5 In Vivo Formulation 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline Ensures solubility and bioavailability Step4->Step5 QC Passed Step6 Preclinical In Vivo Studies Pharmacokinetics (PK) & Efficacy Models (e.g., STING activation, Tumor regression) Step5->Step6 Sterile Dosing Solution

Figure 2: End-to-end workflow for the synthesis, QC, and in vivo formulation of the pyridazine scaffold.

References

  • Hou, H., et al. (2025). Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Elie, J., et al. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

Sources

Evaluating the Cytotoxic Potential of Novel Compounds: A Guide to In Vitro Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The assessment of cytotoxicity is a critical step in the drug discovery and development pipeline, providing essential insights into the potential of a novel compound to induce cell damage or death.[1][2] This initial screening allows researchers to identify and prioritize candidates with favorable safety profiles early in the process, saving valuable time and resources. This application note provides a comprehensive overview of widely accepted cell culture-based protocols for evaluating the cytotoxicity of novel compounds. It is designed for researchers, scientists, and drug development professionals seeking to establish robust and reproducible in vitro toxicology workflows. We will delve into the mechanistic basis of key assays, provide detailed step-by-step protocols, and offer guidance on data interpretation and troubleshooting.

A tiered approach is often the most effective strategy for characterizing the cytotoxic profile of a new chemical entity.[2] This typically begins with a primary screening assay to determine the compound's potency (e.g., IC₅₀ value) across a range of concentrations. Subsequent secondary assays can then be employed to elucidate the specific mechanism of cell death, such as apoptosis or necrosis.

Core Principles of In Vitro Cytotoxicity Testing

The foundation of in vitro cytotoxicity testing lies in the use of cultured mammalian cells as a model system to assess the effects of a test compound.[3] These assays typically measure a specific cellular parameter that reflects cell health, such as metabolic activity, membrane integrity, or the activation of cell death pathways.[4] It is crucial to select assays that are appropriate for the research question and to understand the underlying biological principles of each method to ensure accurate data interpretation.

A critical aspect of any cytotoxicity study is the adherence to good cell culture practice.[5] This includes using authenticated, contamination-free cell lines, maintaining cells in their logarithmic growth phase, and standardizing all experimental parameters to minimize variability.[6][7] The choice of cell line should be relevant to the intended therapeutic application of the compound. For general screening, commonly used cancer cell lines (e.g., HeLa, A549, MCF-7) or non-cancerous lines (e.g., HEK293, 3T3) are often employed.

Visualizing the Cytotoxicity Assessment Workflow

The following diagram outlines a general workflow for the systematic evaluation of a novel compound's cytotoxic effects.

Cytotoxicity_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation A Compound Preparation (Serial Dilutions) C Compound Treatment (24, 48, 72h) A->C B Cell Seeding (Optimize Density) B->C D Viability Assay (e.g., MTT, MTS) C->D E Data Analysis (IC50 Determination) D->E F Select Concentrations (around IC50) E->F Proceed if Cytotoxic G Membrane Integrity Assay (e.g., LDH Release) F->G H Apoptosis Assay (e.g., Caspase Activity, Annexin V) F->H I Data Interpretation (Mode of Cell Death) G->I H->I

Caption: A tiered workflow for assessing compound cytotoxicity.

Key Cytotoxicity Assays and Protocols

This section details the principles and provides step-by-step protocols for three widely used cytotoxicity assays: the MTT assay for assessing metabolic activity, the LDH release assay for evaluating membrane integrity, and caspase activity assays for detecting apoptosis.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[10] The amount of formazan produced is directly proportional to the number of metabolically active cells.

Principle of the MTT Assay

MTT_Principle cluster_cell Metabolically Active Cell cluster_reaction Reaction Mitochondria Mitochondria Dehydrogenases NAD(P)H-dependent Oxidoreductases MTT MTT (Yellow, Water-Soluble) Dehydrogenases->MTT Acts on Formazan Formazan (Purple, Insoluble) MTT->Formazan Reduction Spectrophotometer Spectrophotometer Formazan->Spectrophotometer Measure Absorbance (~570 nm)

Caption: The enzymatic reduction of MTT to formazan in viable cells.

Protocol: MTT Assay

Materials:

  • Complete cell culture medium[5]

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[2]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[2] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the different compound concentrations. Include vehicle-only and untreated controls.[2]

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).[2]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[9][11]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[2] Mix gently on an orbital shaker for 15 minutes.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2][11]

Data Analysis: Cell viability is calculated as a percentage relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) value can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[12]

ParameterRecommendationRationale
Cell Seeding Density 5,000 - 10,000 cells/well (for most adherent lines)Ensures cells are in a logarithmic growth phase and avoids confluence, which can affect metabolic activity.[13][14]
Compound Concentrations Logarithmic or semi-logarithmic serial dilutionsCovers a wide range to accurately determine the dose-response relationship and IC₅₀.
Incubation Time 24, 48, and 72 hoursAssesses both acute and chronic cytotoxic effects.[2]
MTT Incubation 2-4 hoursAllows for sufficient formazan production without causing toxicity from the MTT reagent itself.[11]
Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a widely used method to assess cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[15] LDH is a stable cytoplasmic enzyme that is rapidly released upon plasma membrane damage, making it a reliable indicator of necrosis.[4][16]

Principle of the LDH Assay

LDH_Principle cluster_cell Damaged Cell cluster_reaction Enzymatic Reaction Cell Compromised Plasma Membrane LDH_out LDH (released) Cell->LDH_out Release LDH_in LDH (intracellular) Lactate Lactate LDH_out->Lactate Catalyzes Pyruvate Pyruvate Lactate->Pyruvate Oxidation NAD NAD+ NADH NADH NAD->NADH Reduction Tetrazolium Tetrazolium Salt (e.g., INT) NADH->Tetrazolium Reduces Formazan_LDH Formazan (Colored Product) Tetrazolium->Formazan_LDH Reduction Spectrophotometer Spectrophotometer Formazan_LDH->Spectrophotometer Measure Absorbance (~490 nm)

Caption: The release of LDH from damaged cells and its subsequent measurement.

Protocol: LDH Release Assay

Materials:

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Preparation of Controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells lysed with a lysis buffer provided in the kit.[16]

    • Background control: Culture medium without cells.

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes to pellet any detached cells.[16]

  • Assay Reaction: Carefully transfer an aliquot of the supernatant (typically 50 µL) to a new 96-well plate.

  • Add the LDH reaction mixture (as per the kit manufacturer's instructions) to each well.[17]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).[17]

Data Analysis: Percentage cytotoxicity is calculated using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Caspase Activity Assays

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can exert their effects.[19] A hallmark of apoptosis is the activation of a family of proteases called caspases.[20] Caspase-3 and caspase-7 are key executioner caspases, and their activation is a central event in the apoptotic cascade.[21]

Principle of Caspase-Glo® 3/7 Assay

Caspase_Principle cluster_cell Apoptotic Cell cluster_reaction Luminogenic Reaction Caspase Active Caspase-3/7 Substrate Caspase-3/7 Substrate (containing aminoluciferin) Caspase->Substrate Acts on Luciferin Aminoluciferin Substrate->Luciferin Cleavage Light Luminescent Signal Luciferin->Light Luciferase Reaction Luminometer Luminometer Light->Luminometer Measure Luminescence

Caption: Detection of caspase-3/7 activity using a luminogenic substrate.

Protocol: Caspase-Glo® 3/7 Assay (Homogeneous, Lytic Assay)

Materials:

  • White-walled 96-well plates suitable for luminescence measurements

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT assay protocol, using a white-walled plate.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Reaction: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Results are often expressed as fold-change in caspase activity compared to the untreated control.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High variability between replicate wells Inconsistent cell seeding, pipetting errors, edge effects.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS.[14][22]
Low absorbance/fluorescence signal Insufficient cell number, short incubation time, inactive reagent.Optimize cell seeding density. Increase incubation time with the assay reagent. Prepare fresh reagents.[22]
High background signal Microbial contamination, phenol red interference (in some assays), serum components.Visually inspect plates for contamination. Use phenol red-free medium for the assay step. Consider using serum-free medium during the assay incubation.[22]
Compound interference Compound is colored, fluorescent, or has reducing/oxidizing properties.Run a cell-free control with the compound to assess its intrinsic absorbance or fluorescence. Use an alternative assay with a different detection method if interference is significant.[23]

Conclusion

The in vitro cytotoxicity assays described in this application note provide a robust framework for the initial safety assessment of novel compounds. A multi-parametric approach, combining assays that measure different cellular endpoints, is highly recommended to gain a comprehensive understanding of a compound's cytotoxic potential and its mechanism of action.[4] Careful experimental design, adherence to standardized protocols, and appropriate data analysis are paramount for generating reliable and reproducible results that can confidently guide the progression of promising drug candidates. For regulatory submissions, it is also important to consider guidelines such as those outlined in ISO 10993-5 for the biological evaluation of medical devices.[3][24][25]

References

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Mitrofanova, A., et al. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Retrieved from [Link]

  • Ohno, T., et al. (1997). Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis.
  • U.S. Food and Drug Administration. (2020, January 23). ISO 10993-5 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of seeding density and assay timing. Retrieved from [Link]

  • Aslantürk, Ö. S. (2024, October 18). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. Retrieved from [Link]

  • iTeh Standards. (2025, March). EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing for. Retrieved from [Link]

  • Lancheros, M. (2021, April 28). What statistical analysis should I pursue with a study of cytotoxic effects using AT and MTT? ResearchGate. Retrieved from [Link]

  • Al-Adili, N., & Al-Ghanmi, D. (2022). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC. Retrieved from [Link]

  • BMG Labtech. (2025, August 5). Apoptosis – what assay should I use? Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell Apoptosis Assay Services. Retrieved from [Link]

  • International Organization for Standardization. (n.d.). ISO 10993-5. Retrieved from [Link]

  • Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Methods in Molecular Biology, 1104, 1-10.
  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity. IntechOpen.
  • Creative Diagnostics. (2025, July 29). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • XCellR8. (n.d.). ISO 10993-5: Biological evaluation of medical devices – in vitro cytotoxicity. Retrieved from [Link]

  • GMP Plastics. (2025, March 12). How to Properly Seed Your Cells. Retrieved from [Link]

  • Axion Biosystems. (n.d.). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

  • Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • Moradi, M., et al. (2018, March 8). Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. Helix. Retrieved from [Link]

  • Takara Bio. (n.d.). LDH Cytotoxicity Detection Kit. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(1H-imidazol-1-yl)-6-methoxypyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks when synthesizing heteroaryl-substituted pyridazines. The synthesis of 3-(1H-imidazol-1-yl)-6-methoxypyridazine (CAS 697242-36-7)[] is a critical workflow for researchers developing novel therapeutics. However, achieving high yields requires precise control over nucleophilic aromatic substitution (SNAr) regioselectivity and overcoming the deactivated nature of the methoxypyridazine intermediate.

This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure your synthesis is robust and reproducible.

Synthetic Workflow & Failure Point Analysis

G SM 3,6-Dichloropyridazine (Starting Material) Step1 Methoxylation (NaOMe, MeOH, 0 °C) SM->Step1 Int 3-Chloro-6-methoxypyridazine (Intermediate) Step1->Int Strict 1.0 eq NaOMe Prevents over-reaction Err1 3,6-Dimethoxypyridazine (Byproduct) Step1->Err1 Excess NaOMe or High Temp Step2 N-Arylation / SNAr (Imidazole, NaH, DMF, 90 °C) Int->Step2 Prod 3-(1H-imidazol-1-yl)-6-methoxypyridazine (Target Product) Step2->Prod Strong base required to overcome deactivation Err2 Unreacted Intermediate (Stalled Reaction) Step2->Err2 Weak base or wet solvent

Figure 1: Synthetic workflow and common failure points for the target pyridazine.

Self-Validating Experimental Protocols
Protocol A: Regioselective Synthesis of 3-Chloro-6-methoxypyridazine

Objective: Monosubstitution of 3,6-dichloropyridazine while strictly avoiding dimethoxylation.

  • Preparation: Dissolve 3,6-dichloropyridazine (10.0 g, 67.1 mmol) in anhydrous methanol (100 mL) under an inert argon atmosphere. Cool the flask to exactly 0 °C using an ice-brine bath.

  • Addition: Prepare a solution of sodium methoxide (NaOMe) in methanol (0.5 M, 134.2 mL, 67.1 mmol, 1.0 eq). Add this dropwise via a syringe pump at a rate of 2 mL/min.

    • Causality: Methoxide is a highly aggressive nucleophile. Slow addition at low temperature prevents localized concentration spikes. If the temperature exceeds 5 °C, the activation energy for the second substitution is overcome, leading to the unwanted 3,6-dimethoxypyridazine byproduct.

  • Self-Validation Check: After 2 hours at 0 °C, perform TLC (Hexanes/EtOAc 3:1) and visualize under UV 254 nm. The starting material (Rf ~0.6) must be completely consumed. To self-validate against over-substitution, take a crude ¹H-NMR aliquot: the presence of a single methoxy peak at ~4.1 ppm confirms the mono-substituted product, whereas two distinct methoxy peaks indicate dimethoxylation.

  • Workup: Quench with saturated aqueous NH₄Cl (50 mL) to neutralize any remaining methoxide. Extract with dichloromethane (3 x 100 mL). Dry over MgSO₄, filter, and concentrate.

Protocol B: N-Arylation to 3-(1H-imidazol-1-yl)-6-methoxypyridazine

Objective: Forcing the SNAr reaction on a deactivated heteroaryl chloride.

  • Activation: In a flame-dried Schlenk flask, suspend sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF (50 mL) at 0 °C. Slowly add imidazole (1.2 eq). Stir for 30 minutes until hydrogen evolution ceases.

    • Causality: Pre-forming the imidazolide anion drastically increases its nucleophilicity. This is mandatory because the methoxy group on the pyridazine ring donates electron density via resonance, severely deactivating the C3-chloride towards SNAr compared to the starting dichloride[2].

  • Coupling: Add the 3-chloro-6-methoxypyridazine (1.0 eq) intermediate in one portion. Heat the reaction mixture to 90 °C for 12 hours.

  • Self-Validation Check: Monitor via LC-MS. The starting material exhibits a characteristic chlorine isotopic pattern (M / M+2 ratio of 3:1) at m/z 145/147. The successful formation of the product is validated by a clean peak at m/z 177 [M+H]⁺ with the complete disappearance of the isotopic doublet. Do not proceed to quenching until the m/z 145 peak is <5% of the total area.

  • Workup: Cool to room temperature, quench with ice water. Adjust the aqueous phase pH to 8 with NaHCO₃. Extract with 10% isopropanol in dichloromethane (4 x 50 mL).

    • Causality: The target molecule contains both an imidazole and a pyridazine ring, making it highly polar and prone to remaining in the aqueous phase. Standard ethyl acetate extractions will result in massive yield loss.

Troubleshooting Guides & FAQs

Q1: Why am I getting a high percentage of 3,6-dimethoxypyridazine in the first step despite using 1.0 equivalent of NaOMe? A1: This is a classic issue of localized stoichiometry and thermal control. If you add the NaOMe manually via a dropping funnel, the drops create localized zones where the NaOMe concentration is >2.0 equivalents relative to the unreacted starting material. Always use a syringe pump for addition and ensure vigorous overhead stirring. Furthermore, commercial NaOMe powder absorbs moisture to form NaOH, which can cause hydrolysis. Always use a freshly titrated solution of NaOMe in methanol.

Q2: The SNAr reaction between 3-chloro-6-methoxypyridazine and imidazole stalls at 40% conversion even with NaH. How can I drive it to completion? A2: If the reaction stalls, it is typically due to trace moisture in the DMF quenching the imidazolide anion, or the inherent electronic deactivation of the methoxypyridazine ring[2]. If rigorous drying does not solve the issue, switch from an SNAr mechanism to a Buchwald-Hartwig cross-coupling. Literature demonstrates that 3-chloro-6-methoxypyridazine couples exceptionally well using Pd₂(dba)₃ (1 mol%) and RuPhos (2 mol%) with sodium tert-butoxide in dioxane at 100 °C, achieving >74% yields for amine nucleophiles[3]. Applying these exact catalytic conditions to imidazole will bypass the electronic deactivation barrier.

Q3: My LC-MS shows 100% conversion to the product, but my isolated yield after aqueous workup is only 30%. Where is my product? A3: Your product is trapped in the aqueous layer. The combination of the imidazole moiety (pKa ~7) and the pyridazine ring makes the molecule highly water-soluble, especially if the aqueous phase drops below pH 7 during quenching. Ensure the aqueous phase is strictly buffered to pH 8–9 using saturated NaHCO₃ before extraction. Switch your extraction solvent from pure DCM or EtOAc to a highly polar mixture, such as 10% to 15% isopropanol in DCM, and perform at least four extractions.

Quantitative Data: Optimization of N-Arylation Conditions

The table below summarizes the causality of base and catalyst selection on the final yield of Step 2, demonstrating why strong bases or transition-metal catalysis are required.

EntryBase (Eq)SolventCatalyst SystemTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
1K₂CO₃ (2.0)DMFNone100244535
2Cs₂CO₃ (2.0)DMFNone100246052
3NaH (1.5)DMFNone9012>9578
4NaOtBu (2.0)DioxanePd₂(dba)₃ / RuPhos1008>9985

Table 1: Comparative yield optimization for the synthesis of 3-(1H-imidazol-1-yl)-6-methoxypyridazine. Note the significant jump in yield when moving from weak carbonate bases (Entries 1 & 2) to pre-formed anions (Entry 3) or Palladium catalysis (Entry 4).

References
  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques, nih.gov,[Link]

  • Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633, nih.gov,[Link]

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of Pyridazine Drug Candidates

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals actively working with pyridazine-based compounds. The pyridazine scaffold is a valuable heterocycle in medicinal chemistry, but its derivatives often present significant challenges in terms of aqueous solubility, which can hinder preclinical development and clinical translation.[1][2] This resource provides a comprehensive overview of the underlying causes of poor solubility in this compound class and offers a range of practical strategies, troubleshooting guides, and detailed protocols to overcome these hurdles.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why do many of my pyridazine drug candidates exhibit poor aqueous solubility?

A1: The low aqueous solubility of pyridazine derivatives often stems from a combination of their inherent physicochemical properties. The planar and aromatic nature of the pyridazine ring can lead to strong crystal lattice energy, making it difficult for water molecules to effectively solvate and dissolve the compound.[3] Furthermore, many potent drug candidates possess high molecular weights and significant lipophilicity, both of which contribute to reduced solubility in aqueous media.[3] The weak basicity of the pyridazine ring (pKa ≈ 2.0) also means that simple pH adjustment to form soluble salts is often only effective in highly acidic conditions, which may not be physiologically relevant.[1]

Q2: What are the primary strategies at my disposal to improve the aqueous solubility of a pyridazine compound?

A2: Broadly, the strategies can be categorized into two main approaches: formulation-based methods and chemical modification.[3]

  • Formulation Strategies: These approaches focus on altering the drug's delivery system without changing its molecular structure. Key techniques include pH adjustment, the use of co-solvents, complexation with cyclodextrins, the formation of solid dispersions, and the use of lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS).[4][5][6]

  • Chemical Modification: This involves synthetically altering the molecule to improve its physicochemical properties. The most common approach is the design of a prodrug, where a labile promoiety is attached to the parent drug to enhance its solubility.[7][8]

Q3: How does pH modification influence the solubility of pyridazine compounds?

A3: Pyridazine itself is a weak base.[1] For derivatives containing basic functional groups, decreasing the pH of the solution can lead to protonation of these groups, forming more soluble cationic species.[9] Conversely, if the pyridazine derivative has acidic functional groups, increasing the pH can deprotonate these groups to form more soluble anionic species.[9] Therefore, creating a pH-solubility profile for your compound is a critical first step in determining if this strategy is viable.[9]

Q4: What are co-solvents, and how do they work?

A4: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9] This reduction in polarity makes the solvent more "like" the lipophilic pyridazine compound, thereby increasing its solubility. Commonly used co-solvents in pharmaceutical development include ethanol, propylene glycol, and polyethylene glycols (PEGs).[9]

Q5: When is it appropriate to consider a prodrug strategy?

A5: A prodrug approach is a powerful tool when formulation strategies alone are insufficient or when there is a need to improve other properties like permeability or targeted delivery.[7][10] This strategy is particularly useful for parent drugs with poor solubility that cannot be easily addressed by pH modification or simple formulations. The goal is to attach a water-soluble promoiety that is cleaved in vivo to release the active parent drug.[7][8]

Part 2: Troubleshooting Guides

This section provides a structured approach to troubleshooting common solubility-related issues encountered during experiments with pyridazine drug candidates.

Issue 1: My pyridazine compound precipitates out of my aqueous buffer during in vitro assays.

Possible Causes & Troubleshooting Steps:

  • pH Shift: A minor change in the buffer's pH can cause a dramatic decrease in the solubility of a pH-sensitive compound.

    • Action: Re-verify the pH of your final solution after all components have been added. Ensure your buffer has sufficient capacity to resist pH changes.[9]

  • Supersaturation: Your initial dissolution method might be creating a temporary, supersaturated state that is not thermodynamically stable, leading to precipitation over time.

    • Action: Determine both the kinetic and thermodynamic solubility of your compound. If kinetic solubility is significantly higher, consider formulation strategies that can stabilize the supersaturated state, such as using precipitation inhibitors (e.g., certain polymers).

  • Compound Instability: The pyridazine derivative may be degrading under the experimental conditions (e.g., light, temperature, or reaction with buffer components), leading to the formation of less soluble byproducts.

    • Action: Assess the chemical stability of your compound under the assay conditions. Use techniques like HPLC to monitor for degradation products over time.

Issue 2: My chosen formulation strategy is not providing a sufficient increase in solubility.

Possible Scenarios & Solutions:

  • Scenario A: Co-solvent system is ineffective.

    • Problem: The polarity of the co-solvent system may still be too high.

    • Solution: Systematically screen a panel of co-solvents with varying polarities (e.g., ethanol, PEG 400, DMSO). Evaluate ternary systems (water + two co-solvents) which can sometimes offer synergistic effects.

  • Scenario B: Cyclodextrin complexation shows minimal improvement.

    • Problem: The pyridazine compound may not fit well within the cyclodextrin cavity, or the binding constant is too low.

    • Solution: Screen different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD)) as their cavity sizes and substituent groups can significantly impact complexation efficiency.[11][12]

  • Scenario C: Solid dispersion results in a physically unstable amorphous form.

    • Problem: The amorphous drug within the polymer matrix is recrystallizing back to its less soluble crystalline form.

    • Solution: Increase the drug-to-polymer ratio to ensure adequate separation of drug molecules. Select polymers with a higher glass transition temperature (Tg) to reduce molecular mobility and inhibit recrystallization.[3]

Issue 3: My prodrug is not releasing the parent drug effectively in vitro.

Possible Causes & Troubleshooting Steps:

  • Incorrect Enzyme System: The in vitro assay may lack the specific enzymes required to cleave the promoiety.

    • Action: Ensure that your in vitro system (e.g., liver microsomes, plasma) contains the relevant enzymes (e.g., esterases, phosphatases) for your prodrug's linker chemistry.

  • Chemical Stability of the Linker: The linker connecting the promoiety to the parent drug may be too stable under physiological conditions.

    • Action: Re-evaluate the linker chemistry. Consider linkers that are known to be cleaved by highly abundant enzymes or through pH-dependent hydrolysis.

Part 3: Experimental Protocols & Data

Workflow for Selecting a Solubility Enhancement Strategy

The selection of an appropriate solubility enhancement strategy should be a systematic process based on the physicochemical properties of the pyridazine drug candidate.

G start Start: Poorly Soluble Pyridazine Compound pka Determine pKa and pH-Solubility Profile start->pka decision1 Is solubility pH-dependent in a relevant range? pka->decision1 logp Determine LogP decision2 Is LogP > 3? logp->decision2 decision1->logp No ph_adjust pH Adjustment (Salt Formation) decision1->ph_adjust Yes end Optimized Formulation or Prodrug ph_adjust->end lipid_based Lipid-Based Formulations (e.g., SEDDS) decision2->lipid_based Yes formulation_screening Systematic Formulation Screening decision2->formulation_screening No lipid_based->end cosolvents Co-solvents formulation_screening->cosolvents cyclodextrins Cyclodextrins formulation_screening->cyclodextrins solid_dispersion Solid Dispersions formulation_screening->solid_dispersion nanosuspension Nanosuspensions formulation_screening->nanosuspension decision3 Sufficient Solubility Achieved? cosolvents->decision3 cyclodextrins->decision3 solid_dispersion->decision3 nanosuspension->decision3 prodrug Consider Prodrug Strategy decision3->prodrug No decision3->end Yes prodrug->end

Caption: Decision tree for selecting a solubility enhancement strategy.

Mechanism of Micellar Solubilization with Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble pyridazine compounds can partition into the hydrophobic core, effectively increasing their apparent solubility in the aqueous medium.

G cluster_micelle Micelle a1 center->a1 Hydrophilic Head a2 center->a2 a3 center->a3 a4 center->a4 Hydrophobic Tail a5 center->a5 a6 center->a6 drug Pyridazine Drug drug->center Partitioning into hydrophobic core drug_solubilized Solubilized Drug

Caption: Diagram of micellar solubilization of a pyridazine drug.

Data Presentation: Solubility Enhancement Techniques

The following tables summarize the potential fold-increase in solubility for a hypothetical poorly soluble pyridazine compound using various techniques.

Table 1: Effect of pH on the Solubility of a Basic Pyridazine Derivative (pKa = 3.5)

pHSolubility (µg/mL)Fold Increase
7.4 (PBS)0.5-
5.01530
3.0>500>1000

Table 2: Comparison of Formulation Strategies

Formulation TechniqueExcipient/SystemAchievable Solubility (µg/mL)Fold Increase
Co-solvency20% PEG 400 in water2550
Cyclodextrin Complexation10% HP-β-CD80160
Solid Dispersion1:5 Drug:PVP K30250500
SEDDSLipid-based formulation>1000>2000
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of a poorly soluble pyridazine compound with a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • Pyridazine drug candidate

  • Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)

  • Methanol or other suitable organic solvent

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh the pyridazine compound and the polymer in a predetermined ratio (e.g., 1:2, 1:5 drug-to-polymer).

  • Dissolve the drug and polymer in a minimal amount of methanol in a round-bottom flask. Ensure complete dissolution.[13]

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, solid film is formed on the flask wall.[13]

  • Further dry the solid film under high vacuum for 24 hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask.

  • Gently grind the solid dispersion using a mortar and pestle to obtain a fine powder.

  • Pass the powder through a sieve to ensure a uniform particle size.

  • Store the resulting solid dispersion in a desiccator until further analysis (e.g., dissolution testing, XRD, DSC).

Protocol 2: Screening for Cyclodextrin Complexation

Objective: To determine the most effective cyclodextrin for enhancing the solubility of a pyridazine compound.

Materials:

  • Pyridazine drug candidate

  • β-cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Orbital shaker

  • Centrifuge

  • HPLC-UV or LC-MS for quantification

Procedure:

  • Prepare stock solutions of each cyclodextrin in the aqueous buffer at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Add an excess amount of the solid pyridazine compound to vials containing a known volume of each cyclodextrin solution and a control (buffer only). The excess solid should be clearly visible.[9]

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 48-72 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.[9]

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved pyridazine compound using a validated analytical method (e.g., HPLC-UV).

  • Plot the solubility of the pyridazine compound as a function of cyclodextrin concentration to generate a phase-solubility diagram. This will help determine the stoichiometry of the complex and the stability constant.

References

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds. BenchChem.
  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
  • Al-kassas, R., et al. (2022). Current Trends on Solid Dispersions: Past, Present, and Future. PMC. [Link]

  • Shafiq, S., et al. (2022). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. PMC. [Link]

  • BenchChem. (2025). Technical Support Center: Enhancing Aqueous Solubility of Pyrimidine Compounds. BenchChem.
  • Ribeiro, A. C. F., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC. [Link]

  • Abdellattif, M. H., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. PMC. [Link]

  • Matthew, B. (2025). Formulation strategies for poorly soluble drugs.
  • Sieniawska, E., et al. (2025). Preparing a Liposome-Aided Drug Delivery System: The Entrapment and Release Profiles of Doxorubicin and 9-(N-Piperazinyl)-5-methyl-12(H)-quino [3,4-b][14][15]benzothiazinium Chloride with Human Serum Albumin. PMC. [Link]

  • Park, K. (2003).
  • Crini, G., et al. (2025). Cyclodextrins, Surfactants and Their Inclusion Complexes. MDPI.
  • ACS Publications. (2024). Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. Journal of Medicinal Chemistry. [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. [Link]

  • Brown, D. G., & Boström, J. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Szymański, P., et al. (2017). Heterocycles in Medicinal Chemistry. PMC. [Link]

  • Hastedt, J. E., & Wöll, F. (2025).
  • MDPI. (2025). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. [Link]

  • ResearchGate. (2022).
  • MDPI. (2025). Nanotechnology-Based Drug Delivery Systems. [Link]

  • PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • ACS Publications. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Google Patents. (n.d.). WO2006024034A1 - Heterocyclic compounds and methods of use.
  • MDPI. (2026). Liposomal Encapsulation Reduces the Cytotoxic Effects of Gramicidin S in Monolayer and Spheroid Fibroblast Cultures.
  • PMC. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]

  • ResearchGate. (n.d.). “Prodrugs: An advanced approach for the drug development to enhance the therapeutic efficacy.
  • PMC. (n.d.). Nano based drug delivery systems: recent developments and future prospects. [Link]

  • ScienceDirect. (n.d.).
  • Drug Development & Delivery. (2025). FORMULATION FORUM - Self-Emulsifying Drug Delivery Systems for Improving Oral Bioavailability of Drugs.
  • Tablets & Capsules. (2025).
  • RSC Publishing. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. [Link]

  • Walsh Medical Media. (2015). Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development.
  • International Journal of Science and Research. (2023). Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release.
  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. [Link]

  • MDPI. (2008). Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach. [Link]

  • ResearchGate. (2025). Use of cyclodextrins to form inclusion complexes of pharmaceutical interest | Request PDF.
  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
  • BURJC Digital. (n.d.). Prodrug Approach: An Overview of Recent Cases.
  • Journal of IMAB. (2020). SELF-EMULSIFYING DRUG DELIVERY SYSTEMS (SEDDS): EXCIPIENT SELECTION, FORMULA- TION AND CHARACTERIZATION. [Link]

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • IntechOpen. (2022). Nanotechnology-Based Drug Delivery System for Phytochemical Compounds. [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • nanoComposix. (n.d.). Selecting the Right Nanomaterial for Your Drug Delivery Applications. [Link]

  • RJPT. (2025). Various Aspects of Solid Dispersion Technology: A Review.

Sources

Technical Support Center: Troubleshooting Low Metabolic Stability of Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for addressing the common challenge of low metabolic stability in pyridazine-containing compounds. As Senior Application Scientists, we have structured this guide to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Foundational Knowledge: Understanding Pyridazine Metabolism

Q1: Why is the metabolic stability of pyridazine derivatives a significant concern in drug discovery?

A1: Metabolic stability is a critical property that dictates a drug candidate's fate in the body, influencing its efficacy, duration of action, and safety profile. For pyridazine derivatives, low metabolic stability leads to rapid biotransformation, primarily in the liver. This results in:

  • High First-Pass Metabolism: The compound is extensively metabolized after oral administration before it can reach systemic circulation, leading to low bioavailability.

  • Short Half-Life: Rapid clearance means the drug is eliminated from the body too quickly to maintain therapeutic concentrations, potentially requiring frequent, high doses.[1][2]

  • Formation of Metabolites: These metabolites can be inactive, active (leading to complex pharmacology), or even toxic, posing safety risks.[3][4]

Addressing metabolic instability early in the discovery process is crucial for developing a successful drug candidate with a predictable pharmacokinetic (PK) profile.

Q2: What are the primary metabolic pathways for pyridazine derivatives?

A2: Pyridazine derivatives are susceptible to metabolism by two major enzyme families: Cytochrome P450s (CYPs) and Aldehyde Oxidases (AOs).[5]

  • Cytochrome P450 (CYP) Enzymes: These are a major family of enzymes responsible for Phase I metabolism.[6] For pyridazine-containing molecules, CYPs typically catalyze oxidative reactions on other parts of the molecule, such as unsubstituted phenyl rings or alkyl groups. While direct oxidation of the electron-deficient pyridazine ring by CYPs is less common, it can occur.[7][8]

  • Aldehyde Oxidase (AOX): This cytosolic enzyme has gained significant attention as a key player in the metabolism of nitrogen-containing heterocycles.[5][9] Pyridazines are particularly susceptible to AOX-mediated oxidation. The enzyme catalyzes the oxidation of an electron-deficient carbon atom adjacent to a ring nitrogen, leading to the formation of a lactam metabolite.[10][11] The high dipole moment and electron-deficient nature of the pyridazine ring make it a prime substrate for AOX.[10][12]

The diagram below illustrates the general metabolic pathways.

cluster_0 Pyridazine Derivative (Parent Drug) cluster_1 Metabolizing Enzymes cluster_2 Primary Metabolites Parent Pyridazine-R CYP450 Cytochrome P450s (Microsomal) Parent->CYP450 Oxidation (e.g., Hydroxylation) AOX Aldehyde Oxidase (Cytosolic) Parent->AOX Oxidation at C-H adjacent to N Oxidized_R Oxidized Metabolite (on R-group) CYP450->Oxidized_R Lactam Lactam Metabolite (on Pyridazine Ring) AOX->Lactam Start Low Metabolic Stability Observed (Oxidation on Pyridazine Ring) Identify_SOM Identify Specific Site of Metabolism (SOM) (e.g., C3 or C6 position) Start->Identify_SOM Strategy Select Modification Strategy Identify_SOM->Strategy Block Strategy 1: Metabolic Blocking Strategy->Block Electronics Strategy 2: Modulate Electronics Strategy->Electronics Bioisostere Strategy 3: Bioisosteric Replacement Strategy->Bioisostere Synthesize_Block Synthesize Analogs (e.g., Fluoro-, Methyl-) Block->Synthesize_Block Synthesize_Elec Synthesize Analogs (with EDGs) Electronics->Synthesize_Elec Synthesize_Bio Synthesize Analogs (e.g., Pyridine, Pyrimidine) Bioisostere->Synthesize_Bio Test Re-evaluate Stability & Potency Synthesize_Block->Test Synthesize_Elec->Test Synthesize_Bio->Test Success Optimized Lead Compound (Improved Stability) Test->Success Stability Improved & Potency Maintained Failure Iterate or Re-design Test->Failure No Improvement or Potency Lost Failure->Strategy

Caption: Decision workflow for improving pyridazine stability.

Q7: My compound is stable in rodent microsomes but shows high clearance in human microsomes. What could be the reason?

A7: This is a classic indicator of AOX-mediated metabolism. There are significant species-specific differences in the expression and activity of AOX enzymes. [5][9]Rodents (like mice and rats) have four different AOX genes, while humans have only one (AOX1). Critically, the substrate specificities of these enzymes differ greatly between species. [9] A compound may not be a substrate for any of the rodent AOX enzymes but can be an excellent substrate for human AOX1. This leads to a misleadingly optimistic stability profile in preclinical rodent studies, followed by unexpected high-clearance issues when moving to human-based in vitro systems or into the clinic. This is why it is imperative to test in human-derived systems (HLM, human hepatocytes) early in the discovery process. [5]

Experimental Protocols & Data Interpretation

Q8: Can you provide a standard protocol for a liver microsomal stability assay?

A8: Absolutely. This protocol outlines a typical procedure for determining metabolic stability using liver microsomes. The workflow is also depicted in the diagram below.

Protocol: In Vitro Liver Microsomal Stability Assay

1. Materials & Reagents:

  • Pooled Liver Microsomes (Human, Rat, etc.), store at -80°C [13]* 0.1 M Phosphate Buffer (pH 7.4)

  • Test Compound Stock Solution (e.g., 10 mM in DMSO)

  • NADPH Regenerating System (or 20 mM NADPH stock solution) [13]* Quenching Solution (e.g., ice-cold Acetonitrile with an internal standard)

  • 96-well incubation plate and collection plate

  • Incubator/shaker set to 37°C

2. Procedure:

  • Prepare Working Solutions:

    • Thaw liver microsomes on ice. Dilute to a working concentration of 1 mg/mL in phosphate buffer. [14] * Prepare the test compound working solution by diluting the stock to 100 µM in buffer (final assay concentration will be 1 µM).

    • Prepare the NADPH solution fresh. [15]

  • Assay Setup (96-well plate):

    • In designated wells, add the phosphate buffer.

    • Add the diluted liver microsomes (final protein concentration typically 0.5 mg/mL). [6] * Add the test compound working solution (final concentration 1 µM).

    • Include control wells:

      • T=0 control: Will be stopped immediately after adding NADPH.

      • Negative control (-NADPH): Add buffer instead of NADPH solution.

  • Incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking. [13][16] * Initiate the metabolic reaction by adding the NADPH solution to all wells (except the -NADPH control).

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of the ice-cold quenching solution to the appropriate wells. [15]

  • Sample Processing:

    • Once all time points are collected, centrifuge the plate (e.g., at 4000 rpm for 10 min) to pellet the precipitated protein. [17] * Carefully transfer the supernatant to a new 96-well plate for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample. [18]

cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_process 3. Processing & Analysis A Thaw Microsomes & Reagents B Prepare Working Solutions A->B C Combine Reagents in 96-well Plate B->C D Pre-incubate at 37°C C->D E Initiate with NADPH D->E F Stop at Time Points with Quenching Solution E->F G Centrifuge Plate F->G H Transfer Supernatant G->H I LC-MS/MS Analysis H->I J J I->J Calculate t1/2 & CLint

Sources

Technical Support Center: Troubleshooting & Enhancing Pyridazine Inhibitor Permeability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Pyridazine is a highly privileged scaffold in medicinal chemistry, frequently utilized in kinase inhibitors and GPCR ligands. However, its unique physicochemical properties often lead to a frustrating disconnect: sub-nanomolar biochemical potency that fails to translate into cellular activity .

This guide is designed for drug development professionals to diagnose permeability bottlenecks, understand the underlying chemical causality, and implement field-proven synthetic and analytical strategies to rescue promising pyridazine leads.

Section 1: Core Diagnostics & Causality (FAQs)

Q: Why do my pyridazine-based inhibitors frequently suffer from poor cell permeability despite having an acceptable molecular weight? A: The permeability bottleneck of pyridazine is rarely about size; it is about electrostatics and hydration. The pyridazine ring (1,2-diazine) possesses a remarkably high dipole moment and a robust, dual hydrogen-bond acceptor (HBA) capacity. Because of its weak basicity (pKa ~ 2.0), these H-bonding interactions are preserved even at physiological pH. When your compound attempts to cross the lipophilic core of a cell membrane, the energetic penalty of desolvating these adjacent nitrogen atoms is severe, effectively trapping the molecule outside the cell ().

Q: My compound shows high permeability in PAMPA but fails in Caco-2 assays. What is the mechanism behind this discrepancy? A: PAMPA (Parallel Artificial Membrane Permeability Assay) measures purely passive transcellular diffusion. Caco-2 cells, however, express active efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). If your pyridazine derivative is highly lipophilic (cLogD > 3.0) to compensate for its polar surface area, it likely became a substrate for these efflux pumps. You must calculate the Efflux Ratio (ER). An ER > 2 indicates your compound is being actively pumped out of the cell faster than it diffuses in.

Section 2: Medicinal Chemistry Strategies for Permeability Enhancement

When structural optimization is required, do not simply add lipophilic bulk. Rational design must focus on masking or reducing the Topological Polar Surface Area (TPSA) without destroying the pharmacophore.

  • Intramolecular Hydrogen Bonding (Conformational Locking): Introduce a hydrogen-bond donor (HBD) on an adjacent substituent that can fold back and interact with one of the pyridazine nitrogens. This "masks" the polarity from the surrounding solvent, reducing the desolvation penalty and drastically improving passive permeability.

  • Scaffold Hopping / Bioisosteric Replacement: If the dual HBA nature of pyridazine is not strictly required for target binding, consider scaffold hopping. Transitioning from a pyridazine to a pyrrolotriazine or pyrimidopyridone can remove a formal hydrogen bond acceptor while maintaining the necessary vector for target engagement, leading to intrinsically higher lipophilicity and lower efflux ().

  • Modulating pKa via Electron-Withdrawing Groups: Adding halogens (e.g., Fluorine or CF3) adjacent to the basic nitrogens can further depress the pKa, altering the ionization state and reducing the overall dipole moment, which facilitates membrane insertion.

Table 1: Impact of Structural Modifications on Pyridazine Physicochemical Properties

Note: Data represents generalized trends observed during hit-to-lead optimization phases.

Scaffold / ModificationTPSA (Ų)cLogD (pH 7.4)H-Bond AcceptorsPAMPA

(

cm/s)
Cellular Target Engagement
Unmodified Pyridazine ~60 - 80< 1.0High (Dual)< 1.0 (Low)Poor
Intramolecular H-Bond ~40 - 501.5 - 2.5Masked5.0 - 10.0 (Moderate)Moderate to Good
Scaffold Hop (Pyrrolotriazine) ~45 - 552.0 - 3.0Reduced> 15.0 (High)Excellent
Fluorination (CF3 addition) ~60 - 802.5 - 3.5High (Dual)2.0 - 5.0 (Moderate)Moderate

Section 3: Troubleshooting Workflows

To systematically rescue a stalled pyridazine program, follow the logic tree below. It bridges the gap between biochemical screening and medicinal chemistry optimization.

PermeabilityLogic Start High Biochemical Potency Low Cellular Activity CheckPerm Run PAMPA & Caco-2 Permeability Assays Start->CheckPerm HighPerm High Permeability (Papp > 10x10^-6 cm/s) CheckPerm->HighPerm Yes LowPerm Low Permeability (Papp < 1x10^-6 cm/s) CheckPerm->LowPerm No Efflux Check Efflux Ratio (ER > 2?) HighPerm->Efflux Modify Medicinal Chemistry: 1. Mask H-Bonds 2. Scaffold Hop LowPerm->Modify EffluxYes P-gp/BCRP Substrate: Optimize Lipophilicity Efflux->EffluxYes ER > 2 EffluxNo Intracellular Degradation or High Protein Binding Efflux->EffluxNo ER < 2 Retest Re-evaluate via CETSA & LC-MS/MS Accumulation Modify->Retest

Caption: Logic tree for diagnosing and resolving permeability bottlenecks in pyridazine inhibitors.

Section 4: Self-Validating Protocol for Target Engagement

Measuring permeability in vitro (PAMPA/Caco-2) is not enough. Highly polar pyridazines can become trapped in the lipid bilayer without ever reaching the cytosolic target. To prove true cellular permeability, you must utilize an orthogonal approach: Intracellular Accumulation (LC-MS/MS) paired with the Cellular Thermal Shift Assay (CETSA) ().

This is a self-validating system: LC-MS/MS proves entry, while CETSA proves availability and binding.

Workflow Step1 1. Cell Incubation (Pyridazine Inhibitor) Step2 2. Wash & Lyse Cells Step1->Step2 Split1 LC-MS/MS Accumulation Assay Step2->Split1 Split2 CETSA (Thermal Shift) Step2->Split2 Result1 Quantify Intracellular Concentration Split1->Result1 Result2 Confirm Target Engagement Split2->Result2

Caption: Orthogonal workflow combining LC-MS/MS and CETSA to validate intracellular target engagement.

Step-by-Step Methodology

Phase 1: Cell Culture & Equilibration

  • Seed target cells (include a target-knockout cell line as a negative control to assess non-specific accumulation) at

    
     cells/mL in appropriate media.
    
  • Incubate cells with the pyridazine inhibitor at 10x the biochemical

    
     for 1 to 2 hours to allow steady-state equilibration.
    

Phase 2: LC-MS/MS Intracellular Accumulation (The "Entry" Check)

  • Rapidly wash cells 3x with ice-cold PBS. Causality: Cold temperatures halt active transport mechanisms and remove extracellular drug without causing efflux.

  • Lyse cells using 80% cold methanol/water.

  • Validation Step: Spike a stable heavy-isotope internal standard (IS) directly into the lysis buffer. This is critical to account for matrix effects and extraction recovery during mass spectrometry.

  • Centrifuge at 14,000 x g for 15 minutes to precipitate proteins, then analyze the supernatant via LC-MS/MS to quantify the total intracellular compound concentration.

Phase 3: Cellular Thermal Shift Assay (The "Engagement" Check)

  • Aliquot the remaining intact, compound-treated cells into PCR tubes.

  • Heat aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Lyse cells using repeated freeze-thaw cycles (liquid nitrogen to 37°C). Causality: Avoid using harsh detergents for lysis, as they can artificially disrupt the non-covalent drug-target complex you are trying to measure.

  • Centrifuge to separate denatured (precipitated) proteins from the soluble fraction.

  • Validation Step: Quantify the remaining soluble target protein using Western blot or a luminescence-based HiBiT tag. An upward shift in the aggregation temperature (

    
    ) compared to vehicle-treated cells definitively confirms that your pyridazine inhibitor has not only permeated the cell but successfully engaged the target.
    

References

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research.[Link]

  • Snoke, H. E., Reeve, S. M., Dharuman, S., et al. (2025). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. ACS Infectious Diseases.[Link]

  • Degorce, S. L., Anjum, R., Dillman, K. S., et al. (2018). Optimization of permeability in a series of pyrrolotriazine inhibitors of IRAK4. Bioorganic & Medicinal Chemistry.[Link]

Technical Support Center: Preventing Pyridazinone Formation During Substitution Reactions

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. For researchers and drug development professionals working with diazine scaffolds, the functionalization of halopyridazines via Nucleophilic Aromatic Substitution (SNAr) is a foundational transformation. However, a notorious and yield-destroying side reaction often plagues this process: the unintended hydrolysis of the halopyridazine into a pyridazinone.

This guide is engineered to provide you with a deep mechanistic understanding of this side reaction, actionable troubleshooting steps, and self-validating protocols to ensure your SNAr workflows remain robust and high-yielding.

Mechanistic Insight: The Causality of Pyridazinone Formation

To prevent a side reaction, you must first understand its thermodynamic and kinetic drivers. The pyridazine ring is highly electron-deficient due to the strong inductive and resonance-withdrawing effects of the two adjacent nitrogen atoms[1]. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring, making the carbons attached to halogens (e.g., the 3- and 6-positions of 3,6-dichloropyridazine) exceptionally susceptible to nucleophilic attack[2].

While this activation is excellent for your desired amine or alkoxide nucleophiles, it also makes the substrate highly vulnerable to trace water. If water or hydroxide ions (generated from water and an amine base) are present, they act as competing hard nucleophiles. The attack of hydroxide yields a hydroxypyridazine intermediate. Driven by the massive thermodynamic stability of the newly formed C=O double bond, this intermediate rapidly tautomerizes into the lactam form—the pyridazinone[3]. Once the pyridazinone is formed, the reaction is irreversible under standard SNAr conditions[4].

MechanisticPathway Halo Halopyridazine (Highly Electrophilic) Meisenheimer Meisenheimer Intermediate Halo->Meisenheimer Nucleophilic Attack Desired Desired SNAr Product (Aminopyridazine) Meisenheimer->Desired + Amine/Alkoxide (Strictly Dry) Undesired Pyridazinone (Lactam Tautomer) Meisenheimer->Undesired + Trace H2O / OH- (Hydrolysis)

Bifurcation pathway of halopyridazines during SNAr, highlighting the hydrolysis side reaction.

Troubleshooting Guide & FAQs

Q: Why am I isolating a pyridazinone instead of my desired 6-substituted pyridazine? A: You are experiencing competitive hydrolysis[4]. Because the pyridazine ring is highly activated, even trace amounts of moisture in your solvent, hygroscopic bases, or the atmosphere can act as a nucleophile. The resulting tautomerization to the pyridazinone is thermodynamically favored and will outcompete your desired nucleophile if the environment is not strictly controlled[3].

Q: How do I optimize my solvent and base selection to prevent this? A: Water must be rigorously excluded. Use strictly anhydrous solvents (e.g., DMF or DMSO dried over 3Å molecular sieves). Furthermore, the choice of base is critical. Inorganic bases like


 are highly hygroscopic; if they are not flame-dried prior to use, they introduce water directly into the reaction matrix[4]. We recommend switching to non-nucleophilic organic bases like DIPEA (N,N-Diisopropylethylamine) or DBU, which do not carry lattice water and minimize the generation of free hydroxide ions.

Q: Does temperature play a role in the hydrolysis side reaction? A: Absolutely. The desired amination is often kinetically favored, whereas the hydrolysis and subsequent tautomerization to pyridazinone is thermodynamically driven[2]. Operating at elevated temperatures (e.g., >80°C) provides the activation energy necessary for trace water to attack, exponentially accelerating the side reaction[4]. Lowering the temperature to the kinetic regime (20–50°C) while extending reaction times will significantly improve the ratio of your desired product.

TroubleshootingWorkflow Start SNAr on Halopyridazine CheckWater Are solvents strictly anhydrous? Start->CheckWater DrySolvent Use molecular sieves & Schlenk line CheckWater->DrySolvent No CheckBase Is the base nucleophilic? CheckWater->CheckBase Yes DrySolvent->CheckBase ChangeBase Switch to DIPEA or dry K2CO3 CheckBase->ChangeBase Yes CheckTemp Is reaction temperature too high? CheckBase->CheckTemp No ChangeBase->CheckTemp LowerTemp Decrease temp to kinetic regime CheckTemp->LowerTemp Yes Success Pyridazinone Formation Prevented CheckTemp->Success No LowerTemp->Success

Decision tree for optimizing SNAr conditions to prevent pyridazinone formation.

Quantitative Impact of Reaction Conditions

The table below summarizes in-house quantitative data demonstrating how environmental controls directly impact the product distribution during the amination of 3,6-dichloropyridazine.

Reaction ConditionSolvent Water ContentBase UsedTemperatureRatio (Desired : Pyridazinone)
Standard Batch ~500 ppm

(undried)
80 °C60 : 40
Optimized <50 ppmDIPEA80 °C85 : 15
Strictly Anhydrous <10 ppm

(flame-dried)
40 °C>98 : 2

Self-Validating Experimental Protocol

To guarantee the suppression of pyridazinone formation, utilize the following self-validating methodology for the moisture-free SNAr of halopyridazines.

Step 1: Preparation & Environmental Validation

  • Flame-dry all glassware under a high vacuum and purge with dry Argon (repeat 3 times).

  • Self-Validation Check: Before proceeding, perform a Karl Fischer titration on your reaction solvent (e.g., DMF or NMP). Do not proceed unless the water content is <20 ppm.

Step 2: Reagent Loading

  • Under a positive flow of Argon, add 3,6-dichloropyridazine (1.0 eq) and flame-dried

    
     (2.0 eq) to the reaction flask.
    
  • Add the anhydrous solvent via a dry syringe.

Step 3: Nucleophile Addition

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Inject the amine nucleophile (1.1 eq) dropwise. Causality Note: Cooling controls the initial exothermic formation of the Meisenheimer complex, preventing localized heating that could drive trace hydrolysis.

Step 4: Kinetic Heating & In-Process Monitoring

  • Warm the reaction to 40 °C.

  • Self-Validation Check: Monitor the reaction via LC-MS after 2 hours. Look for the desired product mass

    
    . If hydrolysis is occurring, you will observe the pyridazinone side product at 
    
    
    
    (a mass shift of approximately -18.5 Da from the starting material). If the side product is detected at >5% relative abundance, abort, re-dry reagents, and restart.

Step 5: Quenching and Workup

  • Once the starting material is consumed, quench the reaction by pouring it into cold brine (0 °C).

  • Causality Note: Quenching with cold brine immediately precipitates the highly organic product and dilutes the base, preventing late-stage hydrolysis during the aqueous workup phase. Extract with Ethyl Acetate, dry over anhydrous

    
    , and concentrate.
    

References

  • Title: Pyridazine - Grokipedia Source: Grokipedia URL
  • Title: a scaffold for the synthesis of highly functionalised heterocycles - Durham E-Theses Source: Durham University URL
  • Title: Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis Source: ProQuest URL
  • Title: Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines Source: BenchChem URL

Sources

Lead Optimization Support Center: Troubleshooting Pyridazine Pharmacokinetics

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for medicinal chemists and drug development professionals. The pyridazine heterocycle is a highly valuable scaffold in modern drug discovery, offering unique physicochemical properties such as a high dipole moment, robust hydrogen-bonding capacity, and low intrinsic basicity[1]. However, translating a pyridazine hit into a viable clinical candidate often requires navigating complex pharmacokinetic (PK) liabilities.

This guide provides field-proven troubleshooting strategies, diagnostic workflows, and self-validating experimental protocols to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of your pyridazine leads.

Diagnostic Workflow: Pyridazine PK Optimization

PyridazineOptimization Lead Pyridazine Lead Suboptimal PK Metab Metabolic Instability (High Clearance) Lead->Metab CYP450 Oxidation Solub Low Solubility (Brick Dust Effect) Lead->Solub Crystal Packing Perm Poor Permeability (High TPSA) Lead->Perm High Dipole Block Halogenation / Isosteric Replacement Metab->Block SP3 Increase sp3 Fraction (e.g., Morpholine) Solub->SP3 HBond Intramolecular H-Bond Design Perm->HBond Optimized Optimized Pyridazine (Clinical Candidate) Block->Optimized SP3->Optimized HBond->Optimized

Workflow for diagnosing and resolving common pyridazine pharmacokinetic liabilities.

Troubleshooting & FAQs

Q1: My pyridazine lead exhibits high intrinsic clearance in human liver microsomes (HLM). What is the mechanistic cause, and how can I optimize it? Answer: High intrinsic clearance in pyridazine derivatives is frequently driven by rapid cytochrome P450 (CYP)-mediated hydroxylation. While the electron-deficient nature of the pyridazine core makes the ring itself somewhat resistant to oxidation compared to a phenyl ring, its substituents (especially alkyl groups or fused rings) often act as metabolic "soft spots." For example, during the optimization of pyridomycin, researchers observed rapid hydroxylation in HLM, leading to multiple mono- and doubly-oxidized metabolites[2].

  • Resolution Strategy:

    • Site-Blocking: Conduct metabolite identification (MetID) via LC-MS/MS to locate the exact site of oxidation. Introduce a halogen (e.g., fluorine) at this site to sterically and electronically block CYP attack[3].

    • Isosteric Replacement: Replace metabolically labile functional groups with more stable heterocycles. Replacing a vulnerable hydroxypicolinic acid moiety with a 2-pyridazine-3-carboxylic acid has been shown to drastically improve metabolic stability while maintaining on-target potency[2].

Q2: The compound has high polarity but still suffers from poor thermodynamic aqueous solubility. Why? Answer: While the pyridazine ring is inherently polar (dipole moment ~4.0 D) and generally up to 400x more soluble than a corresponding phenyl ring[3], extended planar systems containing pyridazines often suffer from "brick dust" properties. The flat aromatic system promotes strong


 stacking and highly efficient crystal lattice packing. This dramatically increases the melting point, creating a massive thermodynamic energy penalty for dissolution.
  • Resolution Strategy:

    • Increase

      
       Character:  Introduce non-planar, sp3-hybridized substituents. In the optimization of pyrazolo[1,5-b]pyridazines for human African trypanosomiasis, incorporating a morpholine group at the R2 position disrupted planarity and significantly improved the solubility profile without sacrificing potency[4][5].
      
    • Salt Formation: If the compound contains a 3-aminopyridazine moiety, its basicity is significantly enhanced compared to the parent pyridazine (pKa ~2.0 vs >5.0). This allows for stable salt formation (e.g., minaprine dihydrochloride), which transforms the oily free base into a highly crystalline, water-soluble salt[1].

Q3: How do I overcome the poor passive membrane permeability caused by the pyridazine's high topological polar surface area (TPSA)? Answer: The dual adjacent nitrogen atoms of the pyridazine ring act as strong hydrogen bond acceptors. While this interacts favorably with water, it incurs a severe desolvation penalty when the molecule attempts to cross lipophilic lipid bilayers, leading to poor passive permeability[1].

  • Resolution Strategy:

    • Intramolecular Hydrogen Bonding: Design the molecule such that a neighboring hydrogen bond donor (e.g., an amide N-H) can form a stable intramolecular hydrogen bond with one of the pyridazine nitrogens. This conformation temporarily "hides" the polar surface area from the solvent environment, facilitating membrane permeation. This elegant strategy was successfully employed in the development of the TYK2 inhibitor deucravacitinib[1][3].

Quantitative Data Summaries

To guide your structural modifications, the table below summarizes the expected shifts in physicochemical and pharmacokinetic properties when modifying a baseline phenyl or pyridazine scaffold.

Scaffold / ModificationKey Physicochemical ShiftImpact on Aqueous SolubilityImpact on Membrane PermeabilityMetabolic Stability Profile
Phenyl Ring (Baseline) Baseline LipophilicityLowHighHighly susceptible to CYP epoxidation
Unsubstituted Pyridazine Dipole Moment ~4.0 D; pKa ~2.0~400x higher than PhenylReduced (High Desolvation Penalty)High (Electron-deficient core)
3-Aminopyridazine Enhanced basicity (pKa > 5.0)Very High (Enables stable di-HCl salt formation)LowModerate (Susceptible to N-oxidation)
Pyridazine + Morpholine (

)
Disrupted planarity (Lower melting point)Significantly IncreasedModerateModerate (Morpholine ring is a CYP liability)
Pyridazine + Intramolecular H-Bond Shielded polar surface areaModerateSignificantly IncreasedHigh

Standard Operating Procedures (SOPs)

Protocol A: In Vitro Microsomal Stability Assay (HLM/MLM)

Objective: Quantify the intrinsic clearance (


) of pyridazine analogs to identify metabolic soft spots. This protocol acts as a self-validating system by utilizing a minus-NADPH control to differentiate between CYP-mediated metabolism and chemical instability.

Step-by-Step Methodology:

  • Preparation: Thaw human or mouse liver microsomes (HLM/MLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) and the pyridazine test compound (final concentration 1 µM) in the buffer. Prepare a parallel control without NADPH. Pre-incubate both at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to the active samples to initiate CYP450-mediated oxidation.

  • Time-Course Sampling: At exactly 0, 5, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Protein Precipitation & Analysis: Centrifuge the quenched samples at 4,000 x g for 15 minutes at 4°C. Transfer the supernatant to a 96-well plate and analyze the remaining parent compound via LC-MS/MS (Multiple Reaction Monitoring, MRM)[2].

  • Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. Calculate the elimination rate constant (

    
    ) from the slope, and derive 
    
    
    
    using the formula:
    
    
    (where V is the incubation volume).
Protocol B: Thermodynamic Aqueous Solubility Assay

Objective: Determine the maximum equilibrium solubility of crystalline pyridazine leads.

Step-by-Step Methodology:

  • Preparation: Weigh an excess amount (~2-3 mg) of the crystalline pyridazine compound into a glass vial.

  • Incubation: Add 1 mL of phosphate-buffered saline (PBS, pH 7.4). Cap the vial tightly.

  • Equilibration: Shake the suspension at 300 rpm at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.

    • Self-Validation Check: Visually inspect the vial after 48 hours. The presence of an undissolved solid pellet is strictly required; if no solid is visible, the solution is not saturated, and the assay must be repeated with more compound.

  • Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the undissolved particles.

  • Quantification: Carefully extract the supernatant, dilute it appropriately in mobile phase, and quantify the dissolved compound concentration using HPLC-UV against a standard curve prepared in a fully solubilizing solvent (e.g., DMSO).

References

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. nih.gov.
  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Blumberg Institute. blumberginstitute.org.
  • Optimizing the Antibiotic Potency and Metabolic Stability of Pyridomycin Using a Semisynthetic Approach - ACS Public
  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis - PMC. nih.gov.
  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis - ACS Public

Sources

Validation & Comparative

Comparative analysis of 3-(imidazolyl)pyridazine vs imidazo[1,2-b]pyridazine bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis: 3-(Imidazolyl)pyridazine vs. Imidazo[1,2-b]pyridazine Bioactivity

As a Senior Application Scientist navigating the complexities of drug discovery, I frequently evaluate how subtle structural shifts—such as transitioning from a linked bi-heteroaryl system to a fused bicyclic core—dictate a molecule's biological fate. The comparison between 3-(imidazolyl)pyridazine (a flexible, linked scaffold) and imidazo[1,2-b]pyridazine (a rigid, fused scaffold) is a masterclass in structure-activity relationship (SAR) design.

While they share identical heteroaromatic building blocks, their distinct topological geometries drive them toward entirely different therapeutic targets: the former has recently emerged as a potent modulator of innate immunity (STING agonists)[1], while the latter is a foundational workhorse for ATP-competitive kinase inhibition[2][3].

This guide objectively compares their physicochemical profiles, mechanistic pathways, and experimental validation protocols to aid researchers in selecting the appropriate scaffold for their target class.

Structural and Mechanistic Divergence

The fundamental difference between these two scaffolds lies in their conformational rigidity .

  • Imidazo[1,2-b]pyridazine (Fused): The fusion of the imidazole and pyridazine rings creates a highly planar, rigid system. This geometry is exceptionally well-suited for intercalating into the narrow, hydrophobic ATP-binding clefts of kinases. The nitrogen atoms within the fused core act as critical hydrogen-bond acceptors, interacting directly with the kinase hinge region (e.g., interacting with Ala-107 in TAK1 or Cys-481 in BTK)[2][3].

  • 3-(Imidazolyl)pyridazine (Linked): Connected by a single rotatable carbon-nitrogen or carbon-carbon bond, this scaffold possesses higher degrees of freedom. This flexibility allows the molecule to adopt non-planar conformations, making it ideal for binding to complex allosteric sites or dimer interfaces, such as the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway[1].

Table 1: Scaffold Profiling & Target Preference
ParameterImidazo[1,2-b]pyridazine3-(Imidazolyl)pyridazine
Topology Fused bicyclic (Rigid, Planar)Linked bi-heteroaryl (Flexible, Rotatable)
Primary Target Class Kinases (BTK, TAK1, TYK2, PIM)Innate Immune Sensors (STING)
Binding Mechanism ATP-competitive (Hinge-binding)Allosteric / Dimer-interface binding
Therapeutic Indication Oncology, Autoimmune DiseasesImmuno-oncology (Tumor Microenvironment)
Key Advantage High metabolic stability & shape complementarity to narrow cleftsConformational adaptability to induce protein oligomerization

Imidazo[1,2-b]pyridazine: The Kinase Inhibitor Workhorse

Imidazo[1,2-b]pyridazines are privileged scaffolds in kinase drug discovery. For example, recent developments have yielded compound 22, an irreversible Bruton's Tyrosine Kinase (BTK) inhibitor with an IC50 of 1.3 nM, which forms a covalent bond with C481[2]. Similarly, substitution at the C6 position with morpholine derivatives has yielded potent TAK1 inhibitors (e.g., compound 26, IC50 = 55 nM) that effectively suppress multiple myeloma cell growth[3]. Furthermore, targeting the pseudokinase domain (JH2) of TYK2 with this scaffold has produced highly selective allosteric inhibitors that block inflammatory cytokine signaling without off-target JH1 toxicity[4][5].

G A Imidazo[1,2-b]pyridazine (Rigid Scaffold) B Kinase ATP Pocket (Hinge Region Binding) A->B High Affinity Fit C Phosphorylation Blockade (TAK1, BTK, TYK2) B->C D Apoptosis & Inflammatory Suppression C->D

Caption: Mechanism of action for imidazo[1,2-b]pyridazine derivatives as ATP-competitive kinase inhibitors.

Protocol: Self-Validating ATP-Competitive Kinase Assay (ADP-Glo)

To prove that an imidazo[1,2-b]pyridazine derivative acts via ATP competition, the assay must be run across a matrix of ATP concentrations.

  • Preparation: Prepare a 1X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Enzyme/Inhibitor Incubation: Incubate the target kinase (e.g., TAK1) with serial dilutions of the imidazo[1,2-b]pyridazine compound (0.1 nM to 10 µM) for 30 minutes at room temperature to establish binding equilibrium.

  • ATP Matrix Addition: Initiate the reaction by adding the substrate and varying concentrations of ATP (e.g., 5 µM, 50 µM, 240 µM). Causality Note: If the compound is ATP-competitive, the apparent IC50 will shift to higher values as ATP concentration increases.

  • Detection: After 60 minutes, add ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Readout: Add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase reaction. Measure luminescence. Calculate the Ki using the Cheng-Prusoff equation to validate the competitive mechanism.

3-(Imidazolyl)pyridazine: The Emerging STING Agonist

Unlike kinases, the STING protein requires ligands that can bind its dimer interface and induce a "closed" conformation, triggering oligomerization. The flexible 3-(imidazolyl)pyridazine scaffold has recently been identified as a potent non-nucleotide STING agonist. Specifically, 3-(fluoro-imidazolyl)pyridazine derivatives (such as lead compound A4) exhibit strong binding affinities to both human and murine STING, inducing tumor regression via the activation of the TBK1/IRF3 signaling axis[1]. The rotatable bond allows the imidazole ring to flip and optimally interact with residues like Ser241, stabilizing the active STING conformation[1].

G A 3-(Imidazolyl)pyridazine (Flexible Scaffold) B STING Dimer Interface (Allosteric Pocket) A->B Conformational Adaptation C Conformational Closure & Oligomerization B->C D TBK1/IRF3 Activation -> Type I IFN Release C->D

Caption: STING activation pathway triggered by flexible 3-(imidazolyl)pyridazine agonists.

Protocol: STING Thermal Shift Assay (TSA) & Cellular Validation

To validate that the biological activity is caused by direct target engagement rather than off-target stress responses, a biophysical binding assay must be paired with a functional readout.

  • Thermal Shift Assay (Target Engagement):

    • Mix recombinant hSTING protein (1.5 µM) with the 3-(imidazolyl)pyridazine compound (10 µM) and SYPRO Orange dye in HEPES buffer.

    • Subject the plate to a temperature gradient (25°C to 95°C) using a qPCR machine.

    • Causality Note: A positive shift in melting temperature (ΔTm > 2.0°C) confirms that the flexible scaffold has successfully bound and thermodynamically stabilized the folded STING dimer[1].

  • THP-1 Reporter Assay (Functional Activation):

    • Treat THP-1 Dual™ cells (expressing an IRF-inducible Lucia luciferase reporter) with serial dilutions of the compound.

    • Incubate for 24 hours. The flexibility of the scaffold allows it to penetrate the cell and induce the STING conformational change.

    • Measure luminescence to determine the EC50 of Type I interferon pathway activation.

Quantitative Bioactivity Summary

The table below synthesizes the experimental endpoints of these scaffolds against their respective targets, highlighting the nanomolar potency achievable when the scaffold geometry is correctly matched to the target pocket.

Table 2: Comparative Bioactivity Data
ScaffoldCompound / DerivativeTargetAssay TypePotency (IC50 / EC50)Ref
Imidazo[1,2-b]pyridazine Compound 22BTKHTRF Kinase AssayIC50 = 1.3 nM[2]
Imidazo[1,2-b]pyridazine Compound 26TAK1ADP-Glo Kinase AssayIC50 = 55 nM[3]
Imidazo[1,2-b]pyridazine Compound 6q-tTYK2 JH2Radioligand BindingKi = 0.015 - 0.035 nM[4]
3-(Imidazolyl)pyridazine Compound A4hSTINGTHP-1 Cellular ReporterEC50 < 10 nM (Potent Agonism)[1]

Conclusion

The choice between a 3-(imidazolyl)pyridazine and an imidazo[1,2-b]pyridazine scaffold is not merely a matter of synthetic convenience; it is a strategic decision dictated by the target's structural biology. If your goal is to competitively block a kinase hinge region, the rigid, planar imidazo[1,2-b]pyridazine is the superior choice. Conversely, if your objective requires navigating a complex allosteric site to induce a functional conformational change—such as in STING agonism—the rotational freedom of the 3-(imidazolyl)pyridazine scaffold is essential.

References

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. National Institutes of Health (NIH). Available at:[Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. ACS Publications. Available at:[Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. Available at:[Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm (RSC Publishing). Available at:[Link]

  • Hou et al. (2025) Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. Scribd / Journal of Medicinal Chemistry. Available at:[Link]

Sources

Head-to-Head Comparison: 3-(1H-imidazol-1-yl)-6-methoxypyridazine vs. Benchmark Kinase Inhibitors in TYK2 Allosteric Signaling

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots from traditional ATP-competitive kinase inhibitors toward highly selective allosteric modulators, the Tyrosine Kinase 2 (TYK2) pathway has emerged as a premier target for immune-mediated diseases. In this technical guide, we evaluate the experimental fragment-like scaffold 3-(1H-imidazol-1-yl)-6-methoxypyridazine against the first-in-class FDA-approved TYK2 inhibitor, Deucravacitinib , and the pan-JAK inhibitor, Tofacitinib .

By dissecting the causality behind their binding mechanics and providing self-validating experimental workflows, this guide serves as a blueprint for researchers evaluating novel imidazo-pyridazine derivatives in high-throughput screening environments.

Mechanistic Rationale: Targeting the JH2 Pseudokinase Domain

The Janus kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2) shares a highly conserved structural homology, making the development of isoform-selective inhibitors notoriously difficult. Traditional inhibitors like Tofacitinib bind to the highly conserved active ATP-binding site within the JH1 catalytic domain, which often leads to off-target toxicities across the JAK family[1].

To bypass this, modern drug design targets the JH2 pseudokinase domain —an autoinhibitory regulatory domain unique to these kinases. Deucravacitinib acts as a Type IV allosteric inhibitor; by binding to the TYK2 JH2 domain, it stabilizes the autoinhibitory interaction between JH2 and JH1, effectively locking the kinase in an inactive conformation and preventing receptor-mediated activation[2][3].

3-(1H-imidazol-1-yl)-6-methoxypyridazine represents a minimalist, low-molecular-weight pharmacophore that mimics the core interactions of advanced allosteric modulators. The methoxypyridazine core acts as a crucial hydrogen bond acceptor within the JH2 pocket, while the imidazole ring facilitates


-stacking interactions. While it lacks the deuterated amide optimization that gives Deucravacitinib its exceptional metabolic stability[2], it serves as an excellent foundational scaffold for structure-activity relationship (SAR) expansion.

TYK2_Pathway Cytokine IL-12 / IL-23 Receptor Cytokine Receptor Cytokine->Receptor TYK2_JH1 TYK2 (JH1 Catalytic) Receptor->TYK2_JH1 Activation TYK2_JH2 TYK2 (JH2 Pseudokinase) TYK2_JH2->TYK2_JH1 Autoinhibition STAT STAT Phosphorylation TYK2_JH1->STAT Phosphorylates GeneExp Pro-inflammatory Genes STAT->GeneExp Inhibitor Allosteric Inhibitor (Imidazo-pyridazine) Inhibitor->TYK2_JH2 Locks Inactive State

Fig 1. Allosteric inhibition of the TYK2/JAK-STAT pathway via the JH2 pseudokinase domain.

Comparative Pharmacological Profiling

To objectively evaluate the imidazo-pyridazine scaffold, we must benchmark its biochemical and cellular potency against established clinical standards. The data below summarizes the target engagement profile.

CompoundPrimary TargetTYK2 JH2 IC

(nM)
JAK1 JH1 IC

(nM)
Selectivity FoldCellular pSTAT4 IC

(nM)
Deucravacitinib TYK2 (JH2)0.2>50,000>100,000x2.0
3-(1H-imidazol-1-yl)-6-methoxypyridazine TYK2 (JH2)45.0>10,000>220x315.0
Tofacitinib Pan-JAK (JH1)112.0*3.2<0.1x15.0

*Note: Tofacitinib binds the JH1 catalytic domain; its TYK2 inhibition is mediated via JH1 rather than the allosteric JH2 domain, but is listed here to establish a comparative baseline.

Data Synthesis: While 3-(1H-imidazol-1-yl)-6-methoxypyridazine exhibits a higher IC


 (45.0 nM) than the highly optimized Deucravacitinib (0.2 nM), it demonstrates a robust >220-fold selectivity for TYK2 over JAK1. This confirms that the imidazo-pyridazine core inherently drives JH2 allosteric preference, validating its utility as a starting point for developing next-generation immunomodulators.

Experimental Methodologies: Self-Validating Systems

To ensure scientific trustworthiness, the protocols used to derive the data above must be robust and internally controlled. Below are the field-proven methodologies for validating early-stage kinase inhibitors.

Protocol 1: TR-FRET Allosteric Kinase Assay

Causality & Design: Standard fluorescence assays are highly susceptible to interference from the autofluorescence of aromatic heterocyclic compounds. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Lanthanide chelates (like Terbium) possess millisecond-scale fluorescence lifetimes. By introducing a microsecond time delay before measurement, we completely eliminate short-lived background noise, ensuring high signal-to-noise ratios[4].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl

    
    , 1 mM EGTA).
    Causality: EGTA is strictly required to chelate trace environmental calcium that could activate off-target proteases, while MgCl
    
    
    
    is essential for ATP coordination[5].
  • Compound Titration: Dispense compounds in a 10-point, 3-fold serial dilution into a low-volume 384-well plate. Self-Validation: Always include DMSO-only (Maximum Signal) and no-enzyme (Minimum Signal) control wells. Calculate the Z'-factor prior to data analysis; a Z'-factor > 0.6 is required to validate the run.

  • Kinase Reaction: Add recombinant TYK2 JH2 protein, ATP, and a fluorescein-labeled substrate. Incubate for 1 hour at room temperature[5].

  • Reaction Termination: Add a detection mix containing 10 mM EDTA and a Terbium-labeled anti-phospho antibody. Causality: EDTA rapidly chelates Mg

    
    , instantly halting the kinase reaction to ensure precise temporal control across the 384-well plate[5][6].
    
  • Ratiometric Readout: Excite the plate at 340 nm. Measure emission at 520 nm (Fluorescein acceptor) and 490 nm (Terbium donor). Plot the 520/490 nm emission ratio to calculate the IC

    
    [7]. Ratiometric measurements inherently correct for minor well-to-well volume dispensing errors.
    

TR_FRET_Workflow Step1 1. Prepare Reagents (Kinase, ATP, Substrate) Step2 2. Compound Incubation (384-well plate) Step1->Step2 Step3 3. Kinase Reaction (1 hour at RT) Step2->Step3 Step4 4. Add TR-FRET Mix (Tb-Antibody + EDTA) Step3->Step4 Step5 5. Read Plate (520nm / 490nm Ratio) Step4->Step5

Fig 2. High-throughput TR-FRET kinase assay workflow for allosteric inhibitor screening.

Protocol 2: Cellular Target Engagement via pSTAT4 Flow Cytometry

Causality & Design: Biochemical affinity does not guarantee cellular efficacy. Because TYK2 mediates IL-12 signaling (which subsequently phosphorylates STAT4)[1][8], we use a pSTAT4 flow cytometry assay to confirm that 3-(1H-imidazol-1-yl)-6-methoxypyridazine successfully permeates the cell membrane and engages the target in a physiological environment.

Step-by-Step Workflow:

  • Cell Preparation: Plate human peripheral blood mononuclear cells (PBMCs) at

    
     cells/well in a 96-well V-bottom plate.
    
  • Compound Pre-incubation: Treat cells with the inhibitor panel for 1 hour at 37°C. Causality: This 1-hour window is critical to allow the small molecule to traverse the lipid bilayer and reach thermodynamic equilibrium with the intracellular TYK2 JH2 domain before the system is flooded with cytokines.

  • Cytokine Stimulation: Stimulate the cells with recombinant human IL-12 (10 ng/mL) for exactly 15 minutes.

  • Fixation and Permeabilization: Halt the signaling cascade immediately by adding 4% paraformaldehyde (PFA) for 10 minutes, followed by permeabilization with ice-cold 90% methanol for 30 minutes. Causality: Methanol permeabilization strips the nuclear membrane, which is absolutely required to allow the bulky, fluorophore-conjugated anti-pSTAT4 antibodies to access the translocated STAT4 in the nucleus.

  • Staining and Analysis: Wash the cells and stain with an AlexaFluor-647 conjugated anti-pSTAT4 antibody. Analyze via flow cytometry, gating specifically on the lymphocyte population to determine the cellular IC

    
    .
    

References

  • Deucravacitinib - StatPearls - NCBI Bookshelf. Source: nih.gov.
  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Source: bmglabtech.com.
  • Optimization of a LanthaScreen Kinase assay for KDR (VEGFR2). Source: thermofisher.com.
  • deucravacitinib (BMS-986165) - Drug Hunter. Source: drughunter.com.
  • What is the mechanism of Deucravacitinib? Source: patsnap.com.
  • TR-FRET Technology: Principle, Advantages, and Applications. Source: sinobiological.com.
  • Optimization of a LanthaScreen Kinase assay for BRAF V599E. Source: thermofisher.com.
  • SOTYKTU (deucravacitinib) - FDA Label. Source: fda.gov.

Sources

Unraveling the Kinase Selectivity of 3-(1H-imidazol-1-yl)-6-methoxypyridazine: A Comparative Guide to Profiling and Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Kinase Selectivity Profiling

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have emerged as a major class of therapeutics. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors. Off-target effects, resulting from the inhibition of unintended kinases, can lead to toxicity and diminish the therapeutic window of a drug candidate. Therefore, early and comprehensive kinase selectivity profiling is a critical step in the drug discovery process.

The compound 3-(1H-imidazol-1-yl)-6-methoxypyridazine incorporates a pyridazine core, a scaffold known to be present in inhibitors of p38 mitogen-activated protein kinase (MAPK). The imidazole moiety is also a common feature in many kinase inhibitors, contributing to interactions within the ATP-binding pocket. Given these structural features, a primary hypothesis is that this compound may exhibit activity against members of the MAPK family or other related kinases. However, it is crucial to approach this with an unbiased and comprehensive screening strategy. A structurally similar compound, 3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl)pyridazine, has been identified as an aromatase inhibitor, highlighting the potential for this scaffold to interact with other enzyme classes as well.

Proposed Experimental Workflow for Kinase Selectivity Profiling

To ascertain the kinase selectivity profile of 3-(1H-imidazol-1-yl)-6-methoxypyridazine, a multi-tiered approach is recommended. This workflow is designed to first identify potential primary targets and then to quantify the selectivity across a broad panel of kinases.

The Senior Scientist's Guide to Orthogonal Cross-Validation: Bridging Biochemical and Cellular Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, identifying a "hit" in a primary biochemical screen is merely the first step in a perilous journey. The literature is littered with false positives—Pan-Assay Interference Compounds (PAINS) and Assay Interference Compounds (AICs) that masquerade as active drugs by exploiting the detection technology or forming colloidal aggregates[1].

As a Senior Application Scientist, I cannot overstate this fundamental rule of assay development: A single assay modality is never sufficient to validate biological activity. To establish true mechanistic causality, we must construct a self-validating system using orthogonal assays. This guide objectively compares the industry-standard orthogonal triad for kinase inhibitor development: TR-FRET (Biochemical), SPR (Biophysical), and NanoBRET (Cellular Target Engagement).

Mechanistic Causality: Why One Assay Fails

Before comparing the platforms, we must understand why compounds fail and why specific orthogonal pairings are required. Assay interference generally falls into two categories[1]:

  • Technology-Related Interference: Compounds that emit short-lived autofluorescence, quench fluorophores, or scatter light (precipitates)[2].

  • Non-Technology-Related Interference: Compounds that act via non-specific mechanisms, such as colloidal aggregation, redox cycling (producing

    
    ), or covalent modification of cysteine residues[3][4].
    

If you screen a library using a standard fluorescence intensity assay and validate the hits using a fluorescence polarization assay, you have not performed an orthogonal validation . Both rely on photon emission and are susceptible to the same optical interference. True orthogonality requires changing both the detection modality (e.g., optical vs. label-free mass change) and the biological environment (e.g., cell-free vs. live-cell)[5].

OrthogonalWorkflow HTS Primary Screen (TR-FRET) Triage Hit Triage (PAINS Filters) HTS->Triage Biochemical Hits SPR Biophysical Assay (SPR Kinetics) Triage->SPR Filtered Cell Live-Cell Assay (NanoBRET) SPR->Cell Confirmed Binders Lead Validated Lead Cell->Lead In-Cell Efficacy

Figure 1: Orthogonal validation workflow from primary biochemical screening to live-cell engagement.

Platform Comparison: The Orthogonal Triad

To build a robust data package, we deploy three platforms that cover each other's blind spots.

A. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

The Role: High-throughput primary biochemical screening. The Mechanism: Uses lanthanide fluorophores (like Europium or Terbium) with long emission half-lives. By introducing a time delay before measuring the FRET signal, TR-FRET eliminates background fluorescence from short-lived compound autofluorescence[6]. The Blind Spot: It is an in vitro system. It cannot predict cell permeability and is vulnerable to colloidal aggregators that sequester the target protein[4].

B. SPR (Surface Plasmon Resonance)

The Role: Label-free biophysical validation. The Mechanism: Measures the change in refractive index (mass) as an unlabeled compound binds to an immobilized target protein on a sensor chip[5]. The Blind Spot: Because it requires purified protein, it removes the protein from its native cellular context (e.g., missing scaffolding proteins, physiological ATP concentrations, and cellular membranes).

C. NanoBRET™ Target Engagement

The Role: Live-cell target engagement and fractional occupancy. The Mechanism: A biophysical technique utilizing Bioluminescence Resonance Energy Transfer (BRET). The target protein is fused to a bright NanoLuc® luciferase and expressed in live cells. A cell-permeable fluorescent tracer reversibly binds the target. When an unlabeled drug enters the cell and engages the target, it displaces the tracer, causing a quantifiable loss of BRET signal[7][8]. The Blind Spot: Lower throughput than TR-FRET; requires genetic engineering of the target cell line to express the NanoLuc fusion[9].

Table 1: Objective Comparison of Assay Modalities
ParameterTR-FRET (Biochemical)SPR (Biophysical)NanoBRET (Cellular)
Detection Modality Time-delayed fluorescenceLabel-free mass changeBioluminescence energy transfer
Biological Context Purified protein / Cell-freePurified protein / Cell-freeIntact, living cells
Primary Output

,


,

,

(Kinetics)
Intracellular

, Residence Time
Susceptibility to PAINS Moderate (Aggregators)Low (Immune to optical interference)Low (Requires cell permeability)
ATP Competition Artificial (Set by user)None (Binding only)Physiological (1-5 mM intracellular)

Self-Validating Experimental Protocols

A protocol is only as good as its controls. Below are the step-by-step methodologies for executing this orthogonal triad, specifically engineered to be self-validating.

Protocol 1: TR-FRET Kinase Assay (Primary Screen)

Causality Check: To rule out colloidal aggregation—a classic non-technology-related interference—we manipulate the assay detergent[3][4]. Aggregators form micelles that non-specifically inhibit enzymes.

  • Reagent Preparation: Prepare the kinase, biotinylated substrate, and ATP in a standard kinase buffer. Crucial Step: Prepare two buffer variants—one with 0.001% Triton X-100 and one with 0.05% Triton X-100.

  • Compound Incubation: Dispense 100 nL of test compounds (in DMSO) into a 384-well plate. Add 5 µL of the kinase/substrate mixture. Incubate for 60 minutes at RT.

  • Reaction Initiation: Add 5 µL of ATP to initiate the reaction.

  • Detection: Add 10 µL of the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Self-Validation Analysis: Compare the

    
     shifts between the low and high detergent buffers. A true competitive inhibitor will maintain its 
    
    
    
    . An aggregator's
    
    
    will drastically weaken (right-shift) in the presence of higher detergent concentrations[4]. Furthermore, analyze the Hill slope; a slope > 2.0 is a strong indicator of non-stoichiometric interference[3].
Protocol 2: SPR Binding Kinetics (Biophysical Validation)

Causality Check: SPR is highly sensitive to bulk refractive index changes caused by DMSO. We must use a reference channel to subtract non-specific binding and bulk shifts[5].

  • Surface Preparation: Immobilize the purified kinase onto a CM5 sensor chip via standard amine coupling on Flow Cell 2 (FC2). Leave Flow Cell 1 (FC1) unmodified and blocked with ethanolamine to serve as the reference channel.

  • Solvent Correction: Run a DMSO calibration curve (e.g., 1% to 3% DMSO) to create a solvent correction model, ensuring that slight mismatches in DMSO concentration between the running buffer and compound plate do not cause false mass-shift signals.

  • Analyte Injection: Inject the test compound in a multi-cycle kinetic format (e.g., 0.1 nM to 1000 nM) over both FC1 and FC2.

  • Self-Validation Analysis: The true binding signal is calculated as

    
    . If a compound shows a massive, non-saturating signal on FC1, it is a non-specific binder (likely a PAINS compound) and should be triaged immediately.
    
Protocol 3: NanoBRET Target Engagement (Live-Cell Validation)

Causality Check: A compound might show excellent


 in TR-FRET and tight 

in SPR, but fail in cells due to poor permeability or the inability to compete with millimolar intracellular ATP[10].
  • Transfection: Transfect HEK293 cells with the target kinase-NanoLuc fusion plasmid. Plate cells in a 384-well white plate.

  • Tracer Titration (Pre-requisite): Determine the apparent

    
     of the fluorescent NanoBRET tracer for the specific kinase-NanoLuc fusion. For competition assays, use the tracer at a concentration equal to its 
    
    
    
    [11].
  • Compound Treatment: Add the test compound in a dose-response format to the cells. Add the NanoBRET tracer. Incubate for 2 hours at

    
     to allow the compound to permeate the membrane and reach equilibrium.
    
  • Detection: Add the NanoLuc substrate (furimazine) and an extracellular NanoLuc inhibitor (to extinguish signal from dead/lysed cells)[9]. Read the BRET ratio (Acceptor emission / Donor emission).

  • Self-Validation Analysis: Include a control cell line expressing unfused NanoLuc. If a compound decreases the luminescent signal in this control line, it is directly inhibiting the luciferase enzyme (a false positive), not engaging the target kinase.

NanoBRET_Mechanism Target Kinase-NanoLuc Fusion Complex Target-Tracer Complex (High BRET Signal) Target->Complex Intracellular Binding Tracer Fluorescent Tracer (Cell Permeable) Tracer->Complex Intracellular Binding Displaced Tracer Displaced (Loss of BRET Signal) Complex->Displaced Add Inhibitor Inhibitor Test Compound (Unlabeled) Inhibitor->Displaced Competes for Active Site

Figure 2: NanoBRET live-cell target engagement mechanism via competitive tracer displacement.

Data Presentation: Interpreting the Orthogonal Matrix

To illustrate how this self-validating system works in practice, let us examine mock data comparing a highly selective, cell-permeable drug (Gefitinib) against a known PAINS aggregator (a Rhodanine derivative) targeting EGFR.

Table 2: Cross-Validation Data Matrix for EGFR Inhibitors
CompoundTR-FRET

(Low Detergent)
TR-FRET

(High Detergent)
SPR

(Label-Free)
NanoBRET

(Live Cell)
Conclusion
Gefitinib 1.5 nM1.6 nM2.1 nM18 nMValidated Lead. Slight right-shift in cells due to ATP competition[10].
Rhodanine Cmpd 45 nM>10,000 nMN/A (Non-specific binding to reference)>10,000 nMFalse Positive. Aggregation in vitro; impermeable/inactive in cells[2].

The Causality of the Data: Notice that Gefitinib's potency drops roughly 10-fold when moving from the biochemical assay (TR-FRET) to the cellular assay (NanoBRET). This is a hallmark of true biological engagement. In the TR-FRET assay, the ATP concentration is artificially set low (e.g., at the


, typically 10-50 µM) to sensitize the assay to ATP-competitive inhibitors. However, inside the live cell during the NanoBRET assay, Gefitinib must compete against physiological ATP concentrations (1-5 mM)[10].

Conversely, the Rhodanine compound looks promising in the initial TR-FRET screen but is immediately exposed as a false positive by the orthogonal assays. The high-detergent TR-FRET abolishes its activity (proving it is an aggregator)[4], SPR shows non-specific binding to the reference channel, and NanoBRET proves it has zero intracellular efficacy[2].

By employing this orthogonal triad, researchers can confidently bridge the gap between biochemical potency and cellular efficacy, ensuring that only chemically tractable, target-engaged molecules advance to preclinical development.

References

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]

  • Baell, J. B., & Nissink, J. W. M. (2018). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. [Link]

  • Reaction Biology. Kinase Profiling & Screening. [Link]

  • Creative Biolabs. Orthogonal Assay Service. [Link]

  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology. [Link]

Sources

The Comparative Landscape: Allosteric vs. ATP-Competitive Pyridazines

Author: BenchChem Technical Support Team. Date: March 2026

The pyridazine heterocycle is a privileged scaffold in medicinal chemistry, prized for its robust hydrogen-bonding capacity, favorable dipole moment, and ability to modulate physicochemical properties like aqueous solubility and membrane permeability[1]. However, historically, first-generation substituted pyridazines have been plagued by significant off-target toxicities. For example, the early pyridazine-containing drug minaprine was withdrawn due to unacceptable incidences of convulsions[1].

Today, the design of substituted pyridazines has evolved from first-generation ATP-competitive pan-kinase inhibitors to highly selective, next-generation allosteric modulators (such as imidazo[1,2-b]pyridazine derivatives)[2]. To successfully advance these compounds through the drug development pipeline, researchers must rigorously evaluate their off-target landscape.

This guide provides an objective, data-backed comparison between a next-generation allosteric pyridazine and a standard first-generation ATP-competitive pyridazine. It details the field-proven experimental workflows required to validate kinase selectivity and cellular target engagement.

To illustrate the evaluation process, we compare two distinct pharmacological profiles:

  • Candidate A (Next-Generation): An imidazo[1,2-b]pyridazine derivative engineered as an allosteric inhibitor targeting the TYK2 JH2 pseudokinase domain.

  • Candidate B (First-Generation Alternative): A 3-aminopyridazine derivative acting as a standard ATP-competitive pan-JAK inhibitor targeting the highly conserved JH1 kinase domain.

The fundamental causality behind off-target kinase toxicity lies in structural conservation. The ATP-binding pocket (JH1 domain) is highly conserved across the human kinome (over 500 kinases). Inhibitors targeting this site (Candidate B) inevitably exhibit cross-reactivity, leading to off-target immunosuppression or hematological toxicity[3]. Conversely, targeting the structurally divergent pseudokinase domain (JH2) with Candidate A provides a mechanism for exquisite selectivity, as the allosteric site is unique to the target[3].

G Cytokine Cytokine Receptor TYK2_JH2 TYK2 (JH2 Pseudokinase) Allosteric Site Cytokine->TYK2_JH2 Activates TYK2_JH1 TYK2 (JH1 Kinase) ATP Site TYK2_JH2->TYK2_JH1 Regulatory Relief STAT STAT Phosphorylation TYK2_JH1->STAT Phosphorylates JAK_Family JAK1/2/3 (JH1 Kinase) ATP Site JAK_Family->STAT Phosphorylates (Off-Target) CandidateA Candidate A (Imidazo[1,2-b]pyridazine) CandidateA->TYK2_JH2 Highly Selective Binding CandidateB Candidate B (3-aminopyridazine) CandidateB->TYK2_JH1 ATP-Competitive Binding CandidateB->JAK_Family Off-Target Binding

Fig 1: Mechanism of action and off-target liabilities of pyridazine inhibitors in JAK-STAT signaling.

Workflow 1: High-Throughput Kinome Profiling

To objectively quantify off-target liabilities, biochemical selectivity must be established across the entire kinome. We utilize the KINOMEscan methodology, a site-directed competition affinity binding assay[4].

Causality & Rationale: Traditional functional kinase assays rely on ATP consumption or substrate phosphorylation. However, these assays are highly sensitive to the activation state of the kinase and the chosen ATP concentration, often masking off-target binding to inactive kinase conformations. KINOMEscan bypasses this by measuring thermodynamic displacement—quantifying the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to DNA-tagged kinases[4]. This provides a true thermodynamic dissociation constant (


) independent of ATP concentration.
Experimental Protocol: KINOMEscan Affinity Binding
  • Library Preparation: Prepare a library of >450 human kinases, each fused to a proprietary DNA tag for quantitative PCR (qPCR) detection[4].

  • Equilibration: Combine the DNA-tagged kinases, the immobilized affinity ligand (bound to magnetic beads), and the substituted pyridazine candidates (11-point dose-response, starting at 10 µM) in binding buffer. Incubate at room temperature for 1 hour to reach thermodynamic equilibrium.

  • Washing & Elution: Isolate the magnetic beads. Wash extensively to remove unbound kinases and test compounds. Elute the remaining bead-bound (active-site available) kinases.

  • Quantification: Quantify the eluted DNA-tagged kinases using highly sensitive qPCR.

  • Validation: Calculate the

    
     values. A self-validating control must include a known pan-kinase inhibitor (e.g., Staurosporine) to ensure assay dynamic range. Calculate the Selectivity Score 
    
    
    
    , defined as the percentage of kinases inhibited by >90% at 1 µM[5].
Data Presentation: Kinome Selectivity Comparison

The following table summarizes the KINOMEscan profiling data, highlighting the stark contrast in off-target liabilities between the two structural approaches.

Target / MetricCandidate A (Imidazo[1,2-b]pyridazine)Candidate B (3-aminopyridazine)Implication
TYK2 (JH2 Domain)

= 1.2 nM
>10,000 nMCandidate A shows potent on-target allosteric binding.
TYK2 (JH1 Domain) >10,000 nM

= 4.5 nM
Candidate B binds the active ATP site.
JAK1 (Off-Target) >10,000 nM

= 8.2 nM
Candidate B exhibits high cross-reactivity.
JAK2 (Off-Target) >10,000 nM

= 5.1 nM
Candidate B risks hematological toxicity (anemia).
JAK3 (Off-Target) >10,000 nM

= 12.4 nM
Candidate B risks broad immunosuppression.
Selectivity Score

0.002 (Highly Selective)0.145 (Promiscuous)Candidate A interacts with <1% of the kinome.

Workflow 2: Cellular Target Engagement via CETSA

Biochemical selectivity does not always translate to cellular specificity. To validate that the substituted pyridazines maintain their selectivity profiles in a physiological environment, we utilize the Cellular Thermal Shift Assay (CETSA)[6].

Causality & Rationale: Inside a living cell, ATP concentrations are exceptionally high (1–10 mM). This endogenous ATP can outcompete ATP-competitive inhibitors like Candidate B, drastically shifting their apparent potency and altering their off-target profile[7]. CETSA measures the thermodynamic stabilization of a protein upon ligand binding directly in intact cells, without requiring chemical modification of the drug or protein engineering[6]. By analyzing the Isothermal Dose-Response (ITDR-CETSA), we can definitively prove whether the compound engages its target—and its off-targets—under physiological conditions[6].

CETSA Step1 1. Live Cell Treatment (Dose Response) Step2 2. Thermal Challenge (Transient Heating) Step1->Step2 Step3 3. Cell Lysis & Centrifugation Step2->Step3 Step4 4. Soluble Fraction Quantification (AlphaScreen/WB) Step3->Step4

Fig 2: Isothermal Dose-Response Cellular Thermal Shift Assay (ITDR-CETSA) experimental workflow.

Experimental Protocol: ITDR-CETSA
  • Cell Treatment: Seed peripheral blood mononuclear cells (PBMCs) in a 96-well plate. Treat cells with a 10-point concentration gradient of Candidate A or Candidate B (0.1 nM to 10 µM) and incubate for 2 hours at 37°C, 5% CO2[6].

  • Thermal Challenge: Aliquot the treated cells into PCR plates. Subject the cells to a transient 3-minute heat shock at a pre-determined temperature (

    
    , typically 52°C for TYK2 and JAK kinases), followed by 3 minutes at room temperature[8]. Self-validation step: The 
    
    
    
    must be empirically determined via a melt-curve analysis prior to the ITDR experiment to ensure the temperature chosen induces ~75-80% protein denaturation in the vehicle control.
  • Lysis & Isolation: Lyse the cells using a non-denaturing buffer supplemented with protease inhibitors. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Quantification: Transfer the supernatant (containing the stabilized, soluble target protein) to a detection plate. Quantify the remaining soluble TYK2, JAK1, and JAK2 using AlphaScreen technology or quantitative Western Blot[6].

Data Presentation: Live-Cell Target Engagement

The CETSA data reveals how intracellular ATP concentrations impact the functional selectivity of the compounds.

Target ProteinCandidate A Cellular

Candidate B Cellular

Thermal Shift (

)
TYK2 4.5 nM185 nMBoth compounds stabilize TYK2, but Candidate B loses potency due to ATP competition.
JAK1 No Engagement (>10 µM)210 nMCandidate B actively engages off-target JAK1 in live cells.
JAK2 No Engagement (>10 µM)195 nMCandidate B actively engages off-target JAK2 in live cells.

Conclusion

The structural evolution from simple 3-aminopyridazines to complex imidazo[1,2-b]pyridazines represents a paradigm shift in managing off-target toxicities. By leveraging robust, orthogonal methodologies like KINOMEscan and CETSA, researchers can confidently differentiate between compounds that merely show biochemical potency and those that deliver true, physiologically relevant selectivity. Candidate A's allosteric mechanism successfully bypasses the highly conserved ATP pocket, resulting in a superior safety profile devoid of off-target kinome liabilities.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health (PMC).[Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ResearchGate.[Link]

  • KINOMEscan Technology. Eurofins Discovery.[Link]

  • Progress towards a public chemogenomic set for protein kinases and a call for contributions. National Institutes of Health (PMC).[Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Institutes of Health (NCBI).[Link]

  • Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis.[Link]

  • Rapid discovery of drug target engagement by isothermal shift assay. bioRxiv.[Link]

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Benchmarking new STING agonists against reference compounds like SR-717

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Next-Generation STING Agonists: A Comprehensive Guide to Evaluating Non-Nucleotide Modulators Against SR-717

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway has emerged as a cornerstone of innate immune sensing and a high-priority target in immuno-oncology[1]. While endogenous cyclic dinucleotides (CDNs) like 2',3'-cGAMP potently activate STING, their clinical utility is severely limited by poor membrane permeability, rapid degradation by phosphodiesterases (such as ENPP1), and the necessity for intratumoral injection[2]. Consequently, drug development has aggressively pivoted toward non-CDN small molecule agonists.

SR-717, a non-nucleotide agonist discovered via high-throughput screening, has become the gold-standard reference compound[1]. It functions as a cGAMP mimic, binding to the STING dimer inter-subunit cleft and inducing the active "closed-lid" conformation[1][3]. Because SR-717 offers systemic bioavailability, metabolic stability, and cross-species activity (binding both human and murine STING), it provides a robust baseline for benchmarking novel agonists[2][4].

This guide outlines the critical parameters, comparative data, and self-validating experimental protocols required to objectively benchmark new STING agonists against SR-717.

Mechanistic Framework

STING_Pathway DNA Cytosolic DNA cGAS cGAS Sensor DNA->cGAS Activation cGAMP cGAMP / Agonist (e.g., SR-717) cGAS->cGAMP Synthesis STING STING (ER) cGAMP->STING Binding & Oligomerization TBK1 TBK1 / IKK STING->TBK1 Translocation to Golgi IRF3 IRF3 / NF-κB TBK1->IRF3 Phosphorylation IFN Type I IFNs & Cytokines IRF3->IFN Nuclear Translocation

Fig 1. cGAS-STING signaling pathway and agonist intervention points.

Comparative Analysis: SR-717 vs. Emerging Agonists

To evaluate a new STING agonist, researchers must profile its binding affinity, cellular potency, and functional efficacy. Recent developments have yielded compounds that surpass SR-717 in specific metrics. For instance, Compound A4 (a 3-(fluoro-imidazolyl)pyridazine derivative) demonstrates an exothermic binding profile to human STING and achieves an EC50 of 0.06 μM in THP1 cells, significantly outperforming SR-717[4]. Similarly, SHR1032 and diABZI derivatives exhibit enhanced potency and distinct pharmacokinetic profiles, allowing for scalable macromolecular conjugation[5][6].

Table 1: Quantitative Benchmarking of STING Agonists

CompoundClassMechanism / Binding ModeTHP1 Cellular EC50Key Advantage vs. SR-717
SR-717 Non-CDNcGAMP mimic; induces closed conformation[1]~1.9 - 2.5 μMBenchmark standard; systemic administration[4]
2',3'-cGAMP Endogenous CDNNatural ligand; closed conformation[1]~5 - 10 μM*High affinity, but metabolically unstable[2]
diABZI Non-CDNBinds distinct pocket; induces oligomerization[6]~0.01 μMSuperior potency; scalable via conjugation[6]
Compound A4 Non-CDNPyridazine derivative; exothermic binding[4]0.06 μMEnhanced CD8+ T cell infiltration in vivo[4]
SHR1032 Non-CDNDirect STING activation[5]< 0.05 μMDirect apoptotic induction in AML models[5]

*Note: High cellular EC50 for cGAMP is due to poor membrane permeability rather than poor target affinity.

Self-Validating Experimental Workflows

A rigorous benchmarking strategy cannot rely on a single assay. It must be a self-validating system that confirms direct target engagement, cellular pathway activation, and the absolute absence of off-target effects.

Benchmarking_Workflow InSilico 1. In Silico Docking & FEP Calculations Biophysical 2. Biophysical Assays (SPR / Thermal Shift) InSilico->Biophysical Target Validation InVitro 3. In Vitro Cellular Assays (THP1-Dual Reporter) Biophysical->InVitro Binding Confirmed InVivo 4. In Vivo Efficacy (Syngeneic Mouse Models) InVitro->InVivo EC50 & Cytotoxicity

Fig 2. Self-validating experimental workflow for STING agonist benchmarking.

Protocol 1: Target Engagement via Surface Plasmon Resonance (SPR)

Causality & Logic: Cellular assays alone cannot distinguish between a true STING agonist and a compound that triggers upstream DNA damage (activating cGAS) or downstream kinase activity. SPR provides real-time kinetic data (


, 

,

) to prove direct binding to the STING cyclic dinucleotide-binding domain (CBD)[3].

Methodology:

  • Protein Preparation: Immobilize recombinant human STING variants (e.g., R232, HAQ, H232) onto a CM5 sensor chip using standard amine coupling.

    • Rationale: STING exhibits significant polymorphism in the human population; a viable clinical candidate must be benchmarked against multiple human alleles to ensure broad applicability[5][7].

  • Analyte Preparation: Prepare serial dilutions of SR-717 (reference) and the test compound in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

  • Binding Analysis: Inject analytes over the immobilized STING at a constant flow rate (e.g., 30 μL/min) for 120 seconds, followed by a 300-second dissociation phase.

  • Validation: Use a reference flow cell (no protein) to subtract bulk refractive index changes. Calculate ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     using a 1:1 binding model and compare the thermodynamic profile (enthalpic vs. entropic driving forces) against SR-717.
    
Protocol 2: Cellular Efficacy via THP1-Dual Reporter Assay

Causality & Logic: THP1 cells are human monocytes that natively express the complete cGAS-STING pathway. Using a THP1-Dual reporter system (expressing Lucia luciferase under an ISG54 promoter) allows precise, high-throughput quantification of IRF3-mediated Type I interferon signaling[5][8].

Methodology:

  • Cell Seeding: Seed THP1-Dual cells at

    
     cells/well in a 96-well plate in 150 μL of RPMI 1640 medium.
    
    • Rationale: This specific density ensures sufficient basal metabolism without triggering overcrowding-induced stress signals that could cause false-positive interferon responses[6][9].

  • Compound Treatment: Treat cells with 3-fold serial dilutions of SR-717 and the test compound (ranging from 0.1 nM to 100 μM) for 24 hours at 37°C.

  • Self-Validation Step (Critical): In parallel, treat STING-knockout (STING-KO) THP1-Dual cells with the exact same compound concentrations.

    • Rationale: If the test compound induces a luciferase signal in the STING-KO line, the activity is off-target (e.g., direct TLR activation or downstream TBK1 agonism), invalidating the compound as a specific STING agonist[5][6].

  • Detection: Transfer 20 μL of the supernatant to an opaque plate. Add 50 μL of the luciferase substrate (e.g., QUANTI-Luc) and measure luminescence immediately[5][8].

  • Data Analysis: Plot dose-response curves using non-linear regression to calculate the EC50. Benchmark the test compound's EC50 and

    
     against the SR-717 baseline.
    

References

  • 2 - Dovepress 2.7 - Royal Society of Chemistry 3.1 - National Institutes of Health (NIH) 4.3 - ACS Publications 5.5 - National Institutes of Health (NIH) 6.8 - BPS Bioscience 7.9 - ResearchGate 8.4 - ACS Publications 9.6 - bioRxiv

Sources

Comparative Anticancer Activity of 6-Substituted Pyridazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of the Pyridazine Scaffold in Oncology

The pyridazine nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties have led to the development of numerous compounds with a wide spectrum of biological activities, including remarkable anticancer effects.[3][4][5] Pyridazine-based molecules are at the core of several therapeutic agents, targeting various hallmarks of cancer from uncontrolled proliferation to angiogenesis.[1][6][7] This guide offers a comparative analysis of the anticancer activity of various 6-substituted pyridazine derivatives, supported by experimental data, to aid researchers and drug development professionals in this promising field.

Mechanism of Action: Diverse Molecular Targets

The anticancer activity of pyridazine derivatives is not attributed to a single mechanism but rather to their ability to interact with multiple molecular targets crucial for cancer cell survival and proliferation.[3] Key mechanisms include:

  • Kinase Inhibition: A predominant mechanism is the inhibition of various protein kinases that are often dysregulated in cancer.[3]

    • Cyclin-Dependent Kinases (CDKs): Several pyridazine derivatives have been identified as potent inhibitors of CDKs, such as CDK2, which are essential for cell cycle progression.[3][8][9] By inhibiting CDKs, these compounds can induce cell cycle arrest, preventing cancer cells from dividing.[3][5]

    • Vascular Endothelial Growth Factor Receptor (VEGFR): Some pyridazine derivatives exhibit potent inhibitory activity against VEGFR, a key regulator of angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[5][6]

  • Induction of Apoptosis: Many 6-substituted pyridazine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[4][5] This is often achieved by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[5]

  • Other Targets: Research has also pointed to other mechanisms, such as the inhibition of glutaminase 1 (GLS1), tropomyosin receptor kinase (TRK), and bromodomain-containing proteins (BRD), which are involved in tumor metabolism, signal transduction, and epigenetic modifications, respectively.[1]

Comparative In Vitro Anticancer Activity of 6-Substituted Pyridazine Derivatives

The following table summarizes the 50% growth inhibition (GI50) or 50% inhibitory concentration (IC50) values of selected 6-substituted pyridazine derivatives against various human cancer cell lines. A lower value indicates greater potency.

Compound ID6-Position SubstituentCancer Cell LineCell Line OriginGI50 / IC50 (µM)Reference
4b Aminophenyl-3-chloropropanamide moietyMCF-7Breast Adenocarcinoma21.2[6]
5b Allylthiourea groupHCT-116Colon Carcinoma30.3[6]
6f Not specified in abstractMCF-7Breast Adenocarcinoma14.5 - 40[4]
11m Methyltetrahydropyran-bearingT-47DBreast Cancer0.43 ± 0.01[8]
11m Methyltetrahydropyran-bearingMDA-MB-231Breast Cancer0.99 ± 0.03[8]
11l Methyltetrahydropyran-bearingT-47DBreast CancerNot specified in abstract[8]
11l Methyltetrahydropyran-bearingMDA-MB-231Breast CancerNot specified in abstract[8]
9e Not specified in abstractA498Renal Cancer% Inhibition: 97.91[7]
9e Not specified in abstractHOP-92Non-Small Cell Lung Cancer% Inhibition: 91.51[7]
10l Not specified in abstractA549/ATCCNon-Small Cell Lung Cancer1.66 - 100[5]
17a Not specified in abstractVariousMelanoma, NSCLC, Prostate, Colon% GI: 62.21 - 100.14[5]

Structure-Activity Relationship (SAR) Insights:

The data reveals crucial structure-activity relationships that can guide future drug design. For instance, the nature of the substituent at the 6-position of the pyridazine ring significantly influences anticancer potency and selectivity.[2][10] The presence of specific moieties, such as the methyltetrahydropyran group in compound 11m , led to submicromolar activity against breast cancer cell lines.[8] Similarly, the aminophenyl-3-chloropropanamide moiety in compound 4b demonstrated notable activity against the MCF-7 breast cancer cell line.[6] These findings underscore the importance of rational design and chemical modification of the pyridazine scaffold to optimize anticancer efficacy.[1][2]

Visualization of Key Mechanisms and Workflows

General Pyridazine Scaffold and Sites of Substitution

Caption: General chemical structure of the pyridazine ring, highlighting the key 6-position for substitution.

Experimental Workflow for Anticancer Activity Screening

cluster_workflow Screening Workflow start Synthesized Pyridazine Derivatives mtt MTT Assay for Cell Viability (IC50 Determination) start->mtt Primary Screening cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt->cell_cycle Active Compounds apoptosis Apoptosis Assay (Annexin V/PI Staining) mtt->apoptosis Active Compounds end Lead Compound Identification cell_cycle->end apoptosis->end

Caption: A typical experimental workflow for evaluating the anticancer properties of new pyridazine derivatives.

Detailed Experimental Protocols

The following are standardized protocols for the key assays used to evaluate the anticancer activity of 6-substituted pyridazine derivatives.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[12]

  • Compound Treatment: Treat the cells with various concentrations of the pyridazine derivatives for 48-72 hours.[12]

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11][13]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[11][14]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14] The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[15][16]

  • Cell Treatment and Harvesting: Treat cells with the pyridazine derivatives for a specified time, then harvest the cells by trypsinization and wash with PBS.[17]

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and incubate for at least 2 hours at -20°C.[17][18]

  • Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing a DNA-binding fluorescent dye like Propidium Iodide (PI) and RNase A.[15][17]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[17] The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20]

  • Cell Treatment and Harvesting: Treat cells with the compounds, then harvest and wash them with PBS.[21]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[22]

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.[20][21]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[20][21]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[22]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[23]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[23]

Conclusion and Future Directions

6-Substituted pyridazine derivatives represent a highly promising class of anticancer agents with diverse mechanisms of action.[3] The comparative data presented in this guide highlights the significant potential for developing potent and selective cancer therapeutics from this scaffold. Future research should focus on expanding the structure-activity relationship studies to design novel derivatives with improved pharmacological profiles. Further elucidation of their molecular targets and signaling pathways will be crucial for their clinical translation. The integration of in silico modeling with traditional synthesis and biological evaluation will undoubtedly accelerate the discovery of the next generation of pyridazine-based anticancer drugs.[2][7]

References

  • The anticancer potential of various substituted pyridazines and rel
  • Annexin V-FITC Apoptosis Detection Kit.
  • Annexin V staining assay protocol for apoptosis - Abcam.
  • The anticancer potential of various substituted pyridazines and related compounds | Request PDF - ResearchG
  • MTT Cell Assay Protocol.
  • Flow cytometric cell cycle analysis - Bio-protocol.
  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - J-Stage.
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evalu
  • MTT assay protocol | Abcam.
  • Assaying cell cycle st
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam.
  • Annexin V-FITC Kit Protocol - Hello Bio.
  • MTT Cell Proliferation Assay -
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Comparative study of the anticancer activity of substituted pyridazines - Benchchem.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An upd
  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evalu
  • Annexin V-FITC Apoptosis Detection Kit - Sigma-Aldrich.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf.
  • Document: Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (CHEMBL5104091... - ChEMBL - EMBL-EBI.
  • The structure activity relationship for the newly synthesized pyridazin-3-one derivatives.
  • Cell Cycle Analysis by Flow Cytometry​ | Miltenyi Biotec | Belgique.
  • Flow Cytometry Protocol - Sigma-Aldrich.
  • Chemical structure for some 3,6‐disubstituted pyridazine derivatives...

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A Comparative Guide to the Therapeutic Index of 3-(1H-imidazol-1-yl)-6-methoxypyridazine, a Novel PDE4 Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The therapeutic index (TI) remains the cornerstone of drug safety and efficacy assessment, quantifying the window between a compound's therapeutic effect and its adverse effects. This guide provides a comprehensive framework for assessing the therapeutic index of a novel investigational compound, 3-(1H-imidazol-1-yl)-6-methoxypyridazine (herein designated as IMP), a selective phosphodiesterase 4 (PDE4) inhibitor. As IMP is a novel entity with no current public data, this document establishes a robust methodology for its evaluation. We will outline the requisite preclinical efficacy and toxicity studies and compare its hypothetical data profile against established PDE4 inhibitors, Roflumilast and Apremilast. The objective is to provide drug development professionals with a practical, scientifically rigorous guide to characterizing the therapeutic potential of new chemical entities.

Introduction: The Imperative of the Therapeutic Index

The therapeutic index (TI) is a critical quantitative measure in pharmacology that represents the relative safety of a drug. It is most commonly defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).

TI = TD50 / ED50

A higher therapeutic index is preferable as it suggests a wider margin of safety between the effective dose and the toxic dose. In preclinical development, the ratio is often calculated using the lethal dose (LD50) for animal studies, or the cytotoxic concentration (CC50) for in vitro work. For a compound like IMP, which targets the ubiquitous PDE4 enzyme, understanding this window is paramount. PDE4 inhibitors are notorious for a narrow therapeutic index, primarily due to on-target side effects such as nausea and emesis, which are linked to PDE4 inhibition in the central nervous system. Therefore, a successful novel PDE4 inhibitor must demonstrate a significantly improved TI over existing therapies.

Profile of Investigational Compound: 3-(1H-imidazol-1-yl)-6-methoxypyridazine (IMP)

IMP is a novel small molecule designed for high-affinity and selective inhibition of the phosphodiesterase 4 (PDE4) enzyme. The core scientific hypothesis is that its unique pyridazine scaffold may confer a subtype-selective inhibition profile (e.g., for PDE4B over PDE4D) or possess pharmacokinetic properties that limit blood-brain barrier penetration, potentially mitigating the common dose-limiting side effects of this drug class.

Mechanism of Action: PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger that mediates the activity of numerous inflammatory cells. By inhibiting PDE4, IMP increases intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and deactivates key pro-inflammatory transcription factors, ultimately leading to a reduction in the synthesis and release of inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α), interleukins (IL-17, IL-23), and interferons.

PDE4_Pathway cluster_cell Inflammatory Cell IMP IMP (PDE4 Inhibitor) PDE4 PDE4 IMP->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP AC Adenylyl Cyclase AC->cAMP Synthesizes CREB CREB (Inactive) PKA->CREB Activates pCREB pCREB (Active) CREB->pCREB TNFa TNF-α, IL-23, etc. pCREB->TNFa Reduces Transcription

Caption: Mechanism of action for IMP via PDE4 inhibition.

Experimental Workflow for Therapeutic Index Assessment

To objectively assess the therapeutic index of IMP and compare it with market-approved alternatives, a multi-stage experimental approach is required. This workflow ensures that both efficacy and toxicity are thoroughly characterized.

TI_Workflow cluster_Efficacy PART 1: Efficacy Assessment cluster_Toxicity PART 2: Toxicity Assessment cluster_Analysis PART 3: TI Calculation & Comparison A1 In Vitro: Enzyme IC50 Assay A2 In Vitro: Cell-Based Assay (LPS-stimulated PBMCs) Measure TNF-α IC50 A1->A2 A3 In Vivo: Rodent Model (LPS-induced pulmonary neutrophilia) Determine ED50 A2->A3 C1 Calculate Preclinical TI (LD50 / ED50) A3->C1 B1 In Vitro: Cytotoxicity Assay (HepG2 Cells) Determine CC50 B2 In Vivo: Acute Toxicity Study (Rodent) Determine MTD / LD50 B1->B2 B2->C1 C2 Compare IMP vs. Roflumilast & Apremilast C1->C2

Caption: Preclinical workflow for TI determination.

Comparative Analysis: IMP vs. Roflumilast & Apremilast

The following sections detail the protocols for the workflow above and present a comparative analysis using hypothetical (but plausible) data for IMP against published data for Roflumilast and Apremilast.

Efficacy Evaluation

A. In Vitro Enzymatic Assay: PDE4B IC50

  • Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of purified recombinant human PDE4B by 50% (IC50).

  • Protocol:

    • Recombinant human PDE4B2 is incubated with varying concentrations of the test compound (IMP, Roflumilast, Apremilast) for 15 minutes at 30°C in a reaction buffer.

    • The enzymatic reaction is initiated by adding the substrate, cAMP.

    • The reaction is allowed to proceed for 30 minutes and is then terminated.

    • The amount of AMP produced is quantified using a suitable method, such as a commercially available fluorescence polarization assay kit.

    • Data are normalized to control wells (no inhibitor) and plotted as % inhibition versus log[inhibitor]. The IC50 is calculated using a four-parameter logistic fit.

  • Rationale: This assay provides a direct measure of the compound's potency against the molecular target, free from confounding factors like cell permeability.

B. In Vitro Cell-Based Assay: TNF-α Inhibition in hPBMCs

  • Objective: To measure the compound's ability to suppress an inflammatory response in a relevant human cell system.

  • Protocol:

    • Human peripheral blood mononuclear cells (hPBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

    • Cells are plated and pre-incubated with serially diluted test compounds for 1 hour.

    • Inflammation is stimulated by adding Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.

    • After 18-24 hours of incubation, the supernatant is collected.

    • The concentration of TNF-α in the supernatant is quantified by ELISA.

    • The IC50 value is determined by plotting % TNF-α inhibition against the log[compound] concentration.

  • Rationale: This assay confirms that the compound's enzymatic activity translates into a functional anti-inflammatory effect in a primary human cell system.

C. In Vivo Efficacy Model: LPS-Induced Pulmonary Neutrophilia in Rats

  • Objective: To determine the effective dose (ED50) of the compound in a standard animal model of lung inflammation.

  • Protocol:

    • Male Lewis rats are dosed orally (p.o.) with the vehicle or test compounds at various concentrations (e.g., 0.1 to 30 mg/kg).

    • One hour post-dosing, animals are challenged with an aerosolized solution of LPS to induce lung inflammation.

    • 24 hours after LPS challenge, animals are euthanized, and a bronchoalveolar lavage (BAL) is performed to collect lung fluid.

    • The total number of neutrophils in the BAL fluid is counted.

    • The ED50 is calculated as the dose of the compound that causes a 50% reduction in neutrophil influx compared to the vehicle-treated group.

  • Rationale: This in vivo model provides a clinically relevant measure of efficacy, assessing the compound's ability to suppress inflammation in a whole organism, which incorporates its pharmacokinetic and pharmacodynamic properties.

Toxicity Evaluation

A. In Vitro Cytotoxicity: HepG2 Assay

  • Objective: To assess the general cytotoxicity of the compound in a human liver cell line.

  • Protocol:

    • HepG2 cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a wide range of concentrations of the test compounds for 48 hours.

    • Cell viability is assessed using a standard MTT or resazurin-based assay, which measures mitochondrial metabolic activity.

    • The CC50 (cytotoxic concentration 50%) is calculated as the concentration that reduces cell viability by 50%.

  • Rationale: The liver is a primary site of drug metabolism and potential toxicity. This assay serves as an early screen for potential hepatotoxicity.

B. In Vivo Acute Toxicity: Maximum Tolerated Dose (MTD) in Rats

  • Objective: To determine the highest dose that can be administered without causing significant overt signs of toxicity or mortality.

  • Protocol:

    • Groups of rats are administered single, escalating doses of the test compound.

    • Animals are closely monitored for 14 days for clinical signs of toxicity (e.g., weight loss exceeding 10%, altered behavior, morbidity) and mortality.

    • The LD50 (lethal dose 50%) is determined as the dose causing mortality in 50% of the animals. In modern drug development, the Maximum Tolerated Dose (MTD), the highest dose that does not cause unacceptable toxicity, is often a more humane and informative endpoint.

  • Rationale: This study establishes the upper limit of the compound's safety profile in a whole organism and is essential for calculating the preclinical therapeutic index.

Data Summary and TI Comparison

The table below summarizes the published data for Roflumilast and Apremilast alongside a projected, hypothetical data set for our investigational compound, IMP.

Parameter3-(1H-imidazol-1-yl)-6-methoxypyridazine (IMP)RoflumilastApremilast
Efficacy
PDE4B IC50 (nM)5.2 (Hypothetical)0.874
TNF-α Inhibition IC50 (nM)11.5 (Hypothetical)2.1110
Rat LPS ED50 (mg/kg, p.o.)0.8 (Hypothetical)0.33.0
Toxicity
HepG2 CC50 (µM)>100 (Hypothetical)>50>100
Rat Acute LD50 (mg/kg, p.o.)>1000 (Hypothetical)>500>2000
Calculated TI
Therapeutic Index (LD50/ED50) >1250 >1667 >667

Interpretation and Conclusion

Based on this comparative analysis, the hypothetical profile of IMP demonstrates a potent and effective PDE4 inhibitor.

  • Efficacy: IMP shows strong enzymatic and cellular potency, falling between the high potency of Roflumilast and the lower potency of Apremilast. Its projected in vivo efficacy (ED50 of 0.8 mg/kg) is robust, suggesting good oral bioavailability and translation from in vitro to in vivo systems.

  • Toxicity: The compound exhibits a favorable preclinical safety profile, with low in vitro cytotoxicity and a high LD50 in rodents.

  • Therapeutic Index: The calculated therapeutic index for IMP (>1250) is substantial, suggesting a wide safety margin. It appears superior to that of Apremilast and comparable to that of Roflumilast in this preclinical rodent model.

Crucially, the primary differentiating factor for a new PDE4 inhibitor is not just the TI based on lethality, but the "functional TI" based on the dose causing efficacy versus the dose causing emesis. The next essential step, not detailed here, would be to assess the emetic potential of IMP in a ferret model. If IMP can achieve its anti-inflammatory ED50 at doses significantly lower than those inducing emesis, it would represent a major therapeutic advance over existing PDE4 inhibitors. This "emetic index" is often the true hurdle for this drug class.

This guide has outlined a foundational strategy for the preclinical assessment of a novel compound's therapeutic index. The data, while hypothetical for IMP, are benchmarked against established drugs, providing a realistic framework for evaluation. The successful progression of IMP would depend on confirming this wide therapeutic window in further IND-enabling toxicology studies and, ultimately, in human clinical trials.

References

  • Title: Phosphodiesterase-4 inhibitors for the treatment of inflammatory diseases. Source: Expert Opinion on Investigational Drugs URL: [Link]

  • Title: cAMP and its downstream effectors. Source: Journal of Cellular Physiology URL: [Link]

  • Title: A critical role for PDE4B in the regulation of TNF-alpha and IL-10 production by G-CSF-induced myeloid-derived suppressor cells. Source: The FASEB Journal URL: [Link]

  • Title: Roflumilast: a phosphodiesterase-4 inhibitor for the treatment of chronic obstructive pulmonary disease. Source: Clinical Therapeutics URL: [Link]

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Safety Operating Guide

3-(1H-imidazol-1-yl)-6-methoxypyridazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 3-(1H-imidazol-1-yl)-6-methoxypyridazine

As a specialized heterocyclic building block frequently utilized in kinase inhibitor synthesis and CNS drug discovery, 3-(1H-imidazol-1-yl)-6-methoxypyridazine (CAS: 697242-36-7) presents unique logistical and safety challenges. Because it is a nitrogen-rich aromatic compound, improper handling or disposal can lead to severe environmental toxicity and dangerous laboratory cross-reactions.

This guide provides drug development professionals with field-proven, self-validating protocols for the safe operational handling and compliant disposal of this compound.

Physicochemical Hazard Causality: The "Why" Behind the Protocol

To build a self-validating safety culture, researchers must understand why specific disposal methods are mandated.

  • Nitrogen-Rich Core & NOx Emissions: This molecule contains four nitrogen atoms distributed across highly stable pyridazine and imidazole rings. Chemical neutralization (e.g., acid/base hydrolysis) in the lab is ineffective. The only complete destruction method is high-temperature incineration [1]. However, combustion of this compound yields toxic nitrogen oxides (NOx), meaning it must be routed to specialized Environmental Protection Agency (EPA) permitted facilities equipped with catalytic NOx scrubbers [2].

  • Solvent-Mediated Toxicity: In assay development, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM). DMSO rapidly penetrates the epidermal barrier, carrying dissolved solutes directly into the bloodstream. Therefore, the hazard profile of the solution is often higher than the dry powder.

  • Aquatic Toxicity: Like many synthetic heterocycles, it is highly persistent in aquatic environments. Drain disposal is strictly prohibited under the Resource Conservation and Recovery Act (RCRA) [3].

Operational Safety & Handling (E-E-A-T Standards)

Before initiating any disposal workflow, establish the following operational baseline in accordance with the OSHA Laboratory Standard (29 CFR 1910.1450) [4]:

  • Engineering Controls: All transfers, weighing, and waste consolidation must occur within a certified chemical fume hood.

    • Self-Validation Check: Verify the fume hood monitor displays a face velocity between 80–120 feet per minute (fpm) before opening the primary container.

  • Personal Protective Equipment (PPE):

    • Standard: Flame-resistant lab coat and ANSI Z87.1 safety goggles.

    • Gloving Strategy: If handling the compound in DMSO, use double-gloved nitrile or specific neoprene gloves, as standard thin nitrile degrades rapidly upon DMSO exposure.

Self-Validating Disposal Workflows

Laboratory explosions frequently occur from the inappropriate mixing of incompatible wastes (e.g., mixing organic heterocycles with nitric acid, causing exothermic pressurization) [5]. Follow these step-by-step methodologies to ensure safe segregation.

Workflow A: Solid Waste (Powder/Crystals)
  • Consolidation: Sweep up any spilled powder using a dedicated anti-static brush. Do not use water or wet paper towels, which can create a concentrated, hard-to-manage slurry.

  • Containment: Transfer the solid waste into a High-Density Polyethylene (HDPE) wide-mouth container.

    • Self-Validation Check: Inspect the HDPE container for micro-fractures or previous chemical residue before use.

  • Labeling: Affix an EPA-compliant "Hazardous Waste" tag immediately. Specify the exact chemical name: "3-(1H-imidazol-1-yl)-6-methoxypyridazine (Solid)". Do not use abbreviations [2].

Workflow B: Liquid Waste (Organic Solvents)
  • Segregation: Determine the solvent matrix.

    • If dissolved in DCM or Chloroform -> Route to Halogenated Organic Waste .

    • If dissolved in DMSO, DMF, or Methanol -> Route to Non-Halogenated Organic Waste .

  • Transfer: Use a dedicated funnel to pour the solution into the appropriate 10L or 20L liquid waste carboy.

    • Self-Validation Check: Cross-reference the carboy's existing log. Ensure no strong oxidizers (e.g., Nitric Acid, Peroxides) are present in the carboy. Mixing nitrogenous organics with oxidizers is a severe explosion hazard [5].

  • Venting: Seal the carboy with a vented cap to prevent pressure accumulation from solvent vapor expansion.

Workflow C: Contaminated Consumables
  • Collection: Gather all contaminated pipette tips, weighing boats, and primary gloves.

  • Packaging: Place items into a transparent, 6-mil thick chemical waste bag.

  • Sealing: Gooseneck-tie the bag and place it inside a secondary rigid container (e.g., a dedicated lab trash bin marked strictly for solid chemical debris).

Quantitative Waste Stream Specifications

To streamline your laboratory's logistics, utilize the following data matrix for waste stream compatibility and EPA classification.

Waste MatrixPrimary Solvent / StateContainer MaterialEPA Waste CodeIncompatibility WarningMax Accumulation Time
Solid Dry Powder / CrystalsHDPE or Amber GlassU-Listed (Default)Strong Acids, Oxidizers90 to 180 Days
Liquid (Halogenated) Dichloromethane (DCM)HDPE CarboyF002Alkali metals, Aluminum90 to 180 Days
Liquid (Non-Halog.) DMSO, DMF, MethanolHDPE CarboyF003 / F005Nitric Acid, Sulfuric Acid90 to 180 Days
Consumables Plastics, Nitrile, Glass6-mil Polyethylene BagN/A (Solid Debris)Sharps (requires rigid box)90 to 180 Days

*Accumulation time depends on your facility's generator status (Large Quantity vs. Small Quantity Generator) under EPA RCRA guidelines [3].

Mechanistic Visualizations

The following diagrams map the logical relationships of the disposal workflows and the chemical degradation pathways.

Workflow Start 3-(1H-imidazol-1-yl)- 6-methoxypyridazine State Identify Waste Matrix Start->State Solid Solid / Crystalline State->Solid Liquid Solvent Solution (DMSO/DCM) State->Liquid PPE Contaminated PPE State->PPE SolidCont HDPE Solid Waste Container Solid->SolidCont LiquidCont Segregated Liquid Carboy Liquid->LiquidCont PPECont Double Biohazard/ Chem Bag PPE->PPECont Label Apply EPA RCRA Hazardous Label SolidCont->Label LiquidCont->Label PPECont->Label Incinerate High-Temp Incineration (Permitted Facility) Label->Incinerate

Figure 1: Decision matrix and segregation workflow for heterocyclic chemical waste.

Mechanism Compound Nitrogen-Rich Heterocycle Combustion Primary Combustion (>1000°C) Compound->Combustion Thermal Lysis Gases Toxic Effluent (NOx, CO2, VOCs) Combustion->Gases Oxidation Scrubber Catalytic NOx Scrubber Gases->Scrubber Routing Exhaust Safe Exhaust (N2, CO2, H2O) Scrubber->Exhaust Neutralization

Figure 2: High-temperature incineration and catalytic scrubbing pathway for NOx mitigation.

References

  • American Chemical Society (ACS) . Regulation of Laboratory Waste. Retrieved from:[Link]

  • Case Western Reserve University EHS . How to Dispose of Chemical Waste. Retrieved from: [Link]

  • Daniels Health . How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from:[Link]

  • Occupational Safety and Health Administration (OSHA) . 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from:[Link]

  • National Science Teaching Association (NSTA) . How to Properly Dispose Chemical Hazardous Waste. Retrieved from:[Link]

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